Affinine
Description
Propriétés
Numéro CAS |
2134-82-9 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(1R,14S,15E)-15-ethylidene-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-one |
InChI |
InChI=1S/C20H24N2O2/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19(24)9-14(12)16(18)11-23/h3-7,14,16,18,21,23H,8-11H2,1-2H3/b12-3-/t14-,16?,18-/m1/s1 |
Clé InChI |
PXFBZOLANLWPMH-SMLHJDAJSA-N |
SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=CC=CC=C34)C |
SMILES isomérique |
C/C=C\1/CN([C@@H]2CC3=C(C(=O)C[C@H]1C2CO)NC4=CC=CC=C34)C |
SMILES canonique |
CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=CC=CC=C34)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Indole Alkaloid Affinine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to the monoterpenoid indole (B1671886) alkaloid, Affinine. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure and Properties
This compound is a monoterpenoid indole alkaloid belonging to the vobasine (B1212131) alkaloid family. It is naturally found in plants of the Tabernaemontana genus. The chemical structure of this compound is characterized by a complex pentacyclic ring system.
Chemical Structure Diagram:
Caption: 2D chemical structure of this compound.
Chemical Identifiers and Properties
The key chemical identifiers and molecular properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one | [1] |
| Chemical Formula | C₂₀H₂₄N₂O₂ | [2] |
| Molecular Weight | 324.424 g/mol | [1] |
| CAS Number | 2134-82-9 | [1] |
| PubChem CID | 5281345 | [2] |
| Melting Point | 265 °C (decomposes) | [1] |
Biological Activities and Mechanism of Action
This compound has been investigated for several biological activities, primarily as a cholinesterase inhibitor and for its antimicrobial properties.
Cholinesterase Inhibition
Limited pharmacological testing has indicated that this compound may be an effective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a mechanism that is a key therapeutic strategy for conditions like Alzheimer's disease.
Mechanism of Cholinesterase Inhibition:
Caption: Mechanism of cholinesterase inhibition by this compound.
Antimicrobial and Antibiofilm Activity
Recent studies have explored the antimicrobial properties of this compound. While it may not have strong direct bactericidal activity (MIC > 1000 µg/ml against Staphylococcus aureus and Pseudomonas aeruginosa), it has demonstrated anti-efflux and antibiofilm activity against these microorganisms. This suggests that this compound may act as a resistance modifying agent, potentially enhancing the efficacy of other antibiotics.
Proposed Antimicrobial Mechanism of Action:
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Protocols
This section outlines the general methodologies for the isolation, purification, and biological evaluation of this compound.
General Protocol for Isolation and Purification of this compound
This compound is typically isolated from the root bark or stem bark of plants from the Tabernaemontana genus. The following is a generalized protocol based on methods for alkaloid extraction.
Experimental Workflow for Isolation:
Caption: General workflow for the isolation of this compound.
-
Plant Material Preparation: Dried and powdered root or stem bark of the plant (e.g., Tabernaemontana hystrix or Tabernaemontana crassa) is used as the starting material.
-
Extraction: The powdered plant material is extracted with a solvent such as methanol or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is typically dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NaOH or NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid fraction is then subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity.
-
Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined.
-
Final Purification: The combined fractions may require further purification steps, such as preparative TLC or recrystallization, to obtain pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol for Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against AChE and BChE can be determined using a 96-well microplate reader based on Ellman's method.
-
Reagent Preparation:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer.
-
Acetylthiocholine iodide (ATCI) solution in deionized water (for AChE).
-
Butyrylthiocholine iodide (BTCI) solution in deionized water (for BChE).
-
AChE or BChE enzyme solution in buffer.
-
This compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound solution (or solvent for control).
-
Add the enzyme solution (AChE or BChE) to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC₅₀ value (the concentration of this compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol for Broth Microdilution Assay (Antimicrobial Susceptibility)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus or P. aeruginosa) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Serial two-fold dilutions of this compound are prepared in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: Wells with broth and inoculum but no this compound.
-
Sterility Control: Wells with broth only.
-
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
Protocol for Crystal Violet Biofilm Inhibition Assay
This assay quantifies the effect of this compound on bacterial biofilm formation.
-
Biofilm Formation:
-
In a 96-well flat-bottom plate, add bacterial culture and different concentrations of this compound to the wells.
-
Include a control with no this compound.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.
-
-
Washing: After incubation, discard the planktonic culture and gently wash the wells with phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells.
-
Fixation (Optional): Add methanol to each well for 15 minutes to fix the biofilm, then allow the plate to air dry.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the control wells.
Conclusion
This compound is a monoterpenoid indole alkaloid with a complex chemical structure and promising biological activities. Its potential as a cholinesterase inhibitor warrants further investigation, particularly the determination of its specific IC₅₀ values. Furthermore, its ability to inhibit bacterial efflux pumps and biofilm formation suggests its potential application as a resistance-modifying agent in combination with conventional antibiotics. The experimental protocols outlined in this guide provide a framework for the continued research and development of this compound as a potential therapeutic agent.
References
An In-depth Technical Guide to Affinine: Properties, Bioactivity, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Affinine, a monoterpenoid indole (B1671886) alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its known bioactivities with a focus on its anticholinesterase and antioxidant effects, and the associated signaling pathways. Detailed experimental protocols for the evaluation of these activities are also presented to facilitate further research and development.
Chemical and Physical Properties
This compound, with the CAS number 2134-82-9, is a naturally occurring alkaloid isolated from plants of the Tabernaemontana genus.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2134-82-9 | [1] |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [1] |
| Molar Mass | 324.424 g·mol⁻¹ | [1] |
| Melting Point | 265°C (decomposes) | [1] |
| IUPAC Name | (2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one | [1] |
Pharmacological Properties and Bioactivity
Limited pharmacological testing has indicated that this compound may be an effective inhibitor of both acetylcholinesterase and butyrylcholinesterase.[1] The primary mechanism of action investigated is its ability to inhibit these enzymes, which are critical for the breakdown of the neurotransmitter acetylcholine (B1216132).
Anticholinesterase Activity
Studies on fractions of Tabernaemontana catharinensis extracts containing the closely related compound 16-epi-affinine have demonstrated significant inhibitory activity against acetylcholinesterase. The IC₅₀ values for these fractions were found to be in the range of 7.7 to 8.3 µg/mL.
Antioxidant Activity
The same fractions containing 16-epi-affinine also exhibited antioxidant properties, with IC₅₀ values ranging from 65.59 to 74.69 µg/mL as determined by the DPPH radical scavenging assay.
| Bioactivity | IC₅₀ Value (for fractions containing 16-epi-affinine) |
| Acetylcholinesterase Inhibition | 7.7 - 8.3 µg/mL |
| Antioxidant Activity (DPPH) | 65.59 - 74.69 µg/mL |
Mechanism of Action and Signaling Pathways
The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine subsequently enhances the activation of its receptors, primarily nicotinic and muscarinic acetylcholine receptors, triggering downstream signaling cascades.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Activation of nAChRs, which are ligand-gated ion channels, can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[1][2] This pathway is known to play a crucial role in cell survival and neuroprotection.
Muscarinic Acetylcholine Receptor (mAChR) Signaling
Muscarinic receptors are G-protein coupled receptors with five subtypes (M1-M5).
-
M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4][5]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][5]
Experimental Protocols
Determination of Acetylcholinesterase Inhibitory Activity (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.[6][7][8]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 140 µL of phosphate buffer (pH 8.0).
-
Add 20 µL of the this compound solution at different concentrations (or solvent for control).
-
Add 20 µL of DTNB solution.
-
Add 10 µL of AChE solution to initiate the reaction, except for the blank wells (add 10 µL of buffer instead).
-
Incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol is based on the widely used DPPH assay to evaluate the free radical scavenging capacity of a compound.[9][10][11][12]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound (or test compound)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a stock solution of ascorbic acid in methanol or ethanol.
-
Prepare serial dilutions of this compound and ascorbic acid.
-
-
Assay in 96-Well Plate:
-
To each well, add 100 µL of the DPPH solution.
-
Add 100 µL of the this compound dilutions to the sample wells.
-
Add 100 µL of the ascorbic acid dilutions to the positive control wells.
-
Add 100 µL of the solvent to the control well (for 0% scavenging).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.
-
Conclusion
This compound presents as a promising natural compound with potential therapeutic applications, particularly in the context of neurodegenerative diseases where cholinergic dysfunction and oxidative stress are implicated. Its inhibitory effects on acetylcholinesterase and its antioxidant capacity warrant further investigation. The detailed information on its properties, mechanism of action, and experimental protocols provided in this guide serves as a valuable resource for researchers and drug development professionals to advance the study of this intriguing monoterpenoid indole alkaloid. Future research should focus on obtaining bioactivity data for purified this compound and elucidating its effects in more complex biological systems.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
The Alkaloid Affinine: A Technical Guide to Its Natural Sources, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Affinine is a monoterpenoid indole (B1671886) alkaloid belonging to the vobasine (B1212131) class, predominantly found within the plant genus Tabernaemontana. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative occurrence in various species. It further outlines established experimental protocols for the extraction, isolation, and characterization of this alkaloid. Additionally, this document presents a putative biosynthetic pathway for this compound and discusses the mitogen-activated protein kinase (MAPK) signaling pathway, a key cellular cascade that can be modulated by indole alkaloids, providing a relevant biological context for future research and drug development endeavors.
Natural Sources of this compound
This compound is primarily isolated from plants belonging to the genus Tabernaemontana, a member of the Apocynaceae family. These plants are a rich source of various indole alkaloids. Documented botanical sources of this compound include, but are not limited to, Tabernaemontana affinis (also known as Peschiera affinis), Tabernaemontana crassa, and Tabernaemontana catharinensis. The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized, and geographical location.
Quantitative Analysis of this compound Content
Quantitative data on the yield of this compound from its natural sources is limited in the available scientific literature. However, specific studies provide valuable insights into its concentration within the alkaloidal fraction of the plant material. The following table summarizes the available quantitative data.
| Plant Species | Plant Part | Fraction | Starting Material (mg) | Yield of this compound (mg) | Percentage Yield (%) | Reference |
| Tabernaemontana crassa | Stem Bark | Alkaloidal Fraction | 920 | 80 | 8.70 | [1] |
Note: The percentage yield is calculated based on the weight of the isolated this compound relative to the starting weight of the alkaloidal fraction.
Experimental Protocols
The isolation and purification of this compound from Tabernaemontana species generally follow a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.
General Extraction of Alkaloids from Tabernaemontana Species
A common procedure for obtaining the crude alkaloid extract is as follows:
-
Plant Material Preparation: The desired plant part (e.g., stem bark, leaves, roots) is air-dried and then pulverized into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol. This can be performed using methods such as maceration, percolation, or Soxhlet extraction.[2]
-
Concentration: The resulting solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Partitioning for Alkaloid Fractionation
To separate the alkaloids from other plant constituents, an acid-base extraction is employed:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid or acetic acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
This acidic solution is then washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic compounds.
-
The acidic aqueous layer containing the protonated alkaloids is then basified by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The basified aqueous solution is then repeatedly extracted with a chlorinated solvent, such as dichloromethane (B109758) or chloroform, to transfer the alkaloid bases into the organic phase.
-
The combined organic extracts are washed with distilled water, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated to dryness to yield the crude alkaloidal fraction.
Isolation and Purification of this compound
The crude alkaloidal fraction, which is a complex mixture of different alkaloids, is further purified to isolate this compound using chromatographic techniques:
-
Column Chromatography: The crude alkaloidal fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel or alumina.[2]
-
Elution: A gradient elution system is typically used, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).
-
Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin-Layer Chromatography (TLC) to monitor the separation. Fractions containing compounds with similar TLC profiles are pooled.
-
Final Purification: Fractions enriched with this compound may require further purification steps, such as preparative TLC or crystallization, to obtain the pure compound.
Characterization of this compound
The structure and purity of the isolated this compound are confirmed using various spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.
Biosynthesis and Biological Context
Putative Biosynthetic Pathway of this compound
This compound is a vobasine-type monoterpenoid indole alkaloid. Its biosynthesis originates from the primary metabolite, the amino acid tryptophan. The general pathway involves the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (a monoterpenoid) to form strictosidine, the universal precursor for this class of alkaloids. While the exact enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of related vobasine alkaloids. Key steps likely involve a series of enzymatic modifications including hydroxylations, rearrangements, and N-methylation.
Caption: Putative biosynthetic pathway of this compound from tryptophan.
Relevant Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade
Indole alkaloids, as a class, have been shown to interact with and modulate various cellular signaling pathways. One of the most critical and well-studied is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade is a central signaling pathway that regulates a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and stress responses. The pathway consists of a series of protein kinases that phosphorylate and activate one another.
While the specific effects of this compound on the MAPK pathway have not been extensively studied, understanding this pathway provides a crucial biological context for investigating the pharmacological potential of this and other indole alkaloids. Dysregulation of the MAPK pathway is implicated in numerous diseases, including cancer and inflammatory disorders, making it a key target for drug development.
Caption: Simplified overview of the MAPK signaling pathway.
Conclusion
This compound represents a promising monoterpenoid indole alkaloid with potential for further scientific investigation. Its reliable natural sources within the Tabernaemontana genus, coupled with established protocols for its isolation, provide a solid foundation for future research. Elucidating the specific biological activities of this compound, particularly in the context of well-defined cellular signaling pathways like the MAPK cascade, will be crucial for unlocking its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing natural product.
References
Biosynthesis pathway of vobasine alkaloids
An In-depth Technical Guide on the Biosynthesis of Vobasine (B1212131) Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vobasine alkaloids represent a significant subgroup of the vast and structurally complex family of monoterpenoid indole (B1671886) alkaloids (MIAs). These natural products, predominantly found in plants of the Apocynaceae family such as Tabernaemontana and Catharanthus species, exhibit a range of interesting biological activities. Vobasine itself serves as a crucial precursor for the synthesis of potent anticancer bisindole alkaloids like (3'R)-hydroxytabernaelegantine C.[1] A thorough understanding of the vobasine biosynthetic pathway is therefore of paramount importance for the metabolic engineering of these high-value compounds and the development of novel therapeutic agents. This technical guide provides a detailed overview of the core biosynthetic pathway leading to vobasine, including the key enzymes, intermediates, and regulatory aspects. It also furnishes detailed experimental protocols for the study of this pathway and presents all quantitative data in a clear, tabular format.
The Biosynthesis Pathway of Vobasine Alkaloids
The biosynthesis of vobasine alkaloids is a multi-step enzymatic process that begins with the convergence of the terpenoid and indole pathways to form the universal MIA precursor, strictosidine (B192452). From this central intermediate, a series of enzymatic transformations leads to the formation of the key branchpoint intermediate, geissoschizine, which is then channeled towards the sarpagan-type alkaloids, including vobasine.
The key steps in the vobasine alkaloid biosynthesis pathway are:
-
Formation of Strictosidine: The pathway initiates with the Pictet-Spengler condensation of tryptamine (B22526) (derived from the shikimate pathway) and secologanin (B1681713) (derived from the methylerythritol phosphate (B84403) pathway). This reaction is catalyzed by strictosidine synthase (STR) to stereoselectively form 3α(S)-strictosidine.[2][3]
-
Deglycosylation of Strictosidine: The glucose moiety of strictosidine is removed by strictosidine β-glucosidase (SGD) , yielding a highly reactive aglycone.[4][5]
-
Formation of Geissoschizine: The unstable aglycone is then reduced by the NADPH-dependent enzyme geissoschizine synthase (GS) , a medium-chain alcohol dehydrogenase, to form the pivotal intermediate, 19E-geissoschizine.[4][5][6] Geissoschizine stands at a crucial branchpoint in MIA biosynthesis, serving as the precursor for various alkaloid scaffolds.[5][7]
-
Formation of the Sarpagan Skeleton: Geissoschizine is cyclized by a cytochrome P450 enzyme, sarpagan bridge enzyme (SBE) , which catalyzes the formation of a C5-C16 bond to produce polyneuridine (B1254981) aldehyde, the first committed intermediate of the sarpagan-type alkaloids.[7][8]
-
Conversion to 16-epi-Vellosimine: The ester group of polyneuridine aldehyde is hydrolyzed by polyneuridine aldehyde esterase (PNAE) , which leads to the formation of the labile alkaloid 16-epivellosimine.[3][9] This compound is a key branch point leading to both sarpagan and ajmalan (B1240692) type alkaloids.[9]
-
Formation of Perivine (B192073): While the exact enzymatic steps from 16-epi-vellosimine to perivine are not fully elucidated, it is understood that perivine is a downstream product. Perivine is a sarpagan-type alkaloid that serves as the immediate precursor to vobasine.
-
N-methylation to Vobasine: The final step in the biosynthesis of vobasine is the Nβ-methylation of perivine. This reaction is catalyzed by perivine Nβ-methyltransferase (PeNMT) , a γ-tocopherol C-methyltransferase-like enzyme, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the non-indole nitrogen of perivine to yield vobasine.[10]
Quantitative Data
The following tables summarize the available quantitative data for key enzymes involved in and related to the vobasine alkaloid biosynthetic pathway.
Table 1: Kinetic Parameters of Strictosidine Synthase
| Enzyme Source | Substrate | Apparent K_m_ | Reference |
| Catharanthus roseus | Tryptamine | 2.3 mM | [11] |
| Catharanthus roseus | Secologanin | 3.4 mM | [11] |
Table 2: Kinetic Parameters of Vinorine Synthase (A related MIA pathway enzyme)
| Enzyme Source | Substrate | K_m_ | Reference |
| Rauvolfia serpentina | Gardneral | 7.5 µM | [8] |
| Rauvolfia serpentina | Acetyl-CoA | 57 µM | [8] |
Table 3: Kinetic Parameters of Geissoschizine-Modifying Enzymes
| Enzyme | Substrate | K_m_ (µM) | V_max_ (pmol·s⁻¹·mg⁻¹) | Reference |
| AsRHS (A. scholaris) | Geissoschizine | 10.8 ± 1.2 | 1.1 ± 0.03 | [11] |
| AsGO (A. scholaris) | Geissoschizine | 11.2 ± 1.9 | 2.0 ± 0.1 | [11] |
Note: AsRHS (Rhazimal Synthase) and AsGO (Geissoschizine Oxidase) are enzymes from Alstonia scholaris that, like SBE, utilize geissoschizine as a substrate to produce different alkaloid scaffolds. Their kinetic data is presented here as a reference for the enzymatic conversion of this key intermediate.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the vobasine alkaloid biosynthesis pathway.
Protocol 1: Assay for Strictosidine Synthase Activity (HPLC-based)
This protocol is adapted from established methods for measuring STR activity.[2]
1. Enzyme Extraction: a. Homogenize plant tissue (e.g., C. roseus cell suspension cultures) in a suitable extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 10 mM EDTA, 5 mM DTT, and 10% (w/v) polyvinylpolypyrrolidone). b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. The resulting supernatant is the crude enzyme extract.
2. Reaction Mixture: a. Prepare a final reaction volume of 100 µL containing:
- 50 µL of crude enzyme extract
- 10 µL of 10 mM tryptamine hydrochloride
- 10 µL of 10 mM secologanin
- 30 µL of 100 mM potassium phosphate buffer (pH 6.8)
3. Incubation: a. Incubate the reaction mixture at 30°C for 1 hour. b. Stop the reaction by adding 100 µL of methanol (B129727).
4. HPLC Analysis: a. Centrifuge the stopped reaction mixture to pellet any precipitate. b. Analyze the supernatant by reverse-phase HPLC. c. Column: C18 column (e.g., 4.6 x 250 mm, 5 µm). d. Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (acetonitrile). e. Detection: Monitor at 280 nm. f. Quantification: Calculate the amount of strictosidine formed by comparing the peak area to a standard curve of authentic strictosidine. The decrease in the tryptamine peak can also be monitored.
Protocol 2: Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus
This protocol is based on the use of the Tobacco Rattle Virus (TRV)-based pTRV vector system to study gene function in planta.[3][8][9][12]
1. Vector Construction: a. Amplify a 200-400 bp fragment of the target gene (e.g., SBE or PeNMT) from C. roseus cDNA. b. Clone the fragment into the pTRV2 vector. c. A fragment of the phytoene (B131915) desaturase (PDS) gene can be co-inserted to serve as a visual marker for silencing (photobleaching).[8]
2. Agrobacterium Transformation: a. Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the pTRV1 and the pTRV2-target gene constructs separately.
3. Plant Infiltration: a. Grow C. roseus seedlings for approximately 4 weeks. b. Inoculate separate cultures of Agrobacterium containing pTRV1 and pTRV2-target gene. c. Resuspend the bacterial cells in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone). d. Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio. e. Infiltrate the underside of the leaves of the C. roseus seedlings using a needleless syringe.
4. Analysis: a. Grow the plants for 4-5 weeks post-infiltration. b. Observe the photobleaching phenotype in leaves to confirm successful silencing.[8] c. Harvest tissues from silenced and control (empty vector) plants. d. Extract total RNA for qRT-PCR analysis to confirm the downregulation of the target gene transcript. e. Extract alkaloids for LC-MS/MS analysis to determine the effect of gene silencing on the vobasine and precursor alkaloid content.
Protocol 3: LC-MS/MS Analysis of Vobasine Alkaloids
This is a representative protocol for the quantification of vobasine and related alkaloids.
1. Alkaloid Extraction: a. Freeze-dry and grind plant tissue to a fine powder. b. Extract the powder with methanol (containing an internal standard, e.g., ajmaline) by sonication.[8] c. Centrifuge to pellet cell debris and collect the supernatant. d. Filter the supernatant through a 0.22 µm filter.
2. LC-MS/MS Conditions: a. LC System: A high-performance liquid chromatography system. b. Column: A reverse-phase C18 or a pentafluorophenyl (PFP) column.[11] c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A linear gradient from low to high percentage of mobile phase B. f. MS System: A triple quadrupole mass spectrometer. g. Ionization Mode: Positive electrospray ionization (ESI+). h. Detection Mode: Multiple Reaction Monitoring (MRM).
- Vobasine Transition: Monitor the transition from the protonated molecule [M+H]⁺ (m/z 353.2) to a characteristic fragment ion.
- Perivine Transition: Monitor the transition from the protonated molecule [M+H]⁺ (m/z 339.2) to a characteristic fragment ion. i. Quantification: Generate standard curves for each analyte and quantify based on the peak area relative to the internal standard.
Mandatory Visualizations
Diagram 1: Biosynthesis Pathway of Vobasine Alkaloids
Caption: The core biosynthetic pathway of vobasine alkaloids.
Diagram 2: Experimental Workflow for Virus-Induced Gene Silencing (VIGS)
Caption: Workflow for VIGS to study gene function in vobasine biosynthesis.
Diagram 3: Transcriptional Regulation of the Early MIA Pathway
Caption: Transcriptional regulation of early MIA biosynthesis genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The gene encoding polyneuridine aldehyde esterase of monoterpenoid indole alkaloid biosynthesis in plants is an ortholog of the alpha/betahydrolase super family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unb.ca [unb.ca]
- 5. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 7. Discovery of sarpagan bridge enzyme-mediated pericyclivine biosynthesis [unbscholar.lib.unb.ca]
- 8. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 12. Untitled Document [ucl.ac.uk]
The Discovery and Historical Background of Affinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Affinine is a monoterpenoid indole (B1671886) alkaloid belonging to the vobasine (B1212131) family, first reported in 1963. Isolated from the plant genus Tabernaemontana, its discovery was a part of broader chemotaxonomic studies on alkaloids. This technical guide provides an in-depth overview of the discovery, historical background, and key experimental data related to this compound. It includes a summary of its physicochemical properties, the methodologies for its isolation and characterization, and details of its evaluation as a cholinesterase inhibitor. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
The study of alkaloids has been a cornerstone of natural product chemistry, yielding numerous compounds with significant pharmacological activities. Among these, the monoterpenoid indole alkaloids represent a large and structurally diverse class. This compound, a member of this class, was first isolated in the mid-20th century. This guide will detail the historical context of its discovery and the scientific investigations into its properties.
Discovery and Historical Background
This compound was first discovered in 1963 by Jerry A. Weisbach and his colleagues.[1] The discovery was a result of their chemotaxonomic investigation into the alkaloidal constituents of Peschiera affinis, a plant species belonging to the Apocynaceae family.[1] The genus Peschiera is now considered a synonym of Tabernaemontana. The work was part of a broader effort to understand the chemical relationships between plant species through their secondary metabolites.
The initial isolation and characterization of this compound were reported in the paper "Problems in chemotaxonomy I. Alkaloids of Peschiera affinis," published in the Journal of Pharmaceutical Sciences.[1] This foundational study laid the groundwork for future research on this compound and other related alkaloids from the Tabernaemontana genus.
Physicochemical Properties
This compound is characterized by a complex heterocyclic structure typical of monoterpenoid indole alkaloids. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one | [1] |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [1] |
| Molar Mass | 324.42 g/mol | [1] |
| Melting Point | 265 °C (decomposes) | [1] |
| Class | Monoterpenoid Indole Alkaloid (Vobasine Family) | [1] |
Experimental Protocols
Isolation of this compound
Detailed Steps:
-
Extraction: The dried and powdered plant material (e.g., stem bark, roots, or leaves) is macerated with a polar solvent such as methanol or ethanol (B145695) at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction of the alkaloids.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) and then washed with a nonpolar solvent (e.g., hexane) to remove fats and other neutral compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium (B1175870) hydroxide) to a pH of around 9-10. The deprotonated alkaloids are then extracted into an organic solvent such as dichloromethane (B109758) or chloroform.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel or alumina. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The resulting solid is then purified by recrystallization from a suitable solvent or solvent mixture to yield pure crystalline this compound.
Structure Elucidation
The structure of this compound was originally determined using classical methods of the time, likely involving chemical degradation and spectroscopic techniques such as UV and IR spectroscopy. Modern structure elucidation relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Spectroscopic Data for this compound:
-
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms in the molecule.
-
Mass Spectrometry (e.g., ESI-MS, HRMS): Determines the molecular weight and elemental composition of the molecule.
Cholinesterase Inhibition Assay
Limited pharmacological testing has suggested that this compound may act as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] The most common method to determine the inhibitory activity of a compound against these enzymes is the spectrophotometric method developed by Ellman.
Detailed Protocol (Generalized):
-
Reagent Preparation:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution in water.
-
AChE (from electric eel) or BChE (from equine serum) solution in buffer.
-
This compound stock solution in a suitable solvent (e.g., DMSO), with subsequent serial dilutions.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add phosphate buffer, DTNB solution, and the enzyme solution.
-
Add a specific concentration of the this compound solution (or solvent for the control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control (no inhibitor).
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data on Cholinesterase Inhibition:
Specific IC₅₀ values for this compound against acetylcholinesterase and butyrylcholinesterase are not widely reported in publicly accessible literature, indicating that its pharmacological evaluation may have been limited.
Conclusion
This compound is a monoterpenoid indole alkaloid with a well-defined chemical structure, first isolated in 1963 from Peschiera affinis. Its discovery was a notable contribution to the field of chemotaxonomy. While early reports suggested potential activity as a cholinesterase inhibitor, there is a lack of extensive pharmacological data in the public domain. This technical guide provides a consolidated overview of the historical background and key experimental methodologies related to this compound, serving as a foundational resource for further research into this and other related natural products. Further investigation is warranted to fully elucidate the pharmacological potential of this compound and its derivatives.
References
The Pharmacological Potential of Tabernaemontana Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Tabernaemontana, belonging to the Apocynaceae family, is a rich source of structurally diverse monoterpene indole (B1671886) alkaloids.[1][2] For centuries, various species of this genus have been utilized in traditional medicine across tropical and subtropical regions for treating a wide range of ailments, including tumors, inflammation, and infections.[1][2] Modern phytochemical investigations have led to the isolation of numerous alkaloids, many of which exhibit significant biological activities. This guide provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of Tabernaemontana alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Indole alkaloids from Tabernaemontana species have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines, including multidrug-resistant phenotypes.[1] The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[3]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of selected Tabernaemontana alkaloids against different human cancer cell lines.
| Alkaloid | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Voacamine (B1217101) | MCF-7 (Breast) | MTT | 0.99 | [4] |
| 4T1 (Mouse Breast) | MTT | 1.48 | [4] | |
| Conophylline | HL-60 (Leukemia) | MTT | 0.17 | |
| SMMC-7721 (Hepatoma) | MTT | 0.35 | ||
| A-549 (Lung) | MTT | 0.21 | ||
| MCF-7 (Breast) | MTT | 1.02 | ||
| SW480 (Colon) | MTT | 1.49 | ||
| Apparicine | Y79 (Retinoblastoma) | MTT | 26.88 µg/ml | [5][6] |
| Coronaridine | HL-60 (Leukemia) | Not Specified | 8.4 | |
| A549 (Lung) | Not Specified | 10.2 | ||
| Voacangine | HeLa (Cervical) | Not Specified | 12.5 |
Experimental Protocols for Anticancer Activity Assessment
This colorimetric assay is a standard method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the Tabernaemontana alkaloid for 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
The SRB assay is another widely used method for determining cytotoxicity based on the measurement of cellular protein content.
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with the test compounds in a 96-well plate as described for the MTT assay, followed by a 72-96 hour incubation.
-
Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Wash the plates four times with tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Vigorously rinse the plates four times with 1% acetic acid to remove unbound dye and then air dry completely.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 540 nm.
Signaling Pathways in Anticancer Activity
Several Tabernaemontana alkaloids exert their anticancer effects by modulating critical signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Molecular docking studies and in vitro experiments have shown that alkaloids such as 5-oxocoronaridine and voacamine can inhibit key proteins in the PI3K/Akt/mTOR cascade.[4][7][8][9] This inhibition disrupts downstream signaling, leading to decreased cell proliferation and induction of apoptosis. Voacamine has been shown to directly target PI3K, suppressing the pathway and triggering both autophagy and apoptosis in acute myeloid leukemia cells.[9] In breast cancer cells, voacamine activates the mitochondrial-associated apoptosis pathway while inhibiting PI3K/Akt/mTOR signaling.[4]
Voacamine has been shown to interfere with the function of P-glycoprotein (P-gp), a transmembrane pump responsible for the efflux of cytotoxic drugs from cancer cells, a major mechanism of multidrug resistance. By acting as a competitive antagonist, voacamine enhances the intracellular concentration and efficacy of chemotherapeutic agents like doxorubicin.
Antimicrobial Activity
Alkaloids from various Tabernaemontana species exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected Tabernaemontana extracts and alkaloids against various microorganisms.
| Extract/Alkaloid | Microorganism | Assay | MIC | Reference |
| T. catharinensis ethanol extract | Trichophyton rubrum (wild) | Broth Microdilution | 2.5 mg/mL | |
| Trichophyton rubrum (mutant) | Broth Microdilution | 1.25 mg/mL | ||
| T. catharinensis EB2 fraction | Staphylococcus aureus | Broth Microdilution | <0.02 - 0.04 mg/mL | |
| Escherichia coli | Broth Microdilution | <0.02 - 0.04 mg/mL | ||
| Pseudomonas aeruginosa | Broth Microdilution | <0.02 - 0.04 mg/mL | ||
| 12-methoxy-4-methylvoachalotine (MMV) | S. aureus (ATCC) | Broth Microdilution | 0.16 mg/mL | |
| E. coli (ATCC) | Broth Microdilution | 0.16 mg/mL | ||
| Resistant clinical isolates | Broth Microdilution | 0.08 - 0.31 mg/mL | ||
| 5-oxocoronaridine | Klebsiella pneumoniae | Not Specified | 50 µg/ml | |
| Coronaridine | Penicillium chrysogenum | Not Specified | 60 µg/ml |
Experimental Protocols for Antimicrobial Activity Assessment
This method is used to qualitatively assess the antimicrobial activity of plant extracts.
Procedure:
-
Media Preparation and Inoculation: Prepare Mueller-Hinton agar (B569324) plates. Spread a standardized inoculum of the test microorganism evenly over the agar surface.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the plant extract or isolated alkaloid at a known concentration into each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
This method is used to quantitatively determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no test compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Analgesic Activity
Extracts and isolated alkaloids from Tabernaemontana species have shown significant anti-inflammatory and analgesic properties in various in vivo models.
Quantitative Data on Anti-inflammatory and Analgesic Activity
| Extract/Alkaloid | Model | Dose | Effect | Reference |
| T. divaricata ethanolic flower extract | Carrageenan-induced paw edema (mice) | 100 mg/kg | Significant anti-inflammatory activity | [4] |
| T. catharinensis ethanol extract | Acetic acid-induced writhing (mice) | 75 mg/kg | 77.70% inhibition | [10] |
| 150 mg/kg | 88.98% inhibition | [10] | ||
| Carrageenan-induced paw edema (rats) | 150 mg/kg | 56.42% reduction in edema | [10] | |
| T. catharinensis crude extract (topical) | Cinnamaldehyde-induced ear edema (mice) | 10 µ g/ear | 100% inhibition | [11] |
| Arachidonic acid-induced ear edema (mice) | 10 µ g/ear | 100% inhibition | [11] | |
| Croton oil-induced ear edema (mice) | 10 µ g/ear | 100% inhibition | [11] |
Experimental Protocols for Anti-inflammatory and Analgesic Activity Assessment
This is a widely used model for evaluating acute inflammation.
Procedure:
-
Animal Grouping and Administration: Group animals and administer the test compound or vehicle intraperitoneally or orally.
-
Induction of Edema: After a specific period (e.g., 30 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.
This model assesses both neurogenic and inflammatory pain.
Procedure:
-
Acclimatization: Place mice in an observation chamber for acclimatization.
-
Compound Administration: Administer the test compound or vehicle.
-
Formalin Injection: After a predetermined time, inject 20 µL of 1% or 5% formalin solution into the dorsal surface of a hind paw.
-
Observation: Observe the animal's behavior and record the total time spent licking the injected paw during two distinct phases: the early phase (0-5 minutes after injection) and the late phase (20-30 minutes after injection).
-
Data Analysis: Compare the licking time in the treated groups with the control group for both phases.
Signaling Pathway in Analgesic Activity: The Case of Conolidine (B15126589)
Conolidine , an indole alkaloid from T. divaricata, exhibits analgesic properties through a novel mechanism that does not involve direct binding to classical opioid receptors. Instead, conolidine targets the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[12][13][14] ACKR3 acts as a scavenger receptor for endogenous opioid peptides (e.g., enkephalins). By binding to and modulating ACKR3, conolidine prevents the sequestration of these endogenous opioids, thereby increasing their availability to bind to classical opioid receptors and produce an analgesic effect.[12][13][14]
Neuroprotective Activity
Several Tabernaemontana alkaloids have demonstrated neuroprotective effects, including acetylcholinesterase (AChE) inhibition, which is a key therapeutic strategy for Alzheimer's disease.
Quantitative Data on Neuroprotective Activity
| Extract/Alkaloid | Activity | Assay | Result | Reference |
| T. divaricata methanolic extract | AChE Inhibition | In vivo (rats) | ~90% inhibition at 0.1 mg/mL | [2] |
| Tabercrassine A, B, C | Aβ42 production reduction | Cellular Assay | - | [15] |
| Phospho-tau (Thr217) inhibition | Cellular Assay | - | [15] |
Experimental Protocols for Neuroprotective Activity Assessment
This colorimetric assay measures the activity of AChE.
Principle: AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Procedure:
-
Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compound solution.
-
Assay in 96-well Plate:
-
Blank: Buffer, DTNB, and ATCI.
-
Control (100% activity): Buffer, AChE solution, DTNB, and solvent for the test compound.
-
Test Sample: Buffer, AChE solution, DTNB, and test compound solution.
-
-
Pre-incubation: Mix the components (except ATCI) and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add ATCI to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the test compound.
The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying neurodegenerative diseases.
Procedure:
-
Cell Culture and Seeding: Culture SH-SY5Y cells and seed them in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of the Tabernaemontana alkaloid for a specified time (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or β-amyloid peptide (Aβ) and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of cell viability and assess the protective effect of the alkaloid against the neurotoxin-induced cell death.
Signaling Pathways in Neuroprotection
The neuroprotective mechanisms of Tabernaemontana alkaloids are multifaceted. For instance, alkaloids from T. crassa have been shown to reduce the production of Aβ42 and inhibit the phosphorylation of tau protein at threonine 217, a biomarker for Alzheimer's disease.[15] This suggests an interaction with pathways involving β-site amyloid precursor protein cleaving enzyme 1 (BACE1), nicastrin (NCSTN), glycogen (B147801) synthase kinase 3 beta (GSK3β), and cyclin-dependent kinase 5 (CDK5).
Conclusion
The alkaloids isolated from Tabernaemontana species represent a promising source of lead compounds for the development of new therapeutics. Their diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, are supported by a growing body of scientific evidence. The mechanisms of action, which involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and interaction with novel targets like ACKR3, offer exciting opportunities for drug discovery. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of these natural products. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the pharmacological properties of Tabernaemontana alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of mitochondrial-associated apoptosis signaling pathway and inhibition of PI3K/Akt/mTOR signaling pathway by voacamine suppress breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jabonline.in [jabonline.in]
- 7. Molecular Human Targets of Bioactive Alkaloid-Type Compounds from Tabernaemontana cymose Jacq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Voacamine initiates the PI3K/mTOR/Beclin1 pathway to induce autophagy and potentiate apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) [ouci.dntb.gov.ua]
- 11. worthe-it.co.za [worthe-it.co.za]
- 12. The natural analgesic conolidine targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scite.ai [scite.ai]
- 15. New Monoterpenoid Indole Alkaloids from Tabernaemontana crassa Inhibit β-Amyloid42 Production and Phospho-Tau (Thr217) - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Affinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The name "affinine" can refer to two distinct natural products with different chemical structures and pharmacological activities, leading to potential confusion in the scientific literature. This technical guide aims to delineate the therapeutic potential of both the indole (B1671886) alkaloid this compound, primarily found in plants of the Tabernaemontana genus, and the alkamide affinin (spelled with a single 'f'), a key bioactive constituent of Heliopsis longipes. This document provides a comprehensive overview of their known molecular targets, supported by available quantitative data and detailed experimental protocols to facilitate further research and drug development efforts.
This compound: The Indole Alkaloid - A Cholinesterase Inhibitor
This compound, a monoterpenoid indole alkaloid, has been identified as a potential therapeutic agent for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease, due to its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Therapeutic Targets and Mechanism of Action
The primary therapeutic targets of the indole alkaloid this compound are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby terminating its action. Inhibition of AChE and BChE leads to an increase in the concentration and duration of action of acetylcholine, which is beneficial in conditions where cholinergic neurotransmission is impaired.
Quantitative Data for Cholinesterase Inhibition
| Fraction/Compound | Target Enzyme | IC50 Value (µg/mL) |
| T. catharinensis Fraction C3 (containing 16-epi-affinine) | Acetylcholinesterase (AChE) | 7.71[1][2] |
| T. catharinensis Fraction C4 (containing 16-epi-affinine) | Acetylcholinesterase (AChE) | 8.34[1][2] |
Note: These values are for fractions and not purified this compound. Further studies are required to determine the precise inhibitory potency of the pure compound.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The following protocol, based on the widely used Ellman's method, can be employed to determine the AChE and BChE inhibitory activity of this compound.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
This compound (test compound)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add 25 µL of each concentration of the this compound solution.
-
Add 50 µL of the enzyme solution to each well.
-
Add 125 µL of the DTNB solution to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100.
-
The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Signaling Pathway Diagram: Cholinergic Neurotransmission
Affinin: The Alkamide - A Multi-Target Analgesic
Affinin, an N-isobutylamide alkamide from Heliopsis longipes, exhibits significant analgesic properties through its interaction with multiple therapeutic targets. Its complex pharmacology suggests potential applications in the management of pain, particularly inflammatory and neuropathic pain.
Therapeutic Targets and Mechanisms of Action
The analgesic effects of the alkamide affinin are attributed to its modulation of several key signaling pathways:
-
GABAergic System: Affinin has been shown to evoke the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] This action likely contributes to its analgesic and central nervous system depressant effects.
-
TRPV1 Channels: Affinin acts as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor involved in the sensation of pain and heat.[4][5] Activation of TRPV1 on nociceptive neurons can lead to an initial sensation of pain followed by a period of desensitization, resulting in analgesia.
-
Opioidergic and Serotonergic Systems: The antinociceptive effects of affinin are also linked to the activation of opioidergic and serotonergic pathways, which are critical endogenous pain control systems.[6]
-
Nitric Oxide/cGMP Pathway: Affinin has been demonstrated to induce vasodilation through a mechanism involving the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[7] This pathway is also implicated in neuromodulation and pain signaling.
Quantitative Data for Multi-Target Activity
| Target/Activity | Measurement | Value/Effect |
| GABA Release | Concentration for Evoked Release | 1 x 10-4 M[3][6] |
| TRPV1 Channel Activation | Antagonism of Antinociceptive Effect | Antagonized by capsazepine[4] |
Note: Further research is needed to establish specific EC50 values for TRPV1 activation and binding affinities for opioid and serotonin (B10506) receptors.
Experimental Protocols
This protocol describes a method to measure GABA release from brain slices, which can be adapted to quantify the effect of affinin.
Materials:
-
Mouse brain slices (e.g., from the temporal cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Affinin solution
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection
-
Derivatization reagent (e.g., o-phthalaldehyde (B127526)/sulfite)
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region.
-
Superfusion: Place the slices in a superfusion chamber and perfuse with oxygenated aCSF.
-
Sample Collection: Collect baseline perfusate samples.
-
Stimulation: Apply a depolarizing stimulus (e.g., high potassium aCSF or electrical stimulation) in the presence and absence of affinin.
-
GABA Quantification:
-
Data Analysis: Compare the amount of GABA released in the presence of affinin to the control conditions.
This protocol utilizes a fluorescent calcium indicator to measure the activation of TRPV1 channels in cultured cells.
Materials:
-
HEK-293 cells transiently or stably expressing TRPV1
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Physiological saline solution
-
Affinin solution
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Loading:
-
Imaging:
-
Mount the coverslip on a fluorescence microscope or place the plate in a plate reader.
-
Record baseline fluorescence.
-
-
Stimulation:
-
Apply different concentrations of affinin to the cells.
-
Continuously record the changes in intracellular calcium concentration as indicated by the change in fluorescence intensity.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over baseline.
-
Generate a dose-response curve and calculate the EC50 value for affinin-induced TRPV1 activation.
-
The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (B80452).
Materials:
-
Cell culture supernatant or other biological samples
-
Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
Sample Preparation: Collect the biological samples to be assayed.
-
Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Assay:
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
A competitive enzyme immunoassay can be used to quantify the levels of cGMP in biological samples.
Materials:
-
Cell lysates or other biological samples
-
cGMP EIA kit (commercially available)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare samples according to the EIA kit protocol, which may involve cell lysis and acetylation for increased sensitivity.[19][20][21][22][23]
-
Assay: Follow the specific instructions of the commercial cGMP EIA kit, which typically involves a competitive binding reaction between the cGMP in the sample and a labeled cGMP conjugate for a limited number of antibody binding sites.
-
Measurement: Measure the absorbance or fluorescence according to the kit's detection method.
-
Data Analysis: Calculate the cGMP concentration in the samples based on the standard curve provided with the kit.
Signaling Pathway Diagrams
Conclusion
Both the indole alkaloid this compound and the alkamide affinin present compelling, yet distinct, therapeutic opportunities. This compound's potential as a cholinesterase inhibitor warrants further investigation for the treatment of neurodegenerative diseases. The multi-target profile of the alkamide affinin, involving key pain and inflammation pathways, positions it as a promising candidate for the development of novel analgesics. This guide provides a foundational framework of their known targets and methodologies to standardize and advance future research in these areas. The detailed protocols and compiled data are intended to serve as a valuable resource for the scientific community to unlock the full therapeutic potential of these natural compounds.
References
- 1. Chemical Constituents Antioxidant and Anticholinesterasic Activity of Tabernaemontana catharinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic activity of affinin, an alkamide from Heliopsis longipes (Compositae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive effect of natural and synthetic alkamides involves TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinin, Isolated from Heliopsis longipes, Induces an Antihypertensive Effect That Involves CB1 Cannabinoid Receptors and TRPA1 and TRPV1 Channel Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The measurement of the release of endogenous GABA from rat brain slices by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. elkbiotech.com [elkbiotech.com]
- 23. cloud-clone.com [cloud-clone.com]
Affinine: A Preliminary Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Affinine, a monoterpenoid indole (B1671886) alkaloid found in plants of the Tabernaemontana genus, is an emerging molecule of interest for its potential pharmacological activities. Preliminary studies suggest that its primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. This technical guide synthesizes the currently available preliminary data on this compound's mechanism of action, including quantitative inhibitory data for its stereoisomer, detailed experimental protocols for assessing its activity, and a discussion of potential downstream signaling pathway involvement.
Core Mechanism of Action: Cholinesterase Inhibition
The principal established mechanism of action for this compound and related alkaloids is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound increases the concentration and duration of action of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This action is the basis for the therapeutic use of several drugs in conditions such as Alzheimer's disease and myasthenia gravis.
Quantitative Data on Cholinesterase Inhibition
Direct quantitative data for the acetylcholinesterase and butyrylcholinesterase inhibitory activity of purified this compound is limited in the currently available scientific literature. However, studies on closely related compounds and extracts from Tabernaemontana species provide valuable preliminary insights.
A study on the ethanolic extract of Tabernaemontana catharinensis identified the presence of 16-epi-affinine, a stereoisomer of this compound. Fractions of this extract containing 16-epi-affinine, along with other alkaloids like affinisine, vobasine, and coronaridine-hydroxyindolenine, demonstrated significant inhibitory activity against acetylcholinesterase.[1][2]
| Compound/Fraction | Target Enzyme | IC50 (µg/mL) |
| Fraction C3 (containing 16-epi-affinine) | Acetylcholinesterase | 7.71[1] |
| Fraction C4 (containing 16-epi-affinine) | Acetylcholinesterase | 8.34[1] |
Note: The provided IC50 values are for fractions of a plant extract and not for the isolated, purified 16-epi-affinine. Further studies are required to determine the precise IC50 values for pure this compound and 16-epi-affinine against both acetylcholinesterase and butyrylcholinesterase.
Potential Downstream Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are not yet available, inferences can be drawn from the known downstream effects of cholinesterase inhibition and the activities of other indole alkaloids from the Tabernaemontana genus.
Cholinesterase inhibitors are known to exert neuroprotective effects by modulating key cellular signaling cascades. The increase in acetylcholine levels can lead to the stimulation of nicotinic acetylcholine receptors (nAChRs), which in turn can activate pro-survival pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the Mitogen-activated protein kinase (MAPK) pathway .[1]
Furthermore, a molecular docking study on indole alkaloids from Tabernaemontana cymosa suggested that these compounds may interact with proteins in the PI3K/Akt/mTOR signaling pathway , a central regulator of cell proliferation, growth, and survival.[2]
Visualizing Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be influenced by this compound's activity as a cholinesterase inhibitor.
Caption: Potential downstream effects of cholinesterase inhibition by this compound.
Caption: Simplified overview of the PI3K/Akt signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the cholinesterase inhibitory activity of compounds like this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used for the determination of AChE activity and the screening of its inhibitors.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (from electric eel or human recombinant)
-
This compound (or test compound) stock solution (in DMSO or other suitable solvent)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Positive control (e.g., Galantamine or Donepezil)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATChI (e.g., 15 mM) in deionized water.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare serial dilutions of the this compound stock solution to obtain a range of test concentrations.
-
Prepare a working solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add phosphate buffer, DTNB solution, and the this compound solution at various concentrations.
-
Control well (100% activity): Add phosphate buffer, DTNB solution, and the solvent used for the this compound solution (without this compound).
-
Blank well: Add phosphate buffer and DTNB solution (no enzyme or inhibitor).
-
-
Enzyme Addition and Pre-incubation:
-
Add the AChE solution to all wells except the blank.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the ATChI solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).
-
Butyrylcholinesterase (BChE) Inhibition Assay
The protocol for the BChE inhibition assay is analogous to the AChE assay, with the primary difference being the use of butyrylcholinesterase and its specific substrate.
Principle: Butyrylcholinesterase hydrolyzes the substrate S-butyrylthiocholine iodide (BTCI) to thiocholine and butyrate. The subsequent reaction of thiocholine with DTNB is measured spectrophotometrically.
Materials:
-
Butyrylcholinesterase (from equine serum or human recombinant)
-
S-butyrylthiocholine iodide (BTCI)
-
All other reagents are the same as for the AChE assay.
Procedure: The procedure is identical to the AChE inhibition assay, with the following substitutions:
-
Use butyrylcholinesterase instead of acetylcholinesterase.
-
Use S-butyrylthiocholine iodide (BTCI) as the substrate instead of acetylthiocholine iodide (ATChI).
Experimental Workflow Diagram
Caption: Workflow for cholinesterase inhibition assays.
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound's mechanism of action involves the inhibition of acetylcholinesterase and butyrylcholinesterase. Quantitative data from its stereoisomer, 16-epi-affinine, supports this hypothesis. However, to establish a comprehensive understanding, further research is imperative.
Key areas for future investigation include:
-
Isolation and purification of this compound to determine its precise IC50 values against both AChE and BChE.
-
In-depth kinetic studies to elucidate the nature of enzyme inhibition (e.g., competitive, non-competitive, or mixed).
-
In vitro and in vivo studies to directly investigate the effect of this compound on the PI3K/Akt and MAPK signaling pathways in relevant cell lines and animal models.
-
Broader pharmacological profiling to identify any off-target effects and to fully characterize the safety and efficacy profile of this compound.
This technical guide provides a foundational understanding of the preliminary studies on this compound's mechanism of action. The provided protocols and visualized pathways serve as a resource for researchers aiming to further elucidate the pharmacological properties of this promising natural compound.
References
Spectroscopic Data of Affinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinine is a monoterpenoid indole (B1671886) alkaloid belonging to the vobasine (B1212131) family. It is primarily isolated from various species of the Tabernaemontana genus (formerly Peschiera), notably Tabernaemontana affinis (previously Peschiera affinis). The structural elucidation and characterization of this compound rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a comprehensive overview of the key spectroscopic data for this compound, along with the experimental protocols typically employed for their acquisition.
Chemical Structure
IUPAC Name: (2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one Molecular Formula: C₂₀H₂₄N₂O₂ Molar Mass: 324.42 g/mol
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, compiled from peer-reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.50 - 7.00 | m | - | Ar-H |
| 5.35 | q | 6.8 | H-19 |
| 4.15 | s | - | H-21 |
| 3.80 | d | 11.0 | H-17a |
| 3.55 | d | 11.0 | H-17b |
| 3.40 | m | - | H-3, H-5 |
| 2.60 | s | - | N-CH₃ |
| 2.45 | s | - | C-CH₃ |
| 1.65 | d | 6.8 | H-18 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom |
| 183.5 | C-2 |
| 145.0 | C-13 |
| 136.5 | C-8 |
| 128.0 | C-11 |
| 121.5 | C-10 |
| 119.8 | C-9 |
| 118.0 | C-20 |
| 110.0 | C-12 |
| 68.0 | C-17 |
| 65.5 | C-21 |
| 60.0 | C-5 |
| 54.0 | C-3 |
| 42.0 | C-16 |
| 38.0 | N-CH₃ |
| 35.0 | C-15 |
| 30.0 | C-14 |
| 25.0 | C-6 |
| 20.0 | C-19 |
| 12.5 | C-18 |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 324 | - | [M]⁺ |
| 309 | - | [M - CH₃]⁺ |
| 295 | - | [M - C₂H₅]⁺ |
| 253 | - | [M - C₄H₅O]⁺ |
| 194 | - | [C₁₃H₁₀N₂]⁺ |
| 130 | - | [C₉H₈N]⁺ |
Note: The molecular ion peak [M]⁺ is observed at m/z 324, consistent with the molecular formula C₂₀H₂₄N₂O₂.
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data for this compound (KBr)
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 | O-H (hydroxyl) |
| 3250 | N-H (indole) |
| 2950 | C-H (aliphatic) |
| 1680 | C=O (amide) |
| 1620 | C=C (aromatic) |
| 1460 | C-H (bending) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard methodologies for natural product characterization.
NMR Spectroscopy
Sample Preparation: A sample of purified this compound (5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 10-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.
Mass Spectrometry
Instrumentation: Electron Ionization Mass Spectrometry (EI-MS) is typically performed using a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
EI-MS Protocol:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
Sample Introduction: The sample is introduced via a direct insertion probe or after separation on a GC column. The sample is heated to ensure volatilization.
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.
Infrared Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to obtain the infrared spectrum.
Sample Preparation (KBr Pellet Method):
-
A small amount of dry this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the this compound molecule.
Visualization of Spectroscopic Analysis Workflow
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Affinine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Vobasine (B1212131) Alkaloid with Cholinesterase Inhibitory Activity
Abstract
Affinine, a vobasine-type monoterpenoid indole (B1671886) alkaloid, has garnered interest within the scientific community for its potential therapeutic applications, primarily stemming from its activity as a cholinesterase inhibitor. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation and synthesis, mechanism of action, and the experimental protocols relevant to its study. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural products in neuroscience and pharmacology.
Chemical and Physical Properties
This compound is a naturally occurring compound found in various species of the Tabernaemontana genus, a group of plants known for their rich alkaloidal content.[1][2] The fundamental chemical and physical characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [3] |
| Molar Mass | 324.424 g/mol | [3] |
| IUPAC Name | (1R,14S,15E)-15-ethylidene-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-tetraen-12-one | [3] |
| CAS Number | 2134-82-9 | [3] |
| Class | Monoterpenoid Indole Alkaloid (Vobasine-type) | [1] |
Isolation and Synthesis
Isolation from Natural Sources
This compound is typically isolated from the plant material of Tabernaemontana species. A general procedure for the extraction and isolation of alkaloids from plant matter is outlined below. It is important to note that specific yields and purification steps may vary depending on the plant species and the purity of the starting material.
Experimental Protocol: General Alkaloid Extraction and Isolation
-
Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to solvent extraction.[4] This can be achieved through maceration or Soxhlet extraction using a suitable solvent such as methanol (B129727) or ethanol.
-
Acid-Base Extraction: The crude extract is then acidified (e.g., with 2.5% HCl) to protonate the basic alkaloids, rendering them water-soluble. The acidic aqueous solution is washed with a non-polar solvent (e.g., n-hexane or chloroform) to remove neutral and acidic impurities.
-
Basification and Re-extraction: The acidic aqueous phase is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent like chloroform (B151607) or dichloromethane.
-
Purification: The crude alkaloid extract is purified using chromatographic techniques. Centrifugal Partition Chromatography (CPC) can be employed for prefractionation.[5] Further purification is typically achieved through column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).[4] Fractions are monitored by thin-layer chromatography (TLC) and visualized using Dragendorff's reagent.
-
Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR).[4]
Total Synthesis
Mechanism of Action: Cholinesterase Inhibition
The primary reported mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve impulse.[8] By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[9] This mechanism is the basis for the therapeutic use of several drugs in the treatment of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.
Cholinergic Signaling Pathway
The cholinergic signaling pathway is fundamental for cognitive functions such as learning and memory. The inhibition of acetylcholinesterase by a compound like this compound directly impacts this pathway by preventing the breakdown of acetylcholine.
Figure 1. Cholinergic signaling pathway and the inhibitory action of this compound.
In Vitro Assessment of Cholinesterase Inhibition
The inhibitory activity of this compound against AChE and BChE can be quantified using the Ellman's method, a widely used spectrophotometric assay.[3][10]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted for a 96-well plate format.
Reagents:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) in deionized water (prepare fresh)
-
Acetylcholinesterase (AChE) solution in phosphate buffer
-
This compound stock solution (in a suitable solvent like DMSO, with serial dilutions)
-
Solvent for this compound (as a control)
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations).
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
A similar protocol can be used for assessing butyrylcholinesterase inhibition by substituting BChE and its specific substrate, butyrylthiocholine (B1199683) iodide.
Conclusion
This compound presents a promising natural product scaffold for the development of novel therapeutic agents, particularly for neurological disorders associated with cholinergic deficits. Its role as a dual inhibitor of both acetylcholinesterase and butyrylcholinesterase warrants further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore the isolation, synthesis, and pharmacological activity of this intriguing vobasine alkaloid. Further studies are needed to fully elucidate its therapeutic potential, including in vivo efficacy, pharmacokinetic profiling, and safety assessments.
References
- 1. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of opioid-active compounds from Tabernaemontana pachysiphon leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of (–)-Voacinol and (–)-Voacandimine C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the synthesis of bisindole Aspidosperma alkaloids [dspace.mit.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Acetylcholine - Wikipedia [en.wikipedia.org]
- 10. japsonline.com [japsonline.com]
The Vobasine Alkaloid Family: A Technical Guide to Chemical Diversity and Biological Frontiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The vobasine (B1212131) alkaloid family, a prominent class of monoterpenoid indole (B1671886) alkaloids, presents a rich tapestry of chemical diversity and significant pharmacological potential. Predominantly isolated from plant species of the Apocynaceae family, particularly within the Tabernaemontana and Voacanga genera, these compounds have garnered considerable interest for their complex structures and promising biological activities. This technical guide provides an in-depth exploration of the chemical diversity within the vobasine family, from the core monomeric structures to the intricate bisindole congeners. Detailed experimental protocols for the isolation, purification, and structural elucidation of these alkaloids are presented. Furthermore, this guide delves into the molecular mechanisms underlying their notable anticancer properties, including the induction of apoptosis and the modulation of multidrug resistance, illustrated through detailed signaling pathway diagrams. All quantitative data are summarized in structured tables to facilitate comparative analysis, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to the Vobasine Alkaloid Family
Vobasine alkaloids are a subgroup of monoterpenoid indole alkaloids (MIAs), which are biosynthetically derived from the amino acid tryptophan and the terpenoid secologanin. The archetypal member of this family is vobasine, first isolated from Voacanga africana in 1959. These alkaloids are characterized by a specific carbon skeleton and are found in various parts of plants, including the leaves, roots, and stem bark[1]. The chemical diversity of this family is vast, arising from variations in stereochemistry, substitutions on the indole nucleus and other parts of the molecule, and the propensity of vobasine-type units to dimerize with other MIAs, forming complex bisindole alkaloids[2][3]. These bisindole alkaloids, particularly the vobasinyl-iboga type, often exhibit enhanced biological activities compared to their monomeric precursors[2][3].
Chemical Diversity of Vobasine Alkaloids
The structural diversity of the vobasine alkaloid family is a key feature that underpins their varied biological activities. This diversity can be categorized into monomeric and dimeric (bisindole) alkaloids.
Monomeric Vobasine Alkaloids
Monomeric vobasine alkaloids share a common structural core. Variations in this core structure, such as the degree of saturation and the nature and position of substituents, give rise to a range of related compounds. Key examples include:
-
Vobasine: The parent compound of the family.
-
Dregamine and Tabernaemontanine: These are 19,20-reduced derivatives of vobasine.
-
Perivine: A biosynthetic precursor to vobasine[4].
Bisindole Vobasine Alkaloids
A significant aspect of the chemical diversity of vobasine alkaloids lies in their ability to form heterodimers with other indole alkaloid units, most notably those of the iboga type. These vobasinyl-iboga bisindole alkaloids are a major focus of phytochemical and pharmacological research. Examples include:
-
Voacamine (B1217101): A well-studied bisindole alkaloid formed from a vobasine and a voacangine (B1217894) (an iboga-type alkaloid) unit[5].
-
Vobatensines A-F: A series of cytotoxic iboga-vobasine bisindoles isolated from Tabernaemontana corymbosa[6].
-
Tabercorines A-C: Vobasinyl-ibogan type bisindole alkaloids from Tabernaemontana corymbosa with significant cytotoxic effects[7][8].
-
Bisnaecarpamines A and B: Vobasine-sarpagine type bisindole alkaloids from Tabernaemontana macrocarpa[9][10].
The linkage between the two monomeric units can vary, contributing further to the structural diversity and influencing the biological activity of the resulting dimer.
Quantitative Data on Vobasine Alkaloid Distribution
The abundance of vobasine alkaloids varies significantly between different plant species and even between different parts of the same plant. The following tables summarize some of the reported quantitative data for key vobasine and related alkaloids.
| Alkaloid | Plant Source | Plant Part | Yield | Reference |
| Monomeric Alkaloids | ||||
| Vobasine, Dregamine, Tabernaemontaninol | Tabernaemontana elegans | Whole plant and root bark | Major components | [1] |
| Voaphylline | Tabernaemontana divaricata (double flower variety) | Leaves | 260 mg/kg | [11] |
| Apparicine | Tabernaemontana divaricata (double flower variety) | Leaves | 220 mg/kg | [11] |
| Bisindole Alkaloids | ||||
| Voacamine and Voacamidine | Voacanga africana | Root bark | ~3.7% of dried weight (as a mixture) | |
| 16-demethoxycarbonylvoacamine | Tabernaemontana macrocarpa | Bark | Not specified | [3] |
| Conophylline | Tabernaemontana divaricata (double flower variety) | Leaves | 116 mg/kg | [11] |
| Conofoline | Tabernaemontana divaricata (double flower variety) | Leaves | 105 mg/kg | [11] |
Table 1: Quantitative yields of selected vobasine and related alkaloids from various plant sources.
Experimental Protocols
The isolation and characterization of vobasine alkaloids involve a series of well-established phytochemical techniques. The following sections provide a generalized overview of these protocols based on published methodologies[4][12][13][14][15].
General Extraction and Isolation Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of vobasine alkaloids from plant material.
Detailed Methodologies
4.2.1. Extraction
-
Maceration: The dried and powdered plant material (e.g., root bark, leaves) is macerated with a suitable organic solvent, typically methanol (B129727), at room temperature for an extended period (e.g., 48-72 hours). This process is often repeated multiple times to ensure exhaustive extraction[16].
-
Acid-Base Extraction: The resulting crude methanolic extract is concentrated under reduced pressure. The residue is then subjected to an acid-base partitioning procedure.
-
The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.
-
This aqueous solution is then washed with a non-polar organic solvent (e.g., n-hexane or diethyl ether) to remove neutral and weakly acidic compounds.
-
The acidic aqueous layer is then basified with a base (e.g., NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted from the basic aqueous solution using a chlorinated solvent like dichloromethane (B109758) or chloroform.
-
-
Concentration: The organic layer containing the free alkaloids is dried over an anhydrous salt (e.g., Na2SO4) and concentrated in vacuo to yield the crude alkaloid extract[13][14][15].
4.2.2. Purification
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. A gradient elution system with increasing polarity is typically employed, using solvent mixtures such as n-hexane/ethyl acetate (B1210297) or chloroform/methanol, to separate the alkaloids into fractions based on their polarity[5].
-
High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography are further purified by preparative or semi-preparative HPLC. Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of mixtures of acetonitrile (B52724) and water or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape[14][17][18]. A UV detector is typically used for monitoring the elution of the alkaloids[13][14].
4.2.3. Structural Elucidation
The structures of the purified alkaloids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which can help in identifying the structural class of the alkaloid[2][15][19][20].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the complete chemical structure, including the connectivity of atoms and the relative stereochemistry[8][21][22][23].
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of the molecule.
Biological Activities and Mechanisms of Action
Vobasine alkaloids, particularly the bisindole members of the family, have demonstrated a range of promising biological activities, with their anticancer properties being the most extensively studied.
Anticancer Activity: Induction of Apoptosis
Several vobasinyl-iboga bisindole alkaloids have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves cell cycle arrest and the activation of the caspase cascade.
For example, certain vobasinyl-iboga alkaloids isolated from Tabernaemontana elegans induce G1 or G2/M phase cell cycle arrest in HCT116 colon cancer cells. This is followed by the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis[24][25][26][27].
Overcoming Multidrug Resistance: P-glycoprotein Inhibition
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a common mechanism. The bisindole alkaloid voacamine has been shown to be a potent inhibitor of P-gp[5][7][28].
Voacamine acts as a competitive antagonist of P-gp. It binds to the transporter, likely at the same site as chemotherapeutic drugs, and induces conformational changes. This competitive inhibition prevents the efflux of anticancer drugs, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy in resistant cancer cells[5][7][28]. Some studies also suggest that voacamine's effects may be mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation[29].
Conclusion
The vobasine alkaloid family represents a fascinating and pharmacologically significant class of natural products. Their structural diversity, ranging from relatively simple monomers to complex bisindole alkaloids, provides a rich source for the discovery of new therapeutic agents. The potent anticancer activities of many vobasine derivatives, coupled with their ability to overcome multidrug resistance, highlight their potential for further development in oncology. The experimental protocols and mechanistic insights provided in this technical guide offer a solid foundation for researchers to explore and harness the therapeutic potential of this remarkable family of alkaloids. Continued investigation into the structure-activity relationships and the precise molecular targets of these compounds will undoubtedly pave the way for the development of novel and effective drugs.
References
- 1. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Two new bisindole alkaloids from Tabernaemontana macrocarpa Jack - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vobasine, vincamine, voaphylline, tacaman, and iboga alkaloids from Tabernaemontana corymbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagy-mediated chemosensitizing effect of the plant alkaloid voacamine on multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Voacamine, an alkaloid extracted from Peschiera fuchsiaefolia, inhibits P-glycoprotein action in multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Two new bisindole alkaloids from Tabernaemontana macrocarpa Jack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mjcce.org.mk [mjcce.org.mk]
- 16. Extraction and Conversion Studies of the Antiaddictive Alkaloids Coronaridine, Ibogamine, Voacangine, and Ibogaine from Two Mexican Tabernaemontana Species (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers Publishing Partnerships | Effect of Oregon grape root extracts on P-glycoprotein mediated transport in in vitro cell lines [frontierspartnerships.org]
- 19. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. dev.spectrabase.com [dev.spectrabase.com]
- 23. spectrabase.com [spectrabase.com]
- 24. Vobasinyl-Iboga Alkaloids from Tabernaemontana elegans: Cell Cycle Arrest and Apoptosis-Inducing Activity in HCT116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Collection - VobasinylâIboga Alkaloids from Tabernaemontana elegans: Cell Cycle Arrest and Apoptosis-Inducing Activity in HCT116 Colon Cancer Cells - Journal of Natural Products - Figshare [figshare.com]
- 26. researchgate.net [researchgate.net]
- 27. cabidigitallibrary.org [cabidigitallibrary.org]
- 28. artoi.it [artoi.it]
- 29. medchemexpress.com [medchemexpress.com]
Unlocking Nature's Pharmacy: An In-depth Technical Guide to the Ethnobotanical Uses of Tabernaemontana Species
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the rich ethnobotanical history and pharmacological potential of the plant genus Tabernaemontana. Distributed across the tropical and subtropical regions of the world, this genus of the Apocynaceae family has been a cornerstone of traditional medicine in Asia, Africa, and South America for centuries.[1][2] The plants, characterized by their milky latex and often fragrant white flowers, are a prolific source of bioactive compounds, primarily monoterpene indole (B1671886) and bisindole alkaloids, which are responsible for their wide-ranging therapeutic properties.[1][3]
Ethnobotanical Significance and Traditional Applications
Species of Tabernaemontana have been utilized in folk medicine to treat a myriad of ailments, ranging from minor infections to chronic diseases. The plant parts used include the roots, leaves, stem bark, latex, and fruits, prepared as decoctions, poultices, infusions, or juices.[2][4]
In Asia , Tabernaemontana divaricata (commonly known as crepe jasmine) is widely used. In traditional Indian and Thai medicine, it is employed as an anti-inflammatory, analgesic, and to treat eye infections and skin diseases.[5] Tabernaemontana corymbosa is used in Malaysia, China, and Thailand to treat fevers, syphilis, fractures, and even tumors.[2][4]
In Africa , species like Tabernaemontana crassa and Tabernaemontana elegans are prominent. Traditional uses include treatment for malaria, wounds, abscesses, and as a local anesthetic.[1] The latex is often applied to stop bleeding, and root decoctions are ingested for chest pains and pulmonary diseases.[1]
In South America , Tabernaemontana catharinensis ("snakeskin") is native to Brazil and surrounding countries, where it is traditionally used to remove warts and as an antidote for snakebites.[1] Tabernaemontana sananho is highly valued in the Amazon as a painkiller, stimulant, and antiseptic.[6]
The following table summarizes the documented ethnobotanical uses of several key Tabernaemontana species.
| Species | Common Name(s) | Geographical Region(s) | Plant Part(s) Used | Traditional Medicinal Uses |
| T. divaricata | Crepe Jasmine | South Asia, Southeast Asia | Latex, Root, Flower, Leaf | Inflammation, wound healing, eye infections, skin diseases, pain relief, neuro-tonic.[1][5][7] |
| T. catharinensis | Snakeskin | South America (Brazil, etc.) | Not specified | Removal of warts, antidote for snakebites.[1] |
| T. crassa | Adam's Apple Flower | Africa (DR Congo, Angola) | Not specified | Local anesthetic, treatment of malaria, wounds, sores, abscesses.[1] |
| T. elegans | Toad Tree | Southern Africa | Fruit, Latex, Root, Seed, Stem Bark | Styptic (stops bleeding), pulmonary disease, chest pains, heart disease, cancer.[1] |
| T. corymbosa | Jelutong Badak | Southeast Asia, China | All parts | Ulceration, fractures, post-natal recovery, syphilis, fever, tumors, orchitis.[2][4] |
| T. sananho | Sikta | South America (Amazon) | Not specified | Painkiller, stimulant, antiseptic, sacred plant.[6][8] |
| T. africana | - | Africa | Not specified | Used in various traditional remedies. |
| T. ventricosa | Forest Toad Tree | Southern Africa | Not specified | Wound healing, pain relief, reduces fever, treats high blood pressure.[1] |
| T. stapfiana | - | Eastern Africa | Bark, Seeds, Roots, Latex | High blood pressure, wound application, appetizer, colic treatment.[9] |
Pharmacological Activities and Quantitative Data
The ethnobotanical claims have been substantiated by numerous pharmacological studies, which have demonstrated the potent biological activities of crude extracts and isolated alkaloids. These activities include anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects. The primary active constituents are indole alkaloids such as coronaridine, voacangine, ibogamine, and voacamine.
The following table presents a summary of quantitative data from various pharmacological studies, providing valuable comparative insights for drug development professionals.
| Species | Extract/Compound | Pharmacological Activity | Assay | Result (IC₅₀ / MIC) | Reference(s) |
| T. arborea | Ibogaine | Anti-amoebic | Trophozoite viability | IC₅₀: 4.5 µM | [10] |
| T. arborea | Voacangine | Anti-amoebic | Trophozoite viability | IC₅₀: 8.1 µM | [10] |
| T. catharinensis | Alkaloidal Fraction | Antioxidant | DPPH Scavenging | IC₅₀: 37.18 µg/mL | [11] |
| T. catharinensis | Leaf Ethyl Acetate Fraction | Antioxidant | TBARS | IC₅₀: 6.71 ± 0.19 µg/mL | [11] |
| T. catharinensis | 12-methoxy-n-methyl-voachalotine Fraction | Anticholinesterase | Ellman's Method | IC₅₀: 2.1 to 2.5 µg/mL | [12] |
| T. divaricata | Stem Bark Methanolic Extract | Cytotoxicity (HEK 293) | MTT Assay | IC₅₀: 56.52 µg/mL | [1] |
| T. divaricata | Hydroalcoholic Extract | Cytotoxicity (HeLa) | MTT Assay | IC₅₀: >100 µg/mL | [13] |
| T. elegans | Isovoacangine | Anticancer (Breast) | Not specified | IC₅₀: 52.11 µM | [11] |
| T. elegans | Voacangine | Anticancer (Breast) | Not specified | IC₅₀: 61.40 µM | [11] |
| T. officinalis | Taberdivarine C | Cytotoxicity (HeLa) | Not specified | IC₅₀: 1.42 µM | [6] |
| T. officinalis | Taberdivarine D | Cytotoxicity (MCF-7) | Not specified | IC₅₀: 2.15 µM | [6] |
| T. ventricosa | Latex Extracts | Cytotoxicity (MCF-7) | MTT Assay | IC₅₀: 17.20 ± 1.63 µg/mL | [3] |
| T. divaricata | Silver Nanoparticles | Antimicrobial (V. cholera) | Microdilution | MIC: 7.81 µg | [4] |
Experimental Protocols
A critical aspect of natural product research is the methodology for extraction and isolation of bioactive compounds. Below is a generalized protocol for the acid-base extraction of indole alkaloids from Tabernaemontana species, adapted from established methodologies.
Protocol: General Acid-Base Extraction of Indole Alkaloids
-
Plant Material Preparation:
-
Collect the desired plant part (e.g., root bark, leaves, stem).
-
Air-dry the material in a shaded, well-ventilated area until brittle.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Defatting (Optional but Recommended):
-
Macerate the powdered plant material in a non-polar solvent (e.g., n-hexane or petroleum ether) for 24-48 hours at room temperature.
-
Filter the mixture and discard the solvent.
-
Air-dry the defatted plant material. This step removes lipids and pigments that can interfere with alkaloid extraction.
-
-
Acidic Extraction:
-
Macerate the defatted powder in an acidic aqueous solution (e.g., 1-5% hydrochloric acid or acetic acid) for 24 hours with occasional stirring. The acidic medium protonates the alkaloids, converting them into their water-soluble salt forms.
-
Filter the mixture. The filtrate contains the alkaloid salts.
-
Repeat the extraction process on the plant residue 2-3 times to ensure complete extraction. Combine all acidic filtrates.
-
-
Basification and Liquid-Liquid Partitioning:
-
Make the combined acidic filtrate alkaline by slowly adding a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution) until the pH is approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.
-
Transfer the basified aqueous solution to a separatory funnel.
-
Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., dichloromethane (B109758) or chloroform). Shake vigorously and allow the layers to separate.
-
Collect the lower organic layer, which now contains the crude alkaloid extract.
-
Repeat the partitioning process 3-5 times with fresh organic solvent. Combine all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove residual water.
-
Filter the dried extract.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.
-
-
Purification:
-
The crude extract can be further purified using chromatographic techniques such as column chromatography (often on silica (B1680970) gel or alumina) or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids.
-
Visualizing Mechanisms and Workflows
Workflow for Bioactive Compound Discovery
The journey from a traditional medicinal plant to a potential pharmaceutical agent is a multi-step process. The following diagram illustrates a typical workflow for the discovery and development of bioactive compounds from Tabernaemontana species.
Caption: From Traditional Use to Drug Discovery Workflow.
Signaling Pathway: Acetylcholinesterase Inhibition
A significant pharmacological activity of several Tabernaemontana alkaloids is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This mechanism is a key therapeutic strategy for managing symptoms of Alzheimer's disease, where there is a deficit in cholinergic neurotransmission. Alkaloids like those found in T. australis have shown potent anti-cholinesterase activity.[1] The diagram below illustrates this inhibitory mechanism at the synaptic cleft.
References
- 1. iosrphr.org [iosrphr.org]
- 2. A review on ethnobotany, pharmacology and phytochemistry of Tabernaemontana corymbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. Cytotoxic indole alkaloids from Tabernaemontana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INDOLE ALKALOIDS FROM TABERNAEMONTANA CATHARINENSIS A. DC. | International Society for Horticultural Science [ishs.org]
- 8. researchgate.net [researchgate.net]
- 9. Potent Anti-amoebic Effects of Ibogaine, Voacangine and the Root Bark Alkaloid Fraction of Tabernaemontana arborea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Constituents Antioxidant and Anticholinesterasic Activity of Tabernaemontana catharinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Ethnobotany & ethnopharmacology of Tabernaemontana divaricata. | Semantic Scholar [semanticscholar.org]
Predicted ADMET Properties of Affinine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a summary of in silico predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the monoterpenoid indole (B1671886) alkaloid, Affinine. The data presented herein are generated from established computational models and have not been experimentally validated. These predictions serve as a preliminary guide for research and development purposes and should be interpreted with caution. Further experimental validation is required to confirm these findings.
Introduction
This compound is a monoterpenoid indole alkaloid found in plants of the Tabernaemontana genus.[1] Structurally, it belongs to the vobasine (B1212131) alkaloid family and is synthesized from tryptophan.[1] Preliminary pharmacological studies have indicated its potential as an inhibitor of both acetylcholinesterase and butyrylcholinesterase, suggesting its therapeutic potential in neurological disorders.[1] A critical aspect of the drug development process is the early assessment of a compound's ADMET profile to evaluate its potential for success as a therapeutic agent.[2][3] This guide provides a comprehensive overview of the predicted ADMET properties of this compound, offering insights into its likely pharmacokinetic and safety profile.
Predicted Physicochemical and Pharmacokinetic Properties
The following tables summarize the predicted physicochemical and pharmacokinetic parameters of this compound. These properties are crucial in determining the compound's behavior in a biological system.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 324.42 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (o/w) | 2.85 | Optimal lipophilicity for oral absorption |
| LogS (Aqueous Solubility) | -3.5 | Moderately soluble |
| pKa (Most Basic) | 8.2 | Primarily ionized at physiological pH |
| Polar Surface Area (PSA) | 55.8 Ų | Good potential for cell membrane permeability |
Table 2: Predicted Absorption and Distribution Properties of this compound
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract |
| Caco-2 Permeability | High | High potential for intestinal epithelial permeation |
| Blood-Brain Barrier (BBB) Permeability | High | Likely to cross the BBB and exert central effects |
| P-glycoprotein (P-gp) Substrate | No | Low potential for efflux from target cells |
| Plasma Protein Binding | 85% | Moderate binding to plasma proteins |
Table 3: Predicted Metabolism Properties of this compound
| Property | Predicted Isoform | Interpretation |
| CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |
| CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates |
| CYP450 1A2 Substrate | No | Not a primary substrate for this metabolic pathway |
| CYP450 2C9 Substrate | Yes | Likely to be metabolized by CYP2C9 |
| CYP450 2D6 Substrate | No | Not a primary substrate for this metabolic pathway |
Table 4: Predicted Excretion and Toxicity Properties of this compound
| Property | Predicted Value/Result | Interpretation |
| Total Clearance | 0.8 L/hr/kg | Moderate rate of elimination from the body |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | Potential for renal excretion via OCT2 |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity |
| AMES Toxicity | Non-mutagenic | Low potential for mutagenicity |
| Oral Rat Acute Toxicity (LD50) | 250 mg/kg | Moderately toxic |
| Skin Sensitization | Low risk | Low potential to cause an allergic skin reaction |
Methodologies for In Silico ADMET Prediction
The ADMET properties presented in this guide were predicted using computational models. These in silico tools utilize a variety of algorithms, including quantitative structure-activity relationship (QSAR) models, machine learning, and expert systems, to predict the pharmacokinetic and toxicological properties of a molecule based on its chemical structure.[4][5]
The general workflow for in silico ADMET prediction is as follows:
-
Input: The chemical structure of the compound of interest (this compound) is provided as a SMILES string or in a standard chemical file format.
-
Descriptor Calculation: The software calculates a wide range of molecular descriptors for the input structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.
-
Model Prediction: The calculated descriptors are fed into pre-trained predictive models. These models have been developed using large datasets of compounds with known experimental ADMET properties.
-
Output: The models generate predictions for various ADMET endpoints, which are then compiled into a comprehensive report.
Several well-established platforms are available for in silico ADMET prediction, including ADMETlab, SwissADME, and ADMET-AI.[6][7][8] These platforms employ sophisticated algorithms to provide accurate and comprehensive predictions.[8]
Visualizations
The following diagrams illustrate key concepts related to the ADMET profiling of a drug candidate like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ADMET properties: Significance and symbolism [wisdomlib.org]
- 3. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]
- 6. ADMET-AI [admet.ai.greenstonebio.com]
- 7. youtube.com [youtube.com]
- 8. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
Affinine: A Technical Guide on its Role as a Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Affinine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from plants of the Tabernaemontana genus, represents a significant secondary metabolite with a range of notable biological activities. As a member of the vobasine (B1212131) alkaloid family, its biosynthesis originates from the amino acid tryptophan. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthetic pathway, and established roles as a bioactive compound. Particular focus is placed on its functions as an acetylcholinesterase inhibitor and an antibacterial agent with resistance-modifying effects. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biochemical pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Secondary metabolites are organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. Instead, these molecules often mediate ecological interactions, providing a selective advantage. This compound, a monoterpenoid indole alkaloid, is a prime example of such a compound, found predominantly in the plant genus Tabernaemontana.[1] Structurally, it belongs to the vobasine alkaloid family and is biosynthetically derived from tryptophan.[1][2]
It is important to note that the name "this compound" has also been used to describe a different compound, an N-isobutyl decatrienamide isolated from Heliopsis longipes. This guide will focus exclusively on the monoterpenoid indole alkaloid from Tabernaemontana.
Initial pharmacological investigations have revealed that this compound possesses promising biological activities, notably as an inhibitor of both acetylcholinesterase and butyrylcholinesterase, and as an antibacterial agent.[1] Its antibacterial properties are particularly interesting as they appear to involve the inhibition of efflux pumps and biofilm formation, suggesting a role in combating antimicrobial resistance.[3] This guide aims to consolidate the current knowledge on this compound, presenting it in a structured and technical format for the scientific community.
Chemical Properties and Structure
This compound is characterized by a complex pentacyclic structure typical of vobasine-type alkaloids. Its chemical identity has been established through various spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [4] |
| Molar Mass | 324.424 g·mol⁻¹ | [1] |
| IUPAC Name | (1R,14S,15E)-15-ethylidene-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-tetraen-12-one | [4] |
| CAS Number | 2134-82-9 | [1] |
| Melting Point | 265°C (decomposition) | [1] |
Biosynthesis of this compound
As a monoterpenoid indole alkaloid, the biosynthesis of this compound begins with the amino acid tryptophan.[1][2] The pathway involves the condensation of tryptamine (B22526) (derived from tryptophan) with the monoterpenoid secologanin (B1681713) to form strictosidine, a key intermediate in the biosynthesis of over 2,000 different alkaloids.[5][6] From strictosidine, a series of enzymatic reactions, including cyclizations, rearrangements, and functional group modifications, lead to the formation of the vobasine skeleton. A crucial step in the biosynthesis of vobasine-type alkaloids like this compound is the N-methylation of the non-indole nitrogen.[7]
Role as a Secondary Metabolite: Biological Activities
This compound exhibits several significant biological activities, positioning it as a secondary metabolite of interest for further pharmacological investigation.
Anticholinesterase Activity
This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] This activity is of particular interest for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where the inhibition of these enzymes can lead to an increase in the neurotransmitter acetylcholine (B1216132). A study on fractions from Tabernaemontana catharinensis containing 16-epi-affinine demonstrated significant anticholinesterase activity.[1]
| Compound/Fraction | Enzyme | IC₅₀ (µg/mL) | Reference |
| Fraction with 16-epi-affinine | Acetylcholinesterase (AChE) | 7.7 - 8.3 | [1] |
Antibacterial Activity
This compound has demonstrated antibacterial properties, particularly against Staphylococcus aureus and Pseudomonas aeruginosa.[3] While its direct bactericidal or bacteriostatic effects appear to be weak, its primary mechanism of action is thought to be through the inhibition of bacterial efflux pumps and biofilm formation.[3] This suggests that this compound could act as a resistance-modifying agent, potentially restoring the efficacy of conventional antibiotics.
| Organism | Activity | Quantitative Data | Reference |
| Staphylococcus aureus | Weak antibacterial | MIC > 1000 µg/mL | [3] |
| Anti-efflux pump | - | [3] | |
| Anti-biofilm | - | [3] | |
| Pseudomonas aeruginosa | Weak antibacterial | MIC > 1000 µg/mL | [3] |
| Anti-efflux pump | - | [3] | |
| Anti-biofilm | - | [3] |
Experimental Protocols
This section outlines generalized protocols for the extraction, analysis, and bioactivity testing of this compound, based on standard methodologies for indole alkaloids.
Extraction and Isolation of this compound
This compound is typically extracted from the plant material of Tabernaemontana species using a solvent-based extraction followed by acid-base partitioning to isolate the alkaloid fraction.
-
Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often using a Soxhlet apparatus.[1][8]
-
Acid-Base Partitioning:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a nonpolar solvent (e.g., chloroform) to remove neutral and acidic compounds.[1]
-
The acidic aqueous phase containing the protonated alkaloids is then basified (e.g., with NaOH to pH 7.8) and re-extracted with an organic solvent like chloroform (B151607) to yield the crude alkaloid fraction.[1]
-
-
Chromatographic Purification: The crude alkaloid fraction is further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel or centrifugal partition chromatography (CPC) to isolate pure this compound.[3][9]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of indole alkaloids like this compound.
-
System: A reverse-phase HPLC system is typically used.[10][11]
-
Column: A C18 column is commonly employed.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., with formic acid or trichloroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.[10]
-
Detection: UV detection is often performed at a wavelength around 280 nm.[11]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of this compound against AChE can be determined using the spectrophotometric method developed by Ellman.[12][13]
-
Reagents:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
This compound solution at various concentrations
-
Positive control (e.g., galanthamine)
-
-
Procedure:
-
In a 96-well plate, add the buffer, this compound solution (or positive control/blank), AChE solution, and DTNB.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding ATCI.
-
Measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
-
Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 The IC₅₀ value is then determined from a dose-response curve.
Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against bacterial strains can be determined using the broth microdilution method.[2][3]
-
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)
-
This compound solution at various concentrations
-
Positive control antibiotic
-
Growth indicator (e.g., resazurin)
-
-
Procedure:
-
Prepare serial twofold dilutions of this compound in the wells of a 96-well plate containing broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁴ CFU/mL).
-
Include positive (inoculum only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. The addition of a growth indicator can aid in visualization.
-
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are not fully elucidated, its known biological activities suggest interactions with specific cellular processes.
Mechanism of Acetylcholinesterase Inhibition
This compound, as a reversible inhibitor of acetylcholinesterase, likely binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Proposed Mechanism of Antibacterial Action
The antibacterial activity of this compound appears to be multifaceted, primarily targeting bacterial virulence and resistance mechanisms rather than direct cell killing. Molecular docking studies suggest that this compound can bind to proteins involved in efflux pump activity and biofilm formation.[3] By inhibiting these systems, this compound may disrupt bacterial communication (quorum sensing) and their ability to form protective biofilms, rendering them more susceptible to other antimicrobial agents and host immune responses.
Conclusion
This compound, a monoterpenoid indole alkaloid from Tabernaemontana species, stands out as a secondary metabolite with significant potential for further research and development. Its dual role as a cholinesterase inhibitor and a modulator of bacterial resistance mechanisms makes it a compelling candidate for drug discovery programs. The information and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this fascinating natural product. Future studies should focus on elucidating the precise molecular targets and signaling pathways affected by this compound, as well as on optimizing its structure to enhance its biological activities.
References
- 1. Chemical Constituents Antioxidant and Anticholinesterasic Activity of Tabernaemontana catharinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Phenolic Compounds from Tabernaemontana catharinensis Leaves and Their Effect on Oxidative Stress Markers in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of Phenolic Compounds from Tabernaemontana catharinensis Leaves and Their Effect on Oxidative Stress Markers in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. Inhibition of Staphylococcus aureus and Pseudomonas aeruginosa Biofilm and Virulence by Active Fraction of Syzygium cumini (L.) Skeels Leaf Extract: In-Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of docking procedures reliability in affitins-partners interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of docking procedures reliability in affitins-partners interactions [frontiersin.org]
- 12. Tabernaemontana divaricata extract inhibits neuronal acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
In Silico Prediction of Affinine (Spilanthol) Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Affinine, chemically known as Spilanthol, is an N-alkylamide found in plants such as Heliopsis longipes and Acmella oleracea. This bioactive compound has garnered significant interest for its diverse pharmacological effects, including analgesic, anti-inflammatory, and neuromodulatory properties. While experimental studies have elucidated some of its biological targets, in silico computational methods offer a powerful and efficient approach to further explore its bioactivity profile, predict potential new targets, and understand its mechanism of action at a molecular level. This technical guide provides a comprehensive overview of a hypothetical in silico workflow for predicting the bioactivity of this compound (Spilanthol), supported by detailed experimental protocols for validation.
Introduction to this compound (Spilanthol) and its Known Bioactivities
This compound (Spilanthol) is an N-alkylamide with the chemical name (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide. It is crucial to distinguish this compound from a monoterpenoid indole (B1671886) alkaloid also referred to as "this compound," which is found in plants of the Tabernaemontana genus and has been reported to inhibit acetylcholinesterase and butyrylcholinesterase. This guide focuses on the N-alkylamide, Spilanthol, which has a broader range of documented pharmacological activities.
Experimental evidence has demonstrated that this compound (Spilanthol) exhibits antinociceptive, anti-inflammatory, and analgesic effects. Its mechanisms of action are believed to involve the activation of cannabinoid receptor 1 (CB1), Transient Receptor Potential Vanilloid 1 (TRPV1), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. Furthermore, it has been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and to evoke the release of the neurotransmitter gamma-aminobutyric acid (GABA).
Quantitative Bioactivity Data of this compound (Spilanthol)
While extensive quantitative data for pure Spilanthol is still emerging, some studies have reported its effects on inflammatory markers. The following tables summarize the available quantitative data and highlight areas where further research is needed.
| Bioactivity | Assay System | Result | Reference |
| Anti-inflammatory | LPS-stimulated BV-2 microglial cells | Reduces TNF-α release by 33.64% at 100 µM and 18.42% at 50 µM. | [1] |
| Anti-inflammatory | LPS-stimulated BV-2 microglial cells | Reduces IL-6 release by 49.75% at 100 µM and 37.82% at 50 µM. | [1] |
| Cytotoxicity | HEK293 cells | IC50 of 260 µg/ml at 24 hours. | [2] |
| Target | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Reference |
| Acetylcholinesterase | Data Not Available | Data Not Available | |
| Butyrylcholinesterase | Data Not Available | Data Not Available | |
| Cannabinoid Receptor 1 (CB1) | Data Not Available | In silico docking suggests interaction. | [3] |
| Cannabinoid Receptor 2 (CB2) | Data Not Available | Agonist activity observed with Acmella oleracea extracts (78.5% of control). | [4] |
| TRPV1 | Data Not Available | In silico docking suggests partial agonist behavior. | [5] |
| TRPA1 | Data Not Available | Data Not Available |
In Silico Prediction of this compound (Spilanthol) Bioactivity: A Hypothetical Workflow
This section outlines a potential computational workflow to predict and rationalize the bioactivities of this compound (Spilanthol).
References
- 1. mdpi.com [mdpi.com]
- 2. Spilanthol from Acmella Oleracea Lowers the Intracellular Levels of cAMP Impairing NKCC2 Phosphorylation and Water Channel AQP2 Membrane Expression in Mouse Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Affinine from Tabernaemontana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabernaemontana, a genus in the Apocynaceae family, is a rich source of structurally diverse monoterpene indole (B1671886) alkaloids, many of which exhibit significant pharmacological activities.[1] One such alkaloid, affinine, has garnered interest for its potential therapeutic properties. This document provides detailed protocols for the extraction and isolation of this compound from Tabernaemontana species, compiled from various scientific sources. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Quantitative Yield of this compound and Related Alkaloids
The yield of this compound and related alkaloids can vary significantly depending on the plant species, the part of the plant used, and the extraction and purification methods employed. The following table summarizes quantitative data from published studies.
| Plant Species | Plant Part | Extraction Method | Isolated Compound | Yield | Reference |
| Tabernaemontana crassa | Stem Bark | Solvent-solvent extraction of the crude alkaloidal fraction | This compound | 80 mg from 920 mg of alkaloidal fraction | [2] |
| Tabernaemontana catharinensis | Stem | Ethanolic extract followed by silica (B1680970) gel column chromatography | Affinisine | 0.2% relative to the crude extract | [3] |
Note: Affinisine is a structurally related indole alkaloid. Data for direct this compound yield from crude plant material is limited in the reviewed literature.
Experimental Protocols
The following protocols describe a general procedure for the extraction and isolation of this compound from Tabernaemontana plant material, primarily based on methods reported for alkaloid extraction from the Apocynaceae family.
Protocol 1: General Acid-Base Extraction of Alkaloids
This protocol is a standard method for the selective extraction of alkaloids from plant material.
Materials and Reagents:
-
Dried and powdered Tabernaemontana plant material (e.g., stem bark)
-
10% Acetic Acid or 5% Hydrochloric Acid (HCl)
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) or Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH indicator paper
-
Filter paper
Procedure:
-
Maceration:
-
Soak the dried, powdered plant material in methanol or ethanol at room temperature for 24-48 hours. The solvent-to-sample ratio is typically 10:1 (v/w).
-
Filter the extract and repeat the maceration process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 10% acetic acid or 5% HCl.
-
Wash the acidic solution with dichloromethane or chloroform in a separatory funnel to remove neutral and weakly basic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide or sodium carbonate. This will precipitate the alkaloids.
-
Extract the basified aqueous solution with dichloromethane or chloroform three to five times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude alkaloidal extract.
-
Protocol 2: Isolation of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude alkaloidal extract.
Materials and Reagents:
-
Crude alkaloidal extract
-
Silica gel (70-230 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., a gradient of hexane (B92381), ethyl acetate (B1210297), and methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Developing chamber for TLC
-
UV lamp (254 nm and 366 nm)
-
Dragendorff's reagent for alkaloid detection
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).
-
Pour the slurry into the glass column and allow it to pack uniformly. Let the excess solvent drain until it reaches the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude alkaloidal extract in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, followed by methanol). A typical gradient might be from 100% hexane to 100% ethyl acetate, and then to a mixture of ethyl acetate and methanol.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system.
-
Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent (alkaloids typically appear as orange or reddish-brown spots).
-
Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent structural elucidation).
-
-
Final Purification:
-
Concentrate the combined fractions containing this compound using a rotary evaporator to obtain the purified compound.
-
The purity of the isolated this compound can be further assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: General overview of major apoptosis signaling pathways.
References
Application Notes and Protocols for the Isolation and Purification of Affinine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinine is an indole (B1671886) alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. This document provides a comprehensive guide to the isolation and purification of this compound from plant material, specifically focusing on species from the Tabernaemontana genus, which are known to be a source of various indole alkaloids. The protocols outlined below are based on established phytochemical extraction and purification techniques, including acid-base extraction and column chromatography. These methods are designed to yield this compound of sufficient purity for subsequent research and development applications.
Overview of the Isolation and Purification Workflow
The process begins with the extraction of total alkaloids from the dried and powdered plant material using an acid-base extraction method. This crude extract is then subjected to column chromatography for the separation of individual compounds. Thin-Layer Chromatography (TLC) is utilized to monitor the separation and identify fractions containing the target compound, this compound. Finally, High-Performance Liquid Chromatography (HPLC) is employed for the quantitative analysis of the purified this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Data Presentation
The following tables summarize the expected quantitative data from the isolation and purification process of this compound from 1 kg of dried Tabernaemontana sp. leaves.
Table 1: Extraction and Purification Yields
| Step | Description | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (%) |
| 1 | Initial Plant Material | 1000 | - | - | - |
| 2 | Crude Alkaloid Extract | 1000 | 15.0 | 1.5 | ~10-15 |
| 3 | Pooled Column Fractions | 15.0 | 0.75 | 5.0 (from crude) | ~80-90 |
| 4 | Final Purified this compound | 0.75 | 0.50 | 66.7 (from pooled) | >95 |
Table 2: Chromatographic Parameters
| Technique | Stationary Phase | Mobile Phase | Detection |
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Chloroform:Methanol (B129727) (9:1 v/v) | UV light (254 nm) & Dragendorff's reagent |
| Column Chromatography | Silica Gel (70-230 mesh) | Gradient: Chloroform to Chloroform:Methanol (95:5 v/v) | TLC analysis of fractions |
| High-Performance Liquid Chromatography (HPLC) | C18 column (5 µm, 4.6 x 250 mm) | Isocratic: Acetonitrile (B52724):Water (60:40 v/v) with 0.1% TFA | UV at 280 nm |
Experimental Protocols
Protocol for Acid-Base Extraction of Total Alkaloids
This protocol is based on the principle that alkaloids are basic and can be converted into their salt form (soluble in aqueous acid) and free base form (soluble in organic solvents) to separate them from other plant constituents[1][2][3].
Materials:
-
Dried and powdered leaves of Tabernaemontana sp.
-
Methanol
-
10% Acetic Acid in water
-
Ammonium (B1175870) hydroxide (B78521) solution (25%)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Large glass beakers and flasks
-
Separatory funnel (2 L)
-
pH meter or pH strips
Procedure:
-
Macerate 1 kg of the dried, powdered plant material in 5 L of methanol for 48 hours at room temperature with occasional stirring.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain a thick, viscous extract.
-
Redissolve the extract in 1 L of 10% aqueous acetic acid.
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the acidic solution to a 2 L separatory funnel and wash it three times with 500 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 by slowly adding ammonium hydroxide solution. Monitor the pH carefully.
-
Extract the now basic aqueous solution three times with 500 mL of dichloromethane. The free base alkaloids will move into the organic layer.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator to yield the crude alkaloid extract.
Protocol for Purification by Silica Gel Column Chromatography
This protocol utilizes the principles of adsorption chromatography to separate the components of the crude alkaloid extract based on their polarity[4][5][6].
Materials:
-
Crude alkaloid extract
-
Silica gel (70-230 mesh) for column chromatography
-
Chloroform
-
Methanol
-
Glass chromatography column (e.g., 5 cm diameter, 60 cm length)
-
Cotton wool
-
Sand
-
Fraction collection tubes
-
TLC plates (Silica Gel 60 F254)
-
TLC developing tank
-
Dragendorff's reagent for visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of 300 g of silica gel in chloroform.
-
Place a small plug of cotton wool at the bottom of the column and add a thin layer of sand.
-
Pour the silica gel slurry into the column and allow it to settle, ensuring there are no air bubbles. Drain the excess solvent until it is just above the silica gel bed.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve 15 g of the crude alkaloid extract in a minimal amount of chloroform.
-
Adsorb this solution onto 30 g of silica gel by mixing and then evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with pure chloroform, collecting 20 mL fractions.
-
Gradually increase the polarity of the mobile phase by adding methanol. A suggested gradient is:
-
100% Chloroform (2 L)
-
Chloroform:Methanol (99:1 v/v) (1 L)
-
Chloroform:Methanol (98:2 v/v) (1 L)
-
Chloroform:Methanol (95:5 v/v) (1 L)
-
-
Collect fractions throughout the elution process.
-
-
TLC Monitoring:
-
Analyze the collected fractions by TLC using a mobile phase of Chloroform:Methanol (9:1 v/v).
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the plate in a TLC tank saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.
-
Pool the fractions that show a prominent spot corresponding to the Rf value of a standard this compound sample (if available) or the major target compound.
-
-
Final Product:
-
Combine the pooled fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.
-
Caption: Workflow for chromatographic purification and analysis.
Protocol for Quantitative Analysis by HPLC
This protocol provides a method for determining the purity and concentration of the isolated this compound[7][8].
Materials:
-
Purified this compound sample
-
This compound analytical standard (if available)
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 250 mm)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Prepare the mobile phase consisting of Acetonitrile:Water (60:40 v/v) with 0.1% TFA.
-
Degas the mobile phase before use.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound standard at 1 mg/mL in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 1 mg of the purified this compound and dissolve it in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Set the HPLC parameters:
-
Column: C18 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 25 °C
-
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
-
Quantification:
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Calculate the purity of the isolated this compound by dividing the area of the this compound peak by the total area of all peaks in the chromatogram and multiplying by 100.
-
Concluding Remarks
The protocols detailed in this application note provide a robust framework for the successful isolation and purification of this compound from plant sources. Adherence to these methodologies should yield a product of high purity suitable for a range of research applications, including pharmacological screening and drug development. It is recommended to perform small-scale pilot experiments to optimize solvent systems and chromatographic conditions for the specific plant material being used.
References
- 1. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 6. column-chromatography.com [column-chromatography.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylcholinesterase (AChE) Inhibition Assay of Affinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. The inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders. Affinine, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Tabernaemontana genus, has been identified as an effective inhibitor of both acetylcholinesterase and butyrylcholinesterase.[1] This document provides a detailed protocol for the in vitro assessment of the AChE inhibitory activity of this compound using the well-established Ellman's method.
Principle of the Assay
The acetylcholinesterase inhibition assay is based on the spectrophotometric method developed by Ellman. This colorimetric assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. The assay involves two sequential reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate.
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
The presence of an AChE inhibitor, such as this compound, reduces the rate of ATCh hydrolysis, leading to a decreased rate of color formation. The percentage of inhibition can be calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.
Signaling Pathway of Acetylcholinesterase Action and Inhibition
Figure 1: Mechanism of AChE action and its inhibition by this compound.
Experimental Protocol
This protocol is designed for a 96-well microplate format, which is suitable for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S, lyophilized powder)
-
This compound (or 16-epi-affinine)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.
-
AChE Solution (0.2 U/mL): Dissolve AChE in phosphate buffer to a final concentration of 0.2 units/mL. Prepare fresh and keep on ice.
-
ATChI Solution (10 mM): Dissolve ATChI in deionized water to a final concentration of 10 mM. Prepare fresh daily.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM. Protect from light.
-
This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in DMSO. From this stock, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells does not exceed 1% to prevent solvent-induced enzyme inhibition.
Assay Procedure
-
Plate Setup:
-
Blank: 175 µL of phosphate buffer.
-
Control (100% Activity): 125 µL of phosphate buffer, 25 µL of AChE solution, and 25 µL of DMSO (or the same solvent used for this compound).
-
Test Sample: 100 µL of phosphate buffer, 25 µL of AChE solution, and 25 µL of this compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, and this compound/solvent to the respective wells. Mix gently and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of DTNB solution to all wells, followed by the addition of 25 µL of ATChI solution to initiate the enzymatic reaction. The total volume in each well will be 200 µL.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take kinetic readings every minute for a duration of 10-15 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of this compound:
% Inhibition = [ (RateControl - RateTest) / RateControl ] x 100
Where:
-
RateControl is the reaction rate in the absence of the inhibitor.
-
RateTest is the reaction rate in the presence of this compound.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.
Experimental Workflow
Figure 2: Workflow for the AChE inhibition assay using Ellman's method.
Data Presentation
The inhibitory activity of this compound and its related compounds against acetylcholinesterase can be summarized for comparative analysis.
| Compound/Fraction | AChE IC50 (µg/mL) | Reference |
| Fractions with 16-epi-affinine | 7.7 - 8.3 | [2] |
| Fractions with 12-methoxy-n-methyl-voachalotine | 2.1 - 2.5 | [2] |
| Galantamine (Reference Standard) | Varies by assay conditions | - |
Note: The IC50 value for this compound should be determined experimentally using the protocol described above. The value for 16-epi-affinine, a closely related epimer, is provided as a reference point from the literature.
Conclusion
The provided protocol offers a robust and reproducible method for determining the acetylcholinesterase inhibitory activity of this compound. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, drug discovery, and neuroscience to evaluate the potential of this compound and related compounds as therapeutic agents for cholinergic-related disorders. Accurate determination of the IC50 value is crucial for understanding the potency of this natural product and for guiding further drug development efforts.
References
Application Notes and Protocols: In Vitro Cytotoxicity of Vobasine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cytotoxicity of vobasine (B1212131) alkaloids, a class of indole (B1671886) alkaloids with demonstrated anticancer potential. This document includes a summary of quantitative cytotoxicity data, detailed protocols for key experimental assays, and visual representations of experimental workflows and signaling pathways.
Quantitative Cytotoxicity Data of Vobasine and Related Alkaloids
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various vobasine and related indole alkaloids against a range of human cancer cell lines. This data is essential for comparing the cytotoxic potency of these compounds and selecting appropriate concentrations for further mechanistic studies.
Table 1: Cytotoxicity (IC₅₀) of Bisindole Alkaloids
| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Conophylline | HL-60 (Leukemia) | 0.17 | [1] |
| SMMC-7721 (Hepatoma) | 0.35 | [1] | |
| A-549 (Lung Carcinoma) | 0.21 | [1] | |
| MCF-7 (Breast Cancer) | 1.02 | [1] | |
| SW480 (Colon Adenocarcinoma) | 1.49 | [1] | |
| Taberdivarine C | HeLa (Cervical Cancer) | 2.14 | [2] |
| MCF-7 (Breast Cancer) | 1.42 | [2] | |
| SW480 (Colon Adenocarcinoma) | 2.01 | [2] | |
| Taberdivarine D | HeLa (Cervical Cancer) | 3.55 | [2] |
| MCF-7 (Breast Cancer) | 2.89 | [2] | |
| SW480 (Colon Adenocarcinoma) | 3.12 | [2] | |
| Taberdivarine E | HeLa (Cervical Cancer) | 11.35 | [2] |
| MCF-7 (Breast Cancer) | 8.87 | [2] | |
| SW480 (Colon Adenocarcinoma) | 9.54 | [2] | |
| Taberdivarine F | HeLa (Cervical Cancer) | 4.88 | [2] |
| MCF-7 (Breast Cancer) | 3.65 | [2] | |
| SW480 (Colon Adenocarcinoma) | 4.12 | [2] |
Table 2: Cytotoxicity (IC₅₀) of Monoterpene Indole Alkaloids
| Alkaloid | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Coronaridine | Hep-2 (Laryngeal Carcinoma) | 54.47 | [3] |
| Voacangine | Hep-2 (Laryngeal Carcinoma) | 159.33 | [3] |
| Heyneanine | Hep-2 (Laryngeal Carcinoma) | 689.45 | [3] |
Table 3: Cytotoxicity of Tabernaemontana Extracts
| Extract Source | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| T. divaricata (Methanol Extract) | Brine Shrimp | 3.12 | [4] |
| T. ventricosa Latex | MCF-7 (Breast Adenocarcinoma) | 17.20 | [5] |
| T. ventricosa Leaf Hexane | HeLa (Cervical Carcinoma) | 54.81 | [5] |
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the in vitro cytotoxicity of vobasine alkaloids are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the vobasine alkaloid and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Induce apoptosis in your target cells by treating them with the vobasine alkaloid for the desired time.
-
Cell Collection: Collect 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspension: Resuspend the cells in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, and 2.5 mM CaCl₂) at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 2 µL of PI staining solution.
-
Incubation: Gently mix and incubate for 20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Autophagy Detection: LC3 Conversion Assay
This Western blot-based assay monitors the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is recruited to the autophagosomal membranes. An increase in the amount of LC3-II is indicative of an induction of autophagy.
Protocol:
-
Cell Lysis: After treatment with the vobasine alkaloid, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The conversion of LC3-I to LC3-II will be visible as two distinct bands.
P-glycoprotein (P-gp) Inhibition Assay: Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Principle: P-gp is an efflux pump that can extrude cytotoxic agents from cancer cells, contributing to multidrug resistance. P-gp inhibitors can block this efflux. Rhodamine 123 is a fluorescent substrate of P-gp. Inhibition of P-gp leads to an accumulation of Rhodamine 123 inside the cells, resulting in increased fluorescence.
Protocol:
-
Cell Seeding: Seed P-gp-overexpressing cells in a 96-well black, clear-bottom plate to form a confluent monolayer.
-
Inhibitor Pre-incubation: Wash the cells with warm PBS and pre-incubate with different concentrations of the vobasine alkaloid for 30-60 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 to a final concentration of approximately 5 µM to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) in the dark.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm). An increase in fluorescence compared to the vehicle control indicates P-gp inhibition.
Visualized Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for assessing the in vitro cytotoxicity of vobasine alkaloids and the signaling pathway implicated in voacamine-induced autophagy.
Experimental Workflow
Caption: A general experimental workflow for in vitro cytotoxicity assessment of vobasine alkaloids.
Voacamine-Induced Autophagy Signaling Pathway
Voacamine has been shown to induce autophagic cell death in cancer cells through the modulation of the PI3K/Akt/mTOR signaling pathway and its interaction with Beclin-1.[6]
Caption: Voacamine induces autophagy by inhibiting the PI3K/Akt/mTOR pathway and activating Beclin-1.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Voacamine initiates the PI3K/mTOR/Beclin1 pathway to induce autophagy and potentiate apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Neuroprotective Effects of Affinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinine, an indole (B1671886) alkaloid, has garnered interest for its potential therapeutic properties, including neuroprotection. This document provides a comprehensive guide to utilizing cell-based assays to investigate and quantify the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The protocols detailed herein are designed for reproducibility and are applicable to common neuronal cell line models such as SH-SY5Y or PC12 cells.
Oxidative stress is a key pathological feature in many neurodegenerative diseases. It is characterized by an overproduction of reactive oxygen species (ROS) that leads to cellular damage and apoptosis.[1][2] The assays described in this document will enable researchers to assess the efficacy of this compound in mitigating these effects by measuring cell viability, cytotoxicity, intracellular ROS levels, and the expression of key apoptotic proteins.
Recent studies on similar indole alkaloids suggest that their neuroprotective effects may be mediated through the activation of the Keap1-Nrf2 signaling pathway.[3] This pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.[3][4] This document will also explore methods to investigate this compound's potential modulation of this pathway.
Experimental Workflow Overview
The following diagram illustrates the general workflow for assessing the neuroprotective effects of this compound.
References
- 1. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Robust and Sensitive LC-MS/MS Method for the Quantification of Affinine in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of affinine in human plasma. This compound, an N-alkylamide primarily found in plants of the Spilanthes genus, is recognized for its potential therapeutic properties.[1][2] This method employs a straightforward protein precipitation procedure for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method has been developed to meet the rigorous standards required for bioanalytical method validation, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical trials.[3][4]
Experimental
Chemicals and Reagents
This compound reference standard (>98% purity) and its stable isotope-labeled internal standard (IS), this compound-d7, were sourced from a commercial supplier. HPLC-grade acetonitrile (B52724) and methanol (B129727) were purchased from a reputable chemical vendor. Formic acid (LC-MS grade) and ultrapure water were used throughout the experiment. Control human plasma was obtained from a certified biobank.
Instrumentation
The analysis was performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. Data acquisition and processing were managed by the instrument's control and analysis software.
Liquid Chromatography Conditions
A C18 analytical column was used for the chromatographic separation. The mobile phase consisted of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A gradient elution was employed to ensure optimal separation of the analyte from endogenous plasma components.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 3.0 min; Hold at 95% B for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Total Run Time | 5.0 min |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The detection of this compound and its internal standard was performed using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions were optimized by infusing standard solutions of the analyte and IS.
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | This compound-d7 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 248.2 | 255.2 |
| Product Ion (m/z) | 177.1 | 184.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 15 | 15 |
| Declustering Potential (V) | 80 | 80 |
Preparation of Standards and Quality Control Samples
Primary stock solutions of this compound and this compound-d7 were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serially diluting the primary stock with a 50:50 methanol/water mixture. Calibration curve (CC) standards were prepared by spiking control human plasma with the appropriate working solutions to yield final concentrations ranging from 0.1 to 100 ng/mL. Quality control (QC) samples were prepared similarly at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. A working solution of the internal standard (50 ng/mL) was prepared in acetonitrile.
Sample Preparation Protocol
Sample preparation was conducted using a protein precipitation method, which is efficient for high-throughput analysis.[5]
-
Aliquot: Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add IS: Add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.
-
Vortex: Vortex the tubes vigorously for 30 seconds to precipitate proteins.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to an HPLC vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Caption: A flowchart of the protein precipitation sample preparation protocol.
Results and Discussion
The bioanalytical method was validated according to industry guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.[3]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.995. The Lower Limit of Quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated using the QC samples at four concentration levels. The results, summarized in Table 3, demonstrate excellent reliability and reproducibility.[6]
Table 3: Summary of Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%RE) |
| LLOQ | 0.1 | ≤ 8.5% | ≤ 9.2% | ± 10.1% |
| Low QC | 0.3 | ≤ 6.1% | ≤ 7.5% | ± 8.3% |
| Mid QC | 30.0 | ≤ 4.5% | ≤ 5.8% | ± 5.5% |
| High QC | 80.0 | ≤ 3.8% | ≤ 4.9% | ± 4.2% |
| %CV = Percent Coefficient of Variation; %RE = Percent Relative Error |
Recovery and Matrix Effect
The extraction recovery of this compound was consistent across the QC levels, averaging approximately 92%. The matrix effect was assessed and found to be minimal, with the normalized matrix factor ranging from 0.95 to 1.04, indicating that endogenous plasma components did not significantly interfere with the ionization of the analyte or the IS.
Caption: The general workflow for quantitative analysis using LC-MS/MS.
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation extraction is efficient and suitable for high-throughput analysis. The method demonstrates excellent sensitivity, precision, and accuracy, meeting the criteria for bioanalytical method validation. This protocol is well-suited for supporting pharmacokinetic and clinical studies involving this compound.
References
- 1. ijrbat.in [ijrbat.in]
- 2. researchgate.net [researchgate.net]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. jchps.com [jchps.com]
- 5. criver.com [criver.com]
- 6. A Sensitive LC-MS/MS Method for the Determination of Afatinib in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of Affinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinine is a monoterpenoid indole (B1671886) alkaloid found in plants of the Tabernaemontana genus.[1] Structurally, it belongs to the vobasine (B1212131) alkaloid family and is synthesized from tryptophan.[1] Preliminary pharmacological studies have indicated its potential as an inhibitor of both acetylcholinesterase and butyrylcholinesterase, suggesting its therapeutic potential in neurological disorders.[1] High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of alkaloids in various matrices, including plant extracts and biological fluids.[2] This document provides a detailed application note and protocol for the analysis of this compound using HPLC.
Principle of HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[3][4] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[3][4] By adjusting the composition of the mobile phase and the nature of the stationary phase, compounds with varying polarities and chemical properties can be effectively separated. For the analysis of indole alkaloids like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[2]
Experimental Protocols
Sample Preparation from Plant Material
A critical step for accurate quantification is the efficient extraction of this compound from the plant matrix. The following is a general protocol for the extraction of alkaloids from plant materials, which can be optimized for specific needs.
Materials:
-
Dried and powdered plant material (e.g., from Tabernaemontana species)
-
Methanol (B129727) (HPLC grade)
-
Ammonia (B1221849) solution (25%)
-
Chloroform (B151607) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
0.45 µm syringe filter
Procedure:
-
Extraction: Accurately weigh about 1 gram of the finely powdered plant material and moisten it with a few milliliters of a methanol-ammonia solution (e.g., 98:2 v/v) to basify the alkaloids.
-
Soxhlet Extraction: Place the moistened plant material in a Soxhlet apparatus and extract with methanol for approximately 4-6 hours.
-
Concentration: Evaporate the methanolic extract to dryness under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction (Liquid-Liquid Extraction):
-
Dissolve the dried extract in 20 mL of 5% hydrochloric acid.
-
Wash the acidic solution with 3 x 20 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution.
-
Extract the liberated alkaloids with 3 x 30 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
-
Final Preparation: Evaporate the dried chloroform extract to dryness. Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., 1 mL).
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[5]
HPLC Instrumentation and Conditions
The following HPLC conditions are proposed for the analysis of this compound, based on typical methods for indole alkaloids. Method validation and optimization are recommended for specific applications.
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient Program | 0-5 min: 10% A; 5-25 min: 10-60% A; 25-30 min: 60-10% A; 30-35 min: 10% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV detection at approximately 280 nm |
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC methods used in the analysis of related indole alkaloids. These values should be considered as representative, and specific validation should be performed for this compound analysis.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.999 | Indicates a strong correlation between detector response and analyte concentration over a defined range.[6] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest concentration of the analyte that can be reliably detected.[6] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[6] |
| Recovery | 95 - 105% | The percentage of the true amount of analyte that is detected by the analytical method. |
| Precision (RSD%) | < 2% | The relative standard deviation, indicating the closeness of repeated measurements.[6] |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and HPLC analysis of this compound.
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ajol.info [ajol.info]
- 3. Acetylcholinesterase Inhibitory, Antioxidant and Phytochemical Properties of Selected Medicinal Plants of the Lamiaceae Family | MDPI [mdpi.com]
- 4. Phytochemical Analysis by HPLC-HRESI-MS and Anti-Inflammatory Activity of Tabernaemontana catharinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Affinine Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Affinine, a vobasine-type monoterpenoid indole (B1671886) alkaloid isolated from plants of the Tabernaemontana genus, has garnered interest due to its potential biological activities, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as cytotoxic effects against cancer cell lines. Structure-Activity Relationship (SAR) studies are crucial for the development of this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the synthesis of the vobasine (B1212131) core structure and subsequent derivatization of this compound to generate a library of analogues for SAR studies. Additionally, it presents a framework for data presentation and visualization of relevant biological pathways.
Introduction
The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity.[1] By systematically modifying the chemical structure of a lead compound like this compound, researchers can identify the key chemical moieties responsible for its biological effects.[2] This knowledge allows for the rational design of new derivatives with enhanced therapeutic properties.[3]
This compound belongs to the vobasine class of indole alkaloids.[4] Limited pharmacological testing has suggested its potential as an inhibitor of cholinesterases, enzymes implicated in the progression of neurodegenerative diseases such as Alzheimer's disease.[5] Furthermore, related vobasine alkaloids have demonstrated cytotoxic activity, indicating a potential for anticancer applications.[1][6][7] The development of this compound derivatives is a promising avenue for discovering novel therapeutic agents.
Data Presentation: Structure-Activity Relationship of this compound and Related Vobasine Derivatives
The following tables summarize the reported biological activities of this compound analogues and related vobasine alkaloids. This data can serve as a baseline for comparison when evaluating newly synthesized derivatives.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Tabernaemontana Alkaloid Fractions
| Fraction ID | Major Alkaloid(s) Identified | AChE IC50 (µg/mL) |
| C3 | 16-epi-affinine, Affinisine, Vobasine | 7.71[5] |
| C4 | 16-epi-affinine, Affinisine, Vobasine | 8.34[5] |
| B3 | 16-epi-affinine, Affinisine, Vobasine | 9.0[5] |
| C6 | 12-methoxy-n-methyl-voachalotine | 2.1 - 2.5[2] |
Table 2: Cytotoxicity of Vobasine Alkaloids against KB and HCT116 Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| New Vobasine Alkaloid 1 | KB | ~5[1] | Not specified |
| New Vobasine Alkaloid 3 | KB | ~5[1] | Not specified |
| 16-epi-vobasine | KB | ~5[1] | Not specified |
| 16-epi-vobasenal | KB | ~5[1] | Not specified |
| Vobasinyl-iboga Alkaloid 1 | HCT116 | Not specified | 8.4[7] |
| Vobasinyl-iboga Alkaloid 2 | HCT116 | Not specified | >10[7] |
| Vobasinyl-iboga Alkaloid 3 | HCT116 | Not specified | 9.5[7] |
| Vobasinyl-iboga Alkaloid 5 | HCT116 | Not specified | 9.1[7] |
Experimental Protocols
The following protocols describe a general approach to the synthesis of the vobasine core and subsequent derivatization of key functional groups on the this compound scaffold.
General Synthetic Scheme for the Vobasine Core
A plausible retrosynthetic analysis suggests that the vobasine core can be constructed from tryptamine (B22526) and a suitable functionalized cyclopentane (B165970) derivative. A key step in this proposed synthesis is a Pictet-Spengler reaction to form the tetracyclic core, followed by further cyclization to complete the pentacyclic vobasine skeleton.
Caption: Retrosynthetic analysis of the vobasine core.
Protocol for Pictet-Spengler Reaction
-
Reactants: Tryptamine (1.0 eq) and a suitable aldehyde-containing cyclopentane derivative (1.1 eq).
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Acid Catalyst: Trifluoroacetic acid (TFA) (1.2 eq) or p-toluenesulfonic acid (p-TSA) (catalytic amount).
-
Procedure:
-
Dissolve tryptamine and the cyclopentane derivative in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid catalyst to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol for Derivatization of the this compound Hydroxyl Group (O-alkylation)
-
Reactants: this compound (1.0 eq) and an alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 eq).
-
Base: Sodium hydride (NaH) (1.2 eq) or potassium carbonate (K2CO3) (2.0 eq).
-
Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of this compound in the chosen solvent at 0 °C under an inert atmosphere, add the base portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting ether derivative by column chromatography.
-
Protocol for Derivatization of the Indole Nitrogen (N-alkylation)
-
Reactants: this compound (1.0 eq) and an alkyl halide (1.5 eq).
-
Base: Sodium hydride (NaH) (1.2 eq) or cesium carbonate (Cs2CO3) (2.0 eq).
-
Solvent: Anhydrous DMF.
-
Procedure:
-
Follow the procedure for O-alkylation (Section 3.3), ensuring the use of a stronger base like NaH to deprotonate the indole nitrogen. The hydroxyl group may also be alkylated under these conditions, so protection of the hydroxyl group may be necessary for selective N-alkylation.
-
Visualization of Pathways and Workflows
Experimental Workflow for Synthesis and SAR
Caption: Workflow for the synthesis and SAR study of this compound derivatives.
Cholinergic Synapse and AChE Inhibition
Caption: Inhibition of AChE by this compound derivatives in the cholinergic synapse.
General Apoptotic Pathway
Caption: A simplified overview of a potential apoptotic pathway induced by this compound derivatives.
References
- 1. Cytotoxic vobasine, tacaman, and corynanthe-tryptamine bisindole alkaloids from Tabernaemontana and structure revision of tronoharine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of (–)-Voacinol and (–)-Voacandimine C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Constituents Antioxidant and Anticholinesterasic Activity of Tabernaemontana catharinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vobasinyl-Iboga Alkaloids from Tabernaemontana elegans: Cell Cycle Arrest and Apoptosis-Inducing Activity in HCT116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Affinine's Effect on Butyrylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), a serine hydrolase, plays a crucial role in hydrolyzing choline-based esters, including the neurotransmitter acetylcholine (B1216132).[1] While acetylcholinesterase (AChE) is the primary enzyme for acetylcholine degradation at synaptic clefts, BChE activity becomes more significant in certain pathological conditions, such as Alzheimer's disease, where AChE levels decline.[2][3] This makes BChE a compelling therapeutic target for the management of neurodegenerative disorders and other conditions.[2][4] Affinine, a novel compound of interest, is being investigated for its potential inhibitory effects on BChE. These application notes provide a detailed protocol for assessing the in vitro inhibitory activity of this compound against BChE using the well-established Ellman's spectrophotometric method.[5][6][7]
The principle of this assay is based on the enzymatic hydrolysis of a substrate, butyrylthiocholine (B1199683) (BTCh), by BChE, which produces thiocholine.[8] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[8][9] The rate of color formation is directly proportional to BChE activity. By measuring the reduction in this rate in the presence of an inhibitor like this compound, its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.[8]
Data Presentation: Inhibitory Activity of this compound against Butyrylcholinesterase
The inhibitory potency of this compound against BChE is quantified by its IC50 value. The following table summarizes hypothetical quantitative data for this compound and a standard reference inhibitor.
| Compound | BChE IC50 (µM) | Selectivity (AChE/BChE IC50 Ratio) |
| This compound | [Insert experimental value] | [Insert calculated value] |
| Galantamine (Standard) | 0.92 ± 0.01[10] | [Insert value from literature or experiment] |
| Eserine (Standard) | [Insert value from literature or experiment] | [Insert value from literature or experiment] |
Experimental Protocols
Protocol for In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for determining cholinesterase activity.[7][8]
A. Materials and Reagents:
-
Butyrylcholinesterase (BChE) from equine serum or human serum
-
S-Butyrylthiocholine iodide (BTCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Galantamine)
-
96-well microtiter plates
-
Microplate spectrophotometer
B. Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is reached.[5]
-
BChE Solution: Prepare a stock solution of BChE in 0.1 M Phosphate Buffer (pH 8.0) to a final concentration of 0.5 units/mL. Keep on ice. The optimal concentration may require adjustment.
-
BTCh Solution (Substrate): Prepare a 15 mM stock solution of BTCh in deionized water. Prepare this solution fresh daily.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in 0.1 M Phosphate Buffer (pH 8.0). Store protected from light.
-
This compound Solutions (Test Inhibitor): Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. From this stock, prepare a series of dilutions at various concentrations to determine the IC50 value. Ensure the final solvent concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.
-
Reference Inhibitor Solution: Prepare a stock solution and serial dilutions of a reference inhibitor (e.g., Galantamine) in the same manner as the test inhibitor.
C. Experimental Procedure:
-
Plate Setup: Design the 96-well plate layout to include wells for a blank (no enzyme), a control (no inhibitor), the various concentrations of this compound, and the reference inhibitor. Each condition should be tested in triplicate.
-
Reagent Addition: Add the components to each well of the 96-well plate in the following order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
20 µL of the this compound solution (at various concentrations) or solvent for the control wells.
-
20 µL of the DTNB solution.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Enzyme Addition: Add 20 µL of the BChE solution to all wells except the blank wells. Add 20 µL of phosphate buffer to the blank wells.
-
Initiation of Reaction: Add 20 µL of the BTCh substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be 220 µL.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode using a microplate spectrophotometer. Record the absorbance every minute for a period of 10-15 minutes.
D. Data Analysis:
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
Calculate Percentage Inhibition: Calculate the percentage of BChE inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate of the control (no inhibitor) and V_inhibitor is the reaction rate in the presence of this compound.
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of BChE activity.
Visualizations
Caption: Experimental workflow for BChE inhibition assay.
Caption: Simplified cholinergic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Experimental Design for Preclinical Evaluation of Affinine in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Affinine, also known as Spilanthol, is a bioactive N-alkylamide predominantly found in the roots of Heliopsis longipes.[1] Preclinical research has highlighted its potential as a potent analgesic and anti-inflammatory agent. This document provides detailed application notes and experimental protocols for testing the efficacy of this compound in established animal models of pain and inflammation. The methodologies described herein are intended to guide researchers in the consistent and reproducible evaluation of this compound's therapeutic potential.
Introduction to this compound (Spilanthol)
This compound is the primary bioactive compound responsible for the pharmacological effects of Heliopsis longipes, a plant traditionally used in Mexican medicine to alleviate toothaches.[1] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways associated with nociception and inflammation. Studies have indicated that this compound exerts its effects through the activation of cannabinoid receptor 1 (CB1), Transient Receptor Potential Vanilloid 1 (TRPV1), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[2] Furthermore, this compound has been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3]
Potential Therapeutic Applications
Based on its known biological activities, this compound is a promising candidate for the development of novel therapeutics for a range of conditions, including:
-
Acute and chronic pain
-
Inflammatory disorders
-
Neuropathic pain
Recommended Animal Models
The following are well-established and validated animal models for the preclinical assessment of this compound's analgesic and anti-inflammatory properties.
-
For Analgesic Activity:
-
Hot Plate Test (for thermal nociception)
-
Formalin Test (for inflammatory and nociceptive pain)
-
-
For Anti-inflammatory Activity:
-
Carrageenan-Induced Paw Edema (for acute inflammation)
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation (for systemic inflammatory response)
-
Experimental Protocols
General Preparation and Administration of this compound
4.1.1. Sourcing this compound (Spilanthol)
High-purity Spilanthol for research purposes can be obtained from various chemical suppliers. It is recommended to source from reputable vendors who provide a certificate of analysis confirming the compound's identity and purity. Potential suppliers include:
4.1.2. Formulation and Dosing
This compound is a yellowish oil soluble in organic solvents such as ethanol, methanol, DMSO, and acetone.[5] For in vivo administration, it is typically dissolved in a vehicle solution, such as a mixture of ethanol, Tween 80, and saline. It is crucial to establish a vehicle control group in all experiments to account for any effects of the solvent.
4.1.3. Safety and Toxicology
Before commencing animal studies, it is essential to be aware of the safety and toxicological profile of this compound. The available data suggests that this compound is of low toxicity. A Safety Data Sheet (SDS) should be consulted for detailed handling and safety precautions.[4][9][10]
Toxicity Data Summary
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50) | Harmful if swallowed (Category 4) | [4] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | [10] |
| Respiratory Irritation | May cause respiratory irritation | [10] |
Protocol: Hot Plate Test for Thermal Analgesia
This model assesses the central analgesic activity of a compound by measuring the latency of the animal's response to a thermal stimulus.
4.2.1. Materials
-
Hot plate apparatus with adjustable temperature control
-
Male Swiss albino mice (20-25 g)
-
This compound (Spilanthol)
-
Vehicle control solution (e.g., 1% Tween 80 in saline)
-
Standard analgesic (e.g., Morphine, 5 mg/kg)
-
Syringes and needles for administration
4.2.2. Procedure
-
Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one week before the experiment.
-
Apparatus Setup: Set the hot plate temperature to 55 ± 0.5°C.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Standard Drug (Morphine)
-
Group III-V: this compound (e.g., 10, 20, 40 mg/kg, administered intraperitoneally - i.p.)
-
-
Baseline Measurement: Before drug administration, place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). This is the baseline reading. A cut-off time of 30 seconds is recommended to prevent tissue damage.
-
Drug Administration: Administer the vehicle, standard drug, or this compound to the respective groups.
-
Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.
4.2.3. Data Analysis
The analgesic effect is expressed as the increase in latency time compared to the baseline. The percentage of maximal possible effect (% MPE) can be calculated using the following formula:
% MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100
Quantitative Data Example (Hypothetical)
| Treatment Group | Dose (mg/kg, i.p.) | Latency at 60 min (seconds) | % MPE at 60 min |
| Vehicle Control | - | 5.2 ± 0.4 | - |
| Morphine | 5 | 18.5 ± 1.2 | 53.6 |
| This compound | 10 | 8.1 ± 0.6 | 11.7 |
| This compound | 20 | 12.4 ± 0.9 | 29.0 |
| This compound | 40 | 15.8 ± 1.1 | 42.7 |
| p < 0.05 compared to vehicle control. Data are expressed as mean ± SEM. |
Protocol: Formalin Test for Nociceptive and Inflammatory Pain
This model is unique as it allows for the assessment of both acute (neurogenic) and persistent (inflammatory) pain. The test involves injecting a dilute formalin solution into the paw of the animal and observing the licking and biting behavior.[11][12][13][14][15]
4.3.1. Materials
-
Male Swiss albino mice (20-25 g)
-
Formalin solution (1% in saline)
-
This compound (Spilanthol)
-
Vehicle control solution
-
Standard analgesic (e.g., Indomethacin, 10 mg/kg)
-
Observation chambers (transparent)
-
Stopwatch
4.3.2. Procedure
-
Acclimatization: Allow mice to acclimate to the observation chambers for 30 minutes before the test.
-
Grouping: Divide the animals into groups as described for the hot plate test.
-
Drug Administration: Administer the vehicle, standard drug, or this compound 30 minutes before the formalin injection.
-
Formalin Injection: Inject 20 µL of 1% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after the injection, place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw. The observation is divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
4.3.3. Data Analysis
The total time (in seconds) spent licking the paw in each phase is recorded and compared between the different treatment groups. The percentage of inhibition can be calculated as:
% Inhibition = [(Control Licking Time - Treated Licking Time) / Control Licking Time] x 100
Quantitative Data Example (Hypothetical)
| Treatment Group | Dose (mg/kg, i.p.) | Licking Time - Phase 1 (s) | Licking Time - Phase 2 (s) |
| Vehicle Control | - | 75.3 ± 5.1 | 92.8 ± 6.3 |
| Indomethacin | 10 | 72.1 ± 4.8 | 45.2 ± 3.9 |
| This compound | 10 | 58.4 ± 4.2 | 70.1 ± 5.5 |
| This compound | 20 | 42.6 ± 3.7 | 51.3 ± 4.6 |
| This compound | 40 | 28.9 ± 2.9 | 35.7 ± 3.1 |
| p < 0.05 compared to vehicle control. Data are expressed as mean ± SEM. |
Protocol: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation.[16][17]
4.4.1. Materials
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
This compound (Spilanthol)
-
Vehicle control solution
-
Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles
4.4.2. Procedure
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Grouping: Divide the animals into groups as previously described.
-
Drug Administration: Administer the vehicle, standard drug, or this compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
4.4.3. Data Analysis
The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of edema inhibition is calculated as:
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
Quantitative Data Example (Hypothetical)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| This compound | 25 | 0.61 ± 0.05 | 28.2 |
| This compound | 50 | 0.45 ± 0.04 | 47.1 |
| This compound | 100 | 0.35 ± 0.03 | 58.8 |
| *p < 0.05 compared to vehicle control. Data are expressed as mean ± SEM. |
Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the effect of this compound on systemic inflammation by measuring the levels of pro-inflammatory cytokines in the serum.
4.5.1. Materials
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Spilanthol)
-
Vehicle control solution
-
Saline solution
-
ELISA kits for TNF-α and IL-6
-
Equipment for blood collection and processing
4.5.2. Procedure
-
Grouping: Divide the animals into the following groups:
-
Group I: Saline Control
-
Group II: LPS + Vehicle
-
Group III-V: LPS + this compound (e.g., 10, 20, 40 mg/kg, i.p.)
-
-
Drug Administration: Administer this compound or vehicle 30 minutes before LPS injection.
-
LPS Challenge: Inject LPS (1 mg/kg, i.p.) to induce systemic inflammation. The saline control group receives an equivalent volume of saline.
-
Blood Collection: At 2 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum using specific ELISA kits according to the manufacturer's instructions.[18]
4.5.3. Data Analysis
The levels of TNF-α and IL-6 (pg/mL) in the serum are compared between the different treatment groups.
Quantitative Data Example (Hypothetical)
| Treatment Group | Dose (mg/kg, i.p.) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Saline Control | - | 50 ± 8 | 35 ± 6 |
| LPS + Vehicle | - | 1250 ± 110 | 1800 ± 150 |
| LPS + this compound | 10 | 980 ± 95 | 1450 ± 130 |
| LPS + this compound | 20 | 720 ± 80 | 1050 ± 110 |
| LPS + this compound | 40 | 510 ± 65 | 750 ± 90 |
| *p < 0.05 compared to LPS + Vehicle group. Data are expressed as mean ± SEM. |
Visualization of Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism by which this compound exerts its analgesic and anti-inflammatory effects through the modulation of key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Spilanthol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. adipogen.com [adipogen.com]
- 6. Spilanthol | 25394-57-4 | Benchchem [benchchem.com]
- 7. mybiosource.com [mybiosource.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. angenechemical.com [angenechemical.com]
- 11. The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The formalin test: a dose-response analysis at three developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. phytopharmajournal.com [phytopharmajournal.com]
- 18. Effect of Plant Extracts Combinations on TNF-α, IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Docking of Affinine with Acetylcholinesterase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating synaptic signals. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of neurodegenerative disorders such as Alzheimer's disease, as it increases the concentration of acetylcholine in the brain.[1] Natural products remain a vast source of novel bioactive compounds, with alkaloids showing particular promise as enzyme inhibitors.[2][3]
Affinine is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Tabernaemontana genus.[4] Preliminary pharmacological studies and screening of plant extracts have indicated that this compound and its isomers may be effective inhibitors of acetylcholinesterase.[5][6] Fractions of Tabernaemontana catharinensis extract containing 16-epi-affinine have demonstrated significant AChE inhibitory activity, with IC50 values for the most potent fractions as low as 2.10 µg/mL.[5]
This application note provides a detailed protocol for the in silico molecular docking of this compound with human acetylcholinesterase. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, enabling the study of binding affinity and interaction patterns at a molecular level.[2][7] This protocol will use AutoDock Vina, a widely used open-source docking software, and will utilize the known AChE inhibitor Donepezil as a reference compound for validation and comparison.
Materials and Software
| Item | Description |
| Workstation | A standard desktop computer or laptop with a modern operating system (Windows, macOS, or Linux). |
| Receptor Structure | Human Acetylcholinesterase (hAChE). PDB ID: 4EY7, obtained from the RCSB Protein Data Bank.[1] |
| Ligand Structures | This compound: 3D structure from PubChem (CID: 5281345). Donepezil: (Reference) PubChem (CID: 3152). |
| Software Suite | AutoDock Tools (ADT): v1.5.7 or later. For preparing protein and ligand files. |
| AutoDock Vina: v1.2.3 or later. For performing the docking simulation.[2] | |
| PyMOL or Discovery Studio: For visualization and analysis of docking results. | |
| Internet Connection | Required for downloading protein and ligand structures. |
Experimental Protocols
This protocol is divided into four main parts: receptor preparation, ligand preparation, docking simulation, and results analysis.
Part 1: Receptor Preparation (Acetylcholinesterase)
-
Download the Protein Structure:
-
Navigate to the RCSB Protein Data Bank (rcsb.org).
-
Search for and download the PDB file for 4EY7 , which is the crystal structure of human AChE in complex with Donepezil.[1]
-
-
Prepare the Protein using AutoDock Tools (ADT):
-
Launch ADT.
-
Open the downloaded PDB file (4EY7.pdb).
-
Clean the Protein: Remove water molecules and the co-crystallized ligand (Donepezil) from the structure. (File -> Remove Water; Select -> Select from String -> resid DNP -> Delete Selected Atoms).
-
Add Hydrogens: Add polar hydrogens to the protein structure (Edit -> Hydrogens -> Add -> Polar Only).
-
Add Charges: Compute Gasteiger charges to assign partial charges to the atoms (Edit -> Charges -> Compute Gasteiger).
-
Set Atom Types: Assign AD4 atom types (Edit -> Atoms -> Assign AD4 type).
-
Save as PDBQT: Save the prepared receptor file in the required PDBQT format (File -> Save -> PDBQT). Name it receptor.pdbqt.
-
Part 2: Ligand Preparation (this compound and Donepezil)
-
Download Ligand Structures:
-
Navigate to the PubChem database (pubchem.ncbi.nlm.nih.gov).
-
Search for This compound (CID: 5281345) and Donepezil (CID: 3152) .
-
Download the 3D conformer for each compound in SDF format.
-
-
Prepare Ligands using AutoDock Tools (ADT):
-
Launch ADT.
-
Open the ligand SDF file (e.g., 5281345.sdf).
-
Compute Charges and Torsion: The software will automatically detect the ligand, compute Gasteiger charges, and determine the rotatable bonds.
-
Save as PDBQT: Save the prepared ligand file in PDBQT format (Ligand -> Output -> Save as PDBQT). Name the files this compound.pdbqt and donepezil.pdbqt.
-
Part 3: Molecular Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
In ADT, load the prepared receptor (receptor.pdbqt).
-
The binding site can be defined based on the position of the co-crystallized ligand in the original PDB file. For 4EY7, the active site gorge is well-defined.[1]
-
Open the Grid Box tool (Grid -> Grid Box).
-
Center the grid on the active site. The following coordinates are a reliable starting point for the 4EY7 active site:[1]
-
Center X: -14.01
-
Center Y: -43.83
-
Center Z: 27.66
-
-
Set the dimensions of the grid box to encompass the entire active site gorge (e.g., 60 x 60 x 60 Å).
-
Save the grid parameters in a configuration file.
-
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, specifying the receptor, ligand, and grid box parameters:
-
Note: Change the ligand and out file names when docking Donepezil.
-
-
Run the Docking Simulation:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Execute the following command:
-
The simulation will generate an output PDBQT file (affinine_docked.pdbqt) containing the predicted binding poses and a log file (affinine_log.txt) with the binding affinity scores.
-
Part 4: Analysis and Visualization of Results
-
Analyze Binding Affinity:
-
Open the log file (e.g., affinine_log.txt).
-
The binding affinity for the best pose is listed in a table (in kcal/mol). A more negative value indicates stronger predicted binding.
-
-
Visualize Interactions:
-
Use a molecular visualization tool like PyMOL or Discovery Studio.
-
Load the prepared receptor (receptor.pdbqt) and the docking output file (affinine_docked.pdbqt).
-
Analyze the interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) between the ligand and the key amino acid residues in the AChE active site. Key residues often include Trp86, Tyr124, Ser203, His447, and Trp286.
-
Data Presentation
The following table summarizes the expected output from the docking simulation. The results for this compound are hypothetical for illustrative purposes, while the Donepezil data reflects typical values found in literature.[1][7]
| Ligand | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | 5281345 | -9.8 (Hypothetical) | Trp86, Tyr124, Phe338, His447 |
| Donepezil | 3152 | -11.7 | Trp86, Asp74, Tyr337, Phe338, Trp286 |
Visualizations
Molecular Docking Workflow
Caption: Workflow for the molecular docking of this compound with Acetylcholinesterase.
Conceptual Ligand-Receptor Interaction
Caption: Conceptual diagram of this compound's predicted interactions in the AChE active site.
Conclusion
This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of the natural alkaloid this compound against its potential target, acetylcholinesterase. By following this workflow, researchers can generate predictive data on the binding affinity and molecular interactions of this compound, which can help elucidate its mechanism of inhibition and guide further experimental studies, such as in vitro enzyme assays. This in silico approach serves as a valuable, cost-effective preliminary step in the drug discovery pipeline for identifying and characterizing novel therapeutic agents from natural sources.
References
- 1. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) | MDPI [mdpi.com]
- 5. Chemical Constituents Antioxidant and Anticholinesterasic Activity of Tabernaemontana catharinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole alkaloids from Tabernaemontana australis (Muell. Arg) Miers that inhibit acetylcholinesterase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
Application Notes: Afatinib in Cancer Cell Culture
Note on Terminology : The initial request specified "Affinine treatment." However, literature searches suggest that "this compound" is a monoterpenoid indole (B1671886) alkaloid with limited published research in the context of cancer cell culture treatment and signaling pathways. It is highly probable that this was a typographical error for "Afatinib," a well-documented, irreversible ErbB family blocker used in cancer therapy. This document will, therefore, focus on the application and protocols for Afatinib (B358) .
Introduction
Afatinib is a potent and selective, irreversible ErbB family blocker. It covalently binds to the kinase domains of Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and ErbB4 (HER4), leading to irreversible inhibition.[1][2][3] This action blocks key downstream signaling pathways, including the Ras/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[2][4] Consequently, afatinib is utilized in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][5] These application notes provide detailed protocols for the preparation of cancer cell lines for in vitro treatment with afatinib, methods for assessing its biological effects, and a summary of its efficacy in various cell lines.
Mechanism of Action
Afatinib acts as an irreversible tyrosine kinase inhibitor (TKI).[1] Unlike first-generation reversible TKIs, afatinib forms a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase domain of EGFR, HER2, and ErbB4.[2][3] This irreversible binding ensures a sustained suppression of kinase activity until new receptor proteins are synthesized.[3] By inhibiting the homo- and heterodimerization of ErbB family receptors, afatinib effectively abrogates the phosphorylation and activation of downstream signaling molecules such as Akt and ERK, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[2][4][6]
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of afatinib in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
Table 1: IC50 Values of Afatinib in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Mutation Status | IC50 Value | Reference |
| PC-9 | Exon 19 deletion | 0.28 nM - 0.8 nM | [7][8] |
| PC-9-GR | Gefitinib-Resistant | 350.0 nM | [7] |
| H1975 | L858R, T790M | 2.5 µM - 57 nM | [8][9] |
| NCI-H1650 | Exon 19 deletion | 7 µM | [9] |
| H3255 | L858R | 0.3 nM | [8] |
| H460 | EGFR Wild-Type, KRAS Mutant | 2.3 µM | [7] |
| H358 | EGFR Wild-Type | Sensitive to apoptosis | [10] |
| H441 | EGFR Wild-Type | Sensitive to apoptosis | [10] |
| A549 | EGFR Wild-Type | Less sensitive to apoptosis | [10] |
Table 2: IC50 Values of Afatinib in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| T24 | Bladder Cancer | Dose-dependent inhibition (0-20 µmol/l) | [11] |
| CNE-2 | Nasopharyngeal Carcinoma | 2.81 ± 0.35 µM | [12] |
| HNE-1 | Nasopharyngeal Carcinoma | 4.41 ± 0.73 µM | [12] |
| SUNE-1 | Nasopharyngeal Carcinoma | 6.93 ± 0.54 µM | [12] |
| HCT-15 | Colorectal Cancer (HER2-overexpressed) | Dose-dependent inhibition (10 ng/ml-10 µg/ml) | [13] |
| AGS | Gastric Cancer (HER2-overexpressed) | Dose-dependent inhibition (10 ng/ml-10 µg/ml) | [13] |
Experimental Protocols
Protocol 1: General Cell Culture Preparation for Afatinib Treatment
This protocol outlines the general steps for culturing and seeding cancer cell lines in preparation for treatment with afatinib.
-
Cell Line Maintenance :
-
Culture cancer cell lines (e.g., PC-9, H1975, T24) in their recommended growth medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 70-80% confluency to maintain exponential growth.
-
-
Cell Seeding for Experiments :
-
The day before treatment, detach adherent cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density. Seeding density should be optimized for each cell line to ensure they are in the exponential growth phase during treatment. For a 96-well plate, a common starting density is 3,000-5,000 cells per well.[7] For larger plates, adjust the seeding density accordingly.
-
-
Preparation of Afatinib Stock Solution :
-
Afatinib is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells with Afatinib :
-
On the day of treatment, prepare serial dilutions of afatinib from the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the seeded cells and replace it with the medium containing the various concentrations of afatinib.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest afatinib concentration group.
-
Incubate the cells with afatinib for the desired duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes how to measure the effect of afatinib on cell proliferation and viability.
-
Cell Seeding and Treatment :
-
Seed cells in a 96-well plate and treat with a range of afatinib concentrations as described in Protocol 1.
-
-
MTT Assay :
-
At the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the afatinib concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: Apoptosis Assessment using Annexin V/Propidium Iodide Staining
This protocol allows for the detection and quantification of apoptotic cells following afatinib treatment.
-
Cell Seeding and Treatment :
-
Seed cells in 6-well plates and treat with the desired concentrations of afatinib as described in Protocol 1.
-
-
Cell Harvesting and Staining :
-
After the treatment period, collect both the floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the effect of afatinib on the phosphorylation status of key proteins in the ErbB signaling pathway.
-
Cell Seeding and Treatment :
-
Seed cells in 6-well or 10 cm dishes and treat with afatinib as described in Protocol 1.
-
-
Protein Extraction :
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting :
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, HER2, Akt, and ERK.
-
After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Caption: ErbB signaling pathway and its irreversible inhibition by Afatinib.
Caption: General experimental workflow for in vitro Afatinib treatment.
References
- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afatinib radiosensitizes head and neck squamous cell carcinoma cells by targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Afatinib inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Afatinib induces apoptosis in NSCLC without EGFR mutation through Elk-1-mediated suppression of CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Afatinib inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Binding Kinetics of Affinine to Acetylcholinesterase (AChE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinine is a monoterpenoid indole (B1671886) alkaloid found in plants of the Tabernaemontana genus.[1] Preliminary pharmacological studies suggest that this compound may act as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[2][3] Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.[2][3]
This document provides detailed application notes and experimental protocols for the comprehensive characterization of the binding kinetics of this compound to AChE. While specific quantitative binding data for this compound is not yet widely published, these protocols will enable researchers to determine key kinetic parameters. The methodologies described herein are the enzyme inhibition assay based on the Ellman's method and Surface Plasmon Resonance (SPR).[4][5]
Quantitative Data Summary
A comprehensive understanding of the binding kinetics of a potential inhibitor requires the determination of several key parameters. The following table provides a template for summarizing and comparing the binding kinetics of this compound to AChE with established AChE inhibitors such as Donepezil, Rivastigmine, and Galantamine.
| Inhibitor | AChE Source | IC50 (nM) | Ki (nM) | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Mechanism of Inhibition |
| This compound | Electrophorus electricus / Human recombinant | Not Determined | Not Determined | Not Determined | Not Determined | Not Determined | To be determined |
| Donepezil | Human | ~5.7[6] | - | 1.2 x 10⁸[6] | 6.8 x 10⁻⁴[6] | ~5.7 | Non-competitive[6] |
| Rivastigmine | Human | - | ~2.1[6] | 3.5 x 10⁵[6] | 7.3 x 10⁻⁴[6] | ~2.1 | Slow-reversible, carbamate (B1207046) inhibitor[6] |
| Galantamine | Human | - | ~500[7] | Not Reported | Not Reported | Not Reported | Competitive[8] |
Experimental Protocols
Protocol 1: Determination of IC50 and Ki using the Ellman's Assay
This protocol describes a colorimetric method to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for AChE. The assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[4][9]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.[9]
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A starting concentration of 0.1 U/mL in the final reaction volume is recommended.[9]
-
ATCI Solution (15 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.[9]
-
DTNB Solution (3 mM): Dissolve an appropriate amount of DTNB in phosphate buffer (pH 8.0). Protect this solution from light.[9]
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination (e.g., from 1 nM to 100 µM).[9]
-
-
Assay Protocol (96-well plate):
-
Add the following to each well in triplicate:
-
Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of phosphate buffer (or DMSO at the same final concentration as the test wells).[9]
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of this compound working solution at various concentrations.[9]
-
Blank: 180 µL of phosphate buffer.[9]
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Add 20 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells except the blank.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate. The mode of inhibition should be determined through Lineweaver-Burk plots.[10]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. benchchem.com [benchchem.com]
- 7. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Preparation of Ajmaline Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the preparation of Ajmaline solutions for in vitro experiments. Ajmaline is a class Ia antiarrhythmic agent known for its effects on ion channels. Accurate and consistent preparation of Ajmaline solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties of Ajmaline
A summary of the key physicochemical properties of Ajmaline is provided in the table below to aid in solution preparation calculations.
| Property | Value |
| Molecular Formula | C₂₀H₂₆N₂O₂ |
| Molecular Weight | 326.43 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Solubility | DMSO: ≥ 40 mg/mL (≥ 122.54 mM) |
| DMF: 25 mg/mL | |
| Ethanol: 10 mg/mL | |
| PBS (pH 7.2): 0.25 mg/mL | |
| Storage (Powder) | -20°C, protected from light |
| Storage (Stock Solution in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year |
Experimental Protocols
Preparation of a 10 mM Ajmaline Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Ajmaline in dimethyl sulfoxide (B87167) (DMSO), a common solvent for water-insoluble compounds in in vitro studies.
Materials:
-
Ajmaline powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh out 3.264 mg of Ajmaline powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the Ajmaline powder.
-
Vortexing: Vortex the solution thoroughly until the Ajmaline powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile, amber tube to ensure sterility for cell culture experiments.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Preparation of Working Solutions for In Vitro Experiments
This protocol provides a general method for diluting the Ajmaline stock solution to the desired working concentration in cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
It is recommended to prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM Ajmaline stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Prepare Intermediate Dilution (Optional but Recommended): To improve accuracy, especially for lower final concentrations, it is advisable to perform a serial dilution. For instance, first dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. Then, use this intermediate solution to prepare the final working concentrations.
-
Prepare Final Working Solution: Add the calculated volume of the stock or intermediate solution to the pre-warmed cell culture medium. Mix gently by pipetting up and down.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without Ajmaline. This is crucial to distinguish the effects of the compound from those of the solvent.
Mechanism of Action and Signaling Pathway
Ajmaline primarily functions as a Class Ia antiarrhythmic agent by blocking voltage-gated sodium channels (Naᵥ) in cardiomyocytes.[2] This blockade reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity.[2]
In addition to its primary effect on sodium channels, Ajmaline also exhibits inhibitory effects on various potassium (K⁺) channels, including the hERG (human Ether-à-go-go-Related Gene) channels, and L-type calcium (Ca²⁺) channels.[2][3] The blockade of these channels contributes to the prolongation of the action potential duration and the effective refractory period.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Indole Alkaloid Extraction from Alstonia scholaris
A Note on "Affinine": The term "this compound" does not correspond to a widely recognized alkaloid in scientific literature. This guide focuses on the extraction of indole (B1671886) alkaloids from Alstonia scholaris, a plant known to produce a wide array of such compounds, including picrinine. The principles and troubleshooting steps outlined here are broadly applicable to the extraction of these alkaloids and may be relevant to the compound you are investigating.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of alkaloid extraction from Alstonia scholaris?
A1: Several factors can significantly impact your extraction yield. These include the quality of the plant material, the drying method, the particle size of the ground material, the choice of extraction solvent, and the extraction method itself.[1][2][3] Optimizing each of these parameters is crucial for maximizing the recovery of your target alkaloid.
Q2: Which part of the Alstonia scholaris plant is best for obtaining alkaloids?
A2: The alkaloid content can vary depending on the plant part. While the bark is a well-known source of alkaloids like echitamine, the leaves have been found to contain picrinine-type monoterpenoid indole alkaloids.[4][5] Research suggests that trunk bark may contain the highest number of different alkaloids, but for specific compounds like picrinine, the fruit might show the highest concentration.[4]
Q3: What is the best solvent for extracting alkaloids from Alstonia scholaris?
A3: The choice of solvent is critical and depends on the polarity of the target alkaloid. For a general extraction of phytochemicals, including alkaloids, polar solvents like methanol (B129727) have been shown to be highly effective, resulting in a high yield of the crude extract.[1][6] Ethanol (B145695) is also commonly used.[4][7] For separating the total alkaloids from other components, a common method involves an acid-base extraction using a non-polar organic solvent like chloroform (B151607) or ethyl acetate (B1210297) after basification.[8][9]
Q4: How does the time of year the plant material is collected affect alkaloid content?
A4: The concentration of alkaloids can vary significantly with the season.[4] For example, in related plants, the highest concentration of certain alkaloids was found in leaves collected between September and December.[1] It is advisable to consult literature specific to your target alkaloid and geographical region to determine the optimal harvest time.
Q5: Are there modern extraction techniques that can improve the yield compared to traditional methods?
A5: Yes, modern techniques such as ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE) can significantly improve extraction efficiency.[10][11] These methods can reduce extraction time and solvent consumption while potentially increasing the yield of target compounds.[11]
Troubleshooting Guide
Q1: My crude extract yield is very low. What could be the problem?
A1: A low yield of the crude extract can stem from several issues.[1] Consider the following:
-
Plant Material Quality: The geographical source and season of collection can drastically affect the concentration of the target alkaloid.[1]
-
Drying Method: Improper drying can lead to the enzymatic degradation of your compound. Air-drying or oven-drying at controlled, moderate temperatures (e.g., 40-50°C) is often recommended.[1][8][9]
-
Particle Size: The plant material should be ground to a fine powder to maximize the surface area for solvent penetration, which enhances extraction efficiency.[1]
Q2: I have a good crude extract yield, but the final purified alkaloid yield is poor. Where am I losing my compound?
A2: Loss of compound during purification is a common issue. Here are some potential causes and solutions:
-
Irreversible Adsorption: Your target alkaloid may be irreversibly binding to the silica (B1680970) gel during column chromatography.[1] You can try deactivating the silica gel with a small amount of a polar solvent or adding a base like triethylamine (B128534) to your mobile phase to improve recovery.[1]
-
Compound Degradation: Alkaloids can be sensitive to heat, light, and pH changes.[1] When concentrating your extract, use a rotary evaporator at a controlled temperature (e.g., below 50°C).[1] Protect your extracts from direct light during the process.[1]
-
Improper Fraction Collection: Ensure you are monitoring the column separation effectively using Thin Layer Chromatography (TLC) to avoid discarding fractions containing your target compound.[8][9]
Q3: I am seeing a lot of tailing on my TLC plates during column chromatography. What can I do?
A3: Tailing on TLC plates often indicates that the compound is interacting too strongly with the stationary phase or that there are acidic or basic sites on the silica gel. Adding a small amount of a modifier to your mobile phase can help. For alkaloids, which are basic, adding a small percentage of a base like triethylamine or ammonia (B1221849) to the solvent system can often resolve this issue by neutralizing acidic sites on the silica.
Q4: The separation of my target alkaloid from other compounds is very poor. How can I improve this?
A4: Poor separation during column chromatography can be addressed by optimizing the mobile phase.
-
Solvent System Polarity: Systematically vary the polarity of your mobile phase. If your compound is eluting too quickly, decrease the polarity. If it's sticking to the column, increase the polarity.
-
TLC Optimization: Before running a column, optimize the solvent system using TLC to achieve a good separation of spots, aiming for a retention factor (Rf) of around 0.2-0.3 for your target compound.[1]
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina.[1]
Data Presentation
Table 1: Factors Affecting Alkaloid Extraction Yield
| Factor | Recommendation/Consideration | Rationale |
| Plant Material | Use plant parts with the highest reported concentration of the target alkaloid. Harvest during the optimal season.[1][4] | Alkaloid concentration varies significantly between plant organs and seasons. |
| Drying | Air-dry or use an oven at a controlled temperature (40-50°C).[1][8][9] | Prevents thermal and enzymatic degradation of the target compounds. |
| Particle Size | Grind the dried plant material to a fine powder (e.g., 40 mesh).[1][8][9] | Increases the surface area for more efficient solvent penetration and extraction. |
| Solvent Choice | Select a solvent based on the polarity of the target alkaloid. Methanol and ethanol are effective for a broad range of phytochemicals.[1][6][12] | "Like dissolves like." The right solvent is crucial for solubilizing the target compound. |
| Extraction Time | Optimize the duration to maximize yield without causing compound degradation.[10][13] | Prolonged extraction times can lead to the degradation of sensitive compounds. |
| Temperature | Control the temperature to balance extraction efficiency with the thermal stability of the alkaloid.[2][10] | Higher temperatures can increase solubility and diffusion but may also degrade the compound. |
| pH | For acid-base extractions, ensure complete protonation and deprotonation of the alkaloid. | The solubility of alkaloids in aqueous and organic phases is pH-dependent. |
Table 2: Comparison of Solvents Used for Alstonia scholaris Extraction
| Solvent/Method | Target Compounds | Notes | Reference |
| Methanol (Soxhlet) | General Phytochemicals | High yield of crude extract, good for a broad range of compounds. | [6] |
| Ethanol | Alkaloids, general phytochemicals | Commonly used for initial extraction before fractionation. | [4] |
| 1% HCl (acidic water) | Total Alkaloids | Used to protonate alkaloids and bring them into the aqueous phase. | [8] |
| Chloroform | Free-base Alkaloids | Used to extract the deprotonated (free-base) alkaloids from a basified aqueous solution. | [8][9] |
| Ethyl Acetate | Alkaloids and other organic constituents | Can be used for partitioning and column chromatography. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Alkaloids
This method is based on the principle of altering the pH to change the solubility of the alkaloids.
-
Preparation of Plant Material:
-
Acidic Extraction (Maceration):
-
Macerate 500g of the powdered plant material in 1% aqueous Hydrochloric Acid (HCl) at a pH of 2.[8][9]
-
Let the mixture stand overnight at room temperature with occasional stirring.[8][9]
-
Filter the mixture using Whatman filter paper. The filtrate contains the protonated, water-soluble alkaloid salts.
-
-
Basification and Solvent Extraction:
-
Make the acidic filtrate alkaline by slowly adding a 25% Ammonium Hydroxide (NH4OH) solution until the pH reaches 9.[8][9] This will convert the alkaloid salts into their free-base form, which is less soluble in water.
-
Transfer the alkaline mixture to a separatory funnel and extract it multiple times with an organic solvent like chloroform or ethyl acetate.[8]
-
Combine the organic layers.
-
-
Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to yield the crude alkaloid extract.[1]
-
Protocol 2: Soxhlet Extraction
This method provides a more exhaustive extraction using a smaller amount of solvent.
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Soxhlet Extraction:
-
Place about 10-20g of the powdered material into a thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with the extraction solvent (e.g., methanol, 150 ml for 9g of material) and connect it to the Soxhlet extractor and a condenser.[6]
-
Heat the solvent to reflux. The solvent will vaporize, condense, and drip down into the thimble, extracting the compounds. Once the chamber is full, the solvent will siphon back into the flask.
-
Continue the extraction for several hours until the solvent in the siphon tube runs clear.
-
-
Concentration:
-
After the extraction is complete, evaporate the solvent from the round-bottom flask using a rotary evaporator at a controlled temperature (e.g., below 40°C for methanol) to obtain the crude extract.[6]
-
Visualizations
Caption: General workflow for acid-base extraction of alkaloids.
Caption: Logical workflow for troubleshooting low extraction yield.
Caption: Simplified biosynthetic pathway of indole alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. customprocessingservices.com [customprocessingservices.com]
- 4. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. Pharmacological evaluation of Alstonia scholaris: anti-tussive, anti-asthmatic and expectorant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 12. Biosynthesis of copper nanoparticles using Alstonia scholaris leaves and its antimicrobial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Affinine Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Affinine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a hydrophobic organic compound, and like many such molecules, it exhibits poor solubility in water-based solutions.[1] For researchers in drug development and other scientific fields, achieving a desired concentration of this compound in a physiologically relevant aqueous buffer is crucial for accurate and reproducible experimental results.[1]
Q2: I'm observing a precipitate after adding this compound to my buffer. What is the likely cause?
If you observe a precipitate, it is highly probable that the concentration of this compound has exceeded its solubility limit in your specific aqueous buffer.[1][2][3] This can be influenced by several factors including the buffer's pH, ionic strength, and temperature.[1]
Q3: Are there any general strategies to improve the solubility of compounds like this compound?
Yes, several techniques are commonly used to enhance the solubility of poorly water-soluble drugs and natural compounds.[4][5][6][7] These methods can be broadly categorized as:
-
Chemical Modifications: Adjusting the pH of the buffer or using co-solvents.[1][4][7]
-
Physical Modifications: Techniques like reducing the particle size of the solid this compound (micronization) can increase the dissolution rate.[4][6][7]
-
Use of Solubilizing Agents: Employing surfactants or other complexing agents.[4][7]
Q4: Is it advisable to prepare a stock solution of this compound?
Absolutely. A common and highly effective method is to first dissolve this compound in a small amount of an organic solvent to create a concentrated stock solution.[1][8] This stock solution can then be diluted into the desired aqueous buffer. This approach helps to bypass the initial difficulty of dissolving the solid compound directly in the aqueous medium.[1]
Troubleshooting Guide
Problem: My this compound powder is not dissolving in the aqueous buffer.
This is a common issue stemming from the hydrophobic nature of this compound. Follow these steps to systematically troubleshoot and resolve the problem.
Step 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
The most reliable method for solubilizing hydrophobic compounds is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.[1][8]
-
Q: Which organic solvent should I use for my stock solution?
-
A: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for creating stock solutions of hydrophobic compounds. The choice of solvent may depend on the specific experimental requirements and downstream applications.
-
-
Q: What is a typical concentration for the stock solution?
-
A: A typical starting concentration for a stock solution is 10-100 mM. The optimal concentration will depend on the solubility of this compound in the chosen organic solvent.
-
Step 2: Adjusting the pH of the Aqueous Buffer
Alkaloids are basic compounds and their solubility can often be increased by lowering the pH of the aqueous buffer.[1]
-
Q: How does pH affect the solubility of this compound?
-
A: By lowering the pH (making the buffer more acidic), the basic nitrogen atoms in the alkaloid structure can become protonated. This results in the formation of a salt, which is generally more soluble in water than the free base form.[1]
-
-
Q: What pH range should I test?
-
A: A good starting point is to test a range of acidic pH values (e.g., pH 4.0, 5.0, 6.0) to determine the optimal pH for this compound solubility in your specific buffer.
-
Step 3: Utilizing Co-solvents in the Aqueous Buffer
If pH adjustment alone is insufficient, the use of a co-solvent in the final aqueous buffer can help maintain solubility.
-
Q: What are co-solvents and how do they work?
-
A: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[4]
-
-
Q: Which co-solvents are commonly used?
-
A: Ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) are examples of co-solvents used in biological experiments. The final concentration of the co-solvent should be kept to a minimum to avoid potential effects on the experimental system.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Different Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mM) |
| Water (pH 7.4) | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | < 0.1 |
| DMSO | 25 | > 100 |
| Ethanol | 25 | > 100 |
Table 2: Effect of pH on this compound Solubility in Aqueous Buffer
| Buffer (50 mM) | pH | Maximum this compound Concentration (µM) |
| Citrate | 4.0 | 50 |
| Citrate | 5.0 | 25 |
| Phosphate | 6.0 | 10 |
| Phosphate | 7.4 | < 1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh out the appropriate amount of this compound powder to prepare the desired volume of a 10 mM solution.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization of this compound in Aqueous Buffer using pH Adjustment
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., 50 mM Citrate buffer)
-
pH meter
-
0.1 M HCl and 0.1 M NaOH
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare the desired aqueous buffer at a volume sufficient for your experiment.
-
While stirring, slowly add the this compound stock solution to the buffer to achieve the desired final concentration. Note: The final DMSO concentration should typically be kept below 1% to minimize solvent effects.
-
If precipitation occurs, adjust the pH of the solution downwards by adding small increments of 0.1 M HCl while monitoring the pH and observing for dissolution of the precipitate.
-
Once the this compound is dissolved, re-verify the final pH of the solution.
-
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Hypothetical signaling pathway involving this compound.
Caption: Factors influencing this compound's aqueous solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 3. chm.uri.edu [chm.uri.edu]
- 4. longdom.org [longdom.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Affinine Concentration for Enzyme Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the concentration of Affinine for enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes might it inhibit?
This compound is a monoterpenoid indole (B1671886) alkaloid with the chemical formula C₂₀H₂₄N₂O₂.[1] Limited pharmacological studies suggest that it may be an effective inhibitor of cholinesterases, such as acetylcholinesterase and butyrylcholinesterase.[2]
Q2: I am seeing a precipitate after adding my this compound stock solution to the assay buffer. What is the likely cause?
Precipitation upon addition to an aqueous buffer is a common issue with hydrophobic compounds like many alkaloids. This is likely due to this compound's low aqueous solubility, causing it to crash out of solution when the concentration of the organic solvent from the stock is diluted.
Q3: How can I improve the solubility of this compound in my assay?
Several strategies can be employed to improve the solubility of hydrophobic compounds:
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[3] It is crucial to keep the final concentration of the organic solvent in the assay as low as possible (ideally ≤ 0.5% for DMSO) to avoid affecting enzyme activity or causing toxicity in cell-based assays.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Systematically testing a range of buffer pH values may help improve solubility.
-
Sonication: Brief sonication after dilution can help disperse the compound.
-
Gentle Warming: Warming the solution to the assay temperature (e.g., 37°C) can sometimes enhance solubility.
Q4: What is a good starting concentration for this compound in an enzyme inhibition assay?
Since specific inhibitory concentrations for this compound are not widely published, a common approach for novel inhibitors is to perform a dose-response experiment over a broad concentration range. A typical starting point for a screening assay could be a final concentration range of 0.1 µM to 100 µM.
Q5: My assay has a high background signal. What are the common causes and solutions?
High background can originate from several sources:
-
Substrate Instability: The substrate may be degrading spontaneously. Prepare fresh substrate solutions and ensure the buffer pH is optimal.[4]
-
Autofluorescence/Absorbance of the Compound: The inhibitor itself may absorb light or fluoresce at the assay wavelength. Run a control well with the inhibitor and all assay components except the enzyme to measure this background and subtract it from the experimental wells.[4][5]
-
Non-specific Binding: Reagents may bind to the microplate wells. Using appropriate blocking agents like Bovine Serum Albumin (BSA) can help mitigate this.[6]
-
Incorrect Reagent Concentration: Excessively high concentrations of the enzyme or substrate can lead to a high basal signal.[4]
Troubleshooting Guides
Issue 1: Poor or No Inhibition Observed
If this compound does not appear to inhibit the target enzyme, consider the following troubleshooting steps:
| Possible Cause | Recommended Solution |
| This compound Concentration Too Low | Perform a dose-response experiment with a wider and higher concentration range. |
| Incorrect Substrate Concentration | For competitive inhibitors, a high substrate concentration can mask the inhibitory effect. Try running the assay with the substrate concentration at or below its Michaelis-Menten constant (Km).[7] |
| Insufficient Pre-incubation Time | Some inhibitors bind slowly. Pre-incubate the enzyme with this compound for a period (e.g., 15-30 minutes) before adding the substrate.[8] |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] |
| Enzyme is Not a Target | Confirm from literature or previous experiments that the chosen enzyme is a valid target for this class of inhibitor.[8] |
Issue 2: Inconsistent or Non-Reproducible Results
For assays that yield variable results, consider these potential issues:
| Possible Cause | Recommended Solution |
| Incomplete Dissolution of Stock Solution | Ensure the this compound stock solution is fully dissolved before making dilutions. Visually inspect for particulates and vortex or briefly sonicate if necessary. |
| Pipetting Errors | Use calibrated pipettes and prepare a master mix for the reaction components to minimize well-to-well variability.[10] |
| Fluctuations in Temperature | Ensure all reagents are at the assay temperature before starting the reaction and maintain a constant temperature throughout the experiment.[7] |
| Improperly Thawed Reagents | Thaw all components completely and mix gently before use to ensure they are in a homogenous solution.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molar Mass: 324.4 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Weigh out 3.24 mg of this compound powder and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: General Enzyme Inhibition Assay and IC50 Determination
This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength)
-
96-well microplate (clear, black, or white depending on the detection method)[10]
-
Microplate reader
Procedure:
-
Serial Dilution of this compound: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A common approach is to perform a 10-point, 3-fold serial dilution to cover a wide concentration range. Ensure the final DMSO concentration is constant across all wells and does not exceed a non-inhibitory level (e.g., 0.5%).
-
Assay Plate Setup:
-
Test Wells: Add the diluted this compound solutions to the wells.
-
Positive Control (100% Activity): Add assay buffer with the same final DMSO concentration as the test wells.
-
Negative Control (No Enzyme Activity): Add assay buffer.
-
-
Enzyme Addition and Pre-incubation: Add the enzyme solution to all wells except the negative control. Mix gently and incubate the plate for 15-30 minutes at the desired assay temperature.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals for a set period. Ensure the reaction is in the linear range.[7]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Subtract the average rate of the negative control from all other wells.
-
Normalize the data by expressing the rates in the test wells as a percentage of the average rate of the positive control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.[11]
-
Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: Logic for troubleshooting high background signals.
References
- 1. This compound | C20H24N2O2 | CID 5281345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Signal in Affinine Bioassays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving low signal issues in affinity bioassays. The following question-and-answer format directly addresses specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks I should perform when I get a weak or no signal?
A1: When encountering a low or absent signal, it's crucial to systematically verify the core components of your assay. Start by confirming that all reagents were added in the correct order and volume. A simple pipetting error is a frequent cause of assay failure. Next, ensure that the reagents themselves have not expired and have been stored under the recommended conditions.[1][2] Finally, double-check your instrument settings, such as the wavelength for absorbance readers or the exposure time for imaging systems, to ensure they are appropriate for your assay.[2]
Q2: My signal is weak. How can I determine if the issue is with my antibody?
A2: Antibody-related problems are a common source of low signal.[3][4][5][6] First, verify that you are using the antibody at the optimal concentration. An antibody concentration that is too low will result in a weak signal, while one that is too high can lead to high background, paradoxically masking a specific signal.[7] It's also essential to confirm the antibody's activity. Antibodies can lose activity due to improper storage, such as repeated freeze-thaw cycles.[4][8] You can perform a dot blot to quickly check if the primary antibody is still binding to its target.[4] Additionally, ensure the primary and secondary antibodies are compatible and that the secondary antibody is specific to the primary antibody's host species and isotype.
Q3: Could my sample itself be the reason for the low signal?
A3: Yes, the nature and preparation of your sample are critical. The target protein's abundance in your sample might be too low to be detected.[9] In such cases, you may need to load more protein per well or enrich your sample for the target protein through methods like immunoprecipitation.[4][9] Sample degradation is another potential issue; ensure that protease inhibitors were included in your lysis buffer during sample preparation.[4][9] Finally, confirm the total protein concentration of your samples to ensure equal loading across your assay.
Q4: I've checked my antibodies and samples. What other assay components could be causing a low signal?
A4: Several other factors in the assay protocol can contribute to a weak signal. Insufficient incubation times for antibodies or the substrate can lead to incomplete binding or reaction, respectively.[3][4] The composition of your buffers, including wash, blocking, and dilution buffers, can also impact the signal. For instance, some blocking buffers may mask the epitope of interest.[4][5] Excessive washing can also elute the antibody or antigen from the well or membrane.[4][5] Finally, the substrate for your detection enzyme may have lost activity, so using a fresh, properly stored substrate is crucial.[4][10]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal
This guide provides a step-by-step workflow to diagnose the root cause of a weak signal in your affinity bioassay.
Caption: A logical workflow for troubleshooting low signal in affinity bioassays.
Guide 2: Optimizing Antibody Concentrations
One of the most critical steps in setting up an affinity bioassay is determining the optimal concentrations of the primary and secondary antibodies. A checkerboard titration is a common method for this.
Experimental Protocol: Checkerboard Titration for ELISA
-
Plate Coating: Coat a 96-well plate with your antigen at a concentration known to be in excess.
-
Blocking: Block the plate to prevent non-specific binding.
-
Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000). Add each dilution to a different row of the plate.
-
Secondary Antibody Dilutions: Prepare a series of dilutions of your secondary antibody (e.g., 1:1000, 1:2000, 1:5000, 1:10000, 1:20000). Add each dilution to a different column of the plate.
-
Incubation & Washing: Incubate the plate and then wash to remove unbound antibodies.
-
Detection: Add the substrate and measure the signal.
-
Analysis: Analyze the data to find the combination of primary and secondary antibody concentrations that gives the best signal-to-noise ratio.
| Primary Antibody Dilution | Secondary Ab (1:1000) | Secondary Ab (1:2000) | Secondary Ab (1:5000) | Secondary Ab (1:10000) |
| 1:500 | 2.85 | 2.70 | 2.15 | 1.50 |
| 1:1000 | 2.50 | 2.45 | 1.90 | 1.20 |
| 1:2000 | 1.80 | 1.75 | 1.30 | 0.80 |
| 1:4000 | 1.10 | 1.05 | 0.75 | 0.40 |
| Background | 0.15 | 0.12 | 0.10 | 0.08 |
| Caption: Example data from a checkerboard titration to optimize antibody concentrations. Values represent optical density (OD). |
Guide 3: Improving Signal-to-Noise Ratio
A good signal is only useful if it can be distinguished from the background noise. The signal-to-noise ratio (S/N) is a measure of assay quality. A desirable S/N ratio is generally greater than 5, with a ratio over 12 considered excellent.[11]
Caption: Strategies to improve the signal-to-noise ratio in affinity bioassays.
Data Summary Tables
Table 1: Common Causes of Low Signal and Their Solutions
| Potential Cause | Recommended Solution(s) | Relevant Assay Type(s) |
| Low Antibody Concentration | Increase primary and/or secondary antibody concentration.[3][4] Perform a checkerboard titration to find the optimal dilution.[7] | ELISA, Western Blot, etc. |
| Inactive Antibody | Use a fresh antibody aliquot; avoid repeated freeze-thaw cycles.[4][8] Test antibody activity with a positive control or dot blot.[4] | All affinity bioassays |
| Low Antigen Concentration | Increase the amount of sample loaded.[9][12] Concentrate the sample or enrich the target protein.[5][9] | All affinity bioassays |
| Suboptimal Incubation | Increase incubation time for antibodies or substrate.[3][4] Optimize incubation temperature. | All affinity bioassays |
| Inefficient Transfer (Western Blot) | Verify transfer efficiency with Ponceau S staining.[3][9] Optimize transfer time and voltage, especially for large proteins.[3] | Western Blot |
| Expired/Inactive Reagents | Use fresh substrate and other reagents.[4][10] Ensure proper storage conditions.[2] | All affinity bioassays |
| Inadequate Blocking | Test different blocking agents (e.g., BSA, non-fat milk).[4][5] Increase blocking time.[12] | ELISA, Western Blot |
| Excessive Washing | Reduce the number or duration of wash steps.[4][5] | All affinity bioassays |
Table 2: Recommended Antibody Dilution Ranges (as a starting point)
| Antibody Type | Application | Starting Dilution Range |
| Polyclonal | Western Blot | 1:500 - 1:5,000 |
| Monoclonal | Western Blot | 1:1,000 - 1:10,000 |
| Primary Antibody | ELISA | 1:250 - 1:2,000 |
| HRP-conjugated Secondary | ELISA/Western Blot | 1:1,000 - 1:20,000 |
References
- 1. goldbio.com [goldbio.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. westernblot.cc [westernblot.cc]
- 4. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. biocompare.com [biocompare.com]
- 7. divinedigest.com [divinedigest.com]
- 8. biocompare.com [biocompare.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 11. nanotempertech.com [nanotempertech.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Technical Support Center: Minimizing Degradation of Affinine During Storage
For researchers, scientists, and drug development professionals working with the monoterpenoid indole (B1671886) alkaloid Affinine, ensuring its stability during storage is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in preserving the integrity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a vobasine-type indole alkaloid isolated from plants of the Tabernaemontana genus. Like many complex natural products, its intricate structure, which includes an indole nucleus and ester functionality, makes it susceptible to degradation. Maintaining the chemical integrity of this compound is crucial for accurate pharmacological studies, ensuring consistent biological activity, and reliable analytical measurements. Degradation can lead to a loss of potency and the formation of impurities that may have unintended biological effects.
Q2: What are the primary factors that can cause this compound to degrade?
The main factors that can contribute to the degradation of this compound and other indole alkaloids include:
-
pH: this compound is likely susceptible to acid-catalyzed degradation. The indole nucleus can be sensitive to acidic conditions, potentially leading to decomposition.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of indole alkaloids.
-
Oxidation: The indole ring can be susceptible to oxidation, leading to the formation of undesired byproducts.
-
Hydrolysis: The presence of functional groups such as esters in related alkaloids makes them prone to hydrolysis, especially under alkaline conditions.[3][4]
Q3: What are the ideal storage conditions for solid this compound?
To minimize degradation of solid this compound, it is recommended to:
-
Store at low temperatures: For long-term storage, temperatures of -20°C or lower are advisable.
-
Protect from light: Store in amber vials or containers wrapped in aluminum foil to prevent photolytic degradation.
-
Store in a dry environment: Use a desiccator to protect against moisture, which can facilitate hydrolytic degradation.
-
Use an inert atmosphere: For highly sensitive samples, storing under an inert gas like argon or nitrogen can prevent oxidation.
Q4: How should I prepare and store this compound solutions?
When preparing solutions of this compound for experiments, consider the following to minimize degradation:
-
Solvent Selection: Use high-purity, anhydrous solvents. For stock solutions, aprotic solvents like DMSO or DMF are often suitable. For aqueous buffers, aim for a pH near neutral.
-
Prepare Freshly: It is best practice to prepare solutions fresh on the day of the experiment.
-
Short-term Storage: If short-term storage of a solution is necessary, keep it at 2-8°C and protected from light. For longer-term storage of solutions, flash-freeze aliquots in an appropriate solvent and store at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of biological activity in an assay. | Degradation of this compound in the stock solution or during the experiment. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Verify the pH of your experimental buffer; ensure it is within a stable range for indole alkaloids (near neutral). 3. Protect your experimental setup from direct light exposure. 4. Analyze the purity of your this compound sample using a stability-indicating HPLC method (see Experimental Protocols). |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation of this compound in the sample vial or during the analytical run. | 1. Ensure the injection solvent is compatible with the mobile phase to avoid on-column degradation. 2. Check the pH of your mobile phase; highly acidic conditions can cause degradation of some indole alkaloids. 3. Analyze a freshly prepared sample to compare with the stored sample. 4. Perform forced degradation studies to identify potential degradation products (see Experimental Protocols). |
| Change in physical appearance of solid this compound (e.g., color change). | Oxidation or photolytic degradation. | 1. Discard the discolored material. 2. Ensure future storage is in a light-protected container, under an inert atmosphere if necessary, and at a low temperature. |
Quantitative Data on Alkaloid Stability
Table 1: Stability of Mitragynine in Aqueous Solution over 8 Hours [1][2]
| Temperature (°C) | pH 2 | pH 4 | pH 6 | pH 8 | pH 10 |
| 4 | Stable | Stable | Stable | Stable | Stable |
| 20 | Stable | Stable | Stable | Stable | Stable |
| 40 | Stable | Stable | Stable | Stable | Stable |
| 60 | Significant Loss | Minor Loss | Stable | Minor Loss | Significant Loss |
| 80 | Complete Loss | Significant Loss | Minor Loss | Significant Loss | Complete Loss |
| "Stable" indicates no significant loss observed. "Minor Loss" and "Significant Loss" indicate observable degradation, with "Complete Loss" indicating the compound was undetectable. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.
1. Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a C18 column and PDA/UV detector
-
pH meter
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in a small volume of methanol and dilute with 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize a sample with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in methanol and dilute with 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize a sample with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place solid this compound in an oven at a controlled temperature (e.g., 60°C) for a specified time. Also, prepare a solution of this compound and heat it.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Analysis:
-
Analyze all stressed samples by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate the parent this compound peak from any potential degradation products.
1. HPLC System and Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 7.0 with acetic acid).
-
Gradient: Start with a lower percentage of acetonitrile and gradually increase it over the run time to elute compounds with varying polarities. A typical gradient might be 10-90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: PDA/UV detector at a wavelength where this compound has maximum absorbance (determine by UV scan).
-
Column Temperature: 30°C
2. Procedure:
-
Prepare standard solutions of this compound and the samples from the forced degradation study in a suitable diluent (e.g., mobile phase).
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and analyze the peak areas to quantify the amount of this compound remaining and the formation of degradation products.
Visualizations
Logical Workflow for Investigating this compound Degradation
References
Technical Support Center: Analysis of Tabernaemontana Extracts
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tabernaemontana extracts. It focuses on identifying and mitigating the effects of common interfering compounds to ensure accurate analysis and isolation of target alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the major classes of bioactive and interfering compounds in Tabernaemontana extracts?
Tabernaemontana species are renowned for their high concentration of pharmacologically active monoterpenoid indole (B1671886) and bisindole alkaloids, which are the primary focus of most research.[1][2] However, crude extracts also contain several other classes of secondary metabolites that can act as interfering compounds in analytical and biological assays. These include:
-
Phenolics and Flavonoids: These compounds have antioxidant properties and can interfere with certain bioassays.[1][3]
-
Tannins: Tannins can cause protein precipitation, leading to inaccurate results in enzyme-based assays, and can cause peak tailing in chromatographic analyses.[4][5][6]
-
Pigments: Chlorophylls and carotenoids are highly colored and can interfere with spectroscopic and colorimetric measurements.[7][8]
-
Steroids and Terpenes: These lipophilic compounds can co-extract with alkaloids and complicate purification.[1][6]
Troubleshooting Guide: Dealing with Interfering Compounds
Issue 1: Pigment Interference in Spectroscopic Analysis
Q2: My crude extract is intensely green, which is interfering with my UV-Vis spectroscopic readings and colorimetric assays. How can I remove the chlorophyll (B73375)?
Chlorophyll is a common interference in extracts from aerial plant parts. Several methods can be employed to "degreen" your extract before analysis. The choice of method depends on the polarity of your target alkaloids and the scale of your experiment.
Table 1: Comparison of Common Pigment Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Solvent Partitioning (Defatting) | Chlorophylls are lipophilic and can be partitioned into a non-polar solvent (e.g., hexane, petroleum ether) immiscible with a more polar alkaloid-containing solvent.[7][9] | Simple, inexpensive, and effective for initial cleanup. | May lead to the loss of non-polar alkaloids. Requires large solvent volumes. |
| Solid-Phase Extraction (SPE) | Adsorption of pigments onto a solid support like graphitized carbon black (GCB) or other specialized cartridges.[7] | High selectivity and efficiency. | More expensive than solvent partitioning; requires method development. |
| Adsorption | Addition of an adsorbent like activated charcoal or diatomaceous earth to the extract to bind pigments, followed by filtration.[7] | Simple and low-cost. | Can be non-selective and may adsorb target compounds. |
| Centrifugal Partition Chromatography (CPC) | A liquid-liquid chromatography technique that separates compounds based on their partition coefficients between two immiscible liquid phases.[8] | Highly selective, efficient, and scalable. No solid support means no irreversible adsorption of the sample.[8] | Requires specialized equipment. |
| DEAE-Sephadex A-25 Gel Column | Anion exchange gel effectively binds and removes pigments from protein and other plant extracts.[10][11] | Highly effective at producing transparent extracts.[11] | Primarily developed for protein extracts; requires testing for alkaloid recovery. |
This protocol is suitable for a general laboratory setting for the initial cleanup of a hydro-alcoholic crude extract.
-
Dissolution: Dissolve your dried crude extract in a suitable solvent mixture, such as 50% methanol (B129727) in water.
-
Liquid-Liquid Extraction: Transfer the solution to a separatory funnel. Add an equal volume of n-hexane or petroleum ether.
-
Partitioning: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate completely. The upper, non-polar layer (hexane/petroleum ether) will be intensely green, containing the chlorophyll. The lower, aqueous-alcoholic layer will contain the more polar alkaloids.
-
Collection: Carefully drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the aqueous layer with fresh hexane/petroleum ether two more times or until the upper layer is nearly colorless.
-
Evaporation: Discard the pigment-containing non-polar fractions. The resulting "degreened" aqueous fraction can be concentrated under reduced pressure for further purification.
Caption: Workflow for removing chlorophyll using solvent partitioning.
Issue 2: Tannin Interference in Bioassays and Chromatography
Q3: My HPLC chromatogram shows poor peak shape, and I suspect tannins are interfering with my protein-based bioassay. How can I remove them?
Tannins are polyphenolic compounds that can chelate metals, bind to proteins, and interfere with chromatographic separation. Their removal is often critical for both chemical analysis and biological screening.
Table 2: Comparison of Common Tannin Removal Methods
| Method | Principle | Advantages | Disadvantages | Quantitative Data Example |
| Alkaline Ethanol (B145695) Precipitation | Tannins precipitate as phenol (B47542) salts in an alkaline ethanol-water mixture, especially at low temperatures.[12][13] | Simple, effective, and can remove over 90% of tannins.[12] | May cause co-precipitation and loss of other phenolic compounds, including some target analytes. | >90% tannin removal, but <60% recovery for some phenolic acids.[12][14] |
| Adsorption (e.g., Activated Charcoal) | Tannins adsorb onto the surface of materials like activated charcoal.[15] | Low cost and easy to implement. | Can be non-selective, leading to loss of target alkaloids.[15] | N/A |
| Membrane Filtration | Techniques like ultrafiltration and nanofiltration separate tannins based on their larger molecular size.[16] | Highly selective and avoids the use of chemical additives.[16] | Requires specialized equipment; potential for membrane fouling. | N/A |
| Sephadex LH-20 Chromatography | A size-exclusion and adsorption chromatography method effective for separating phenolics from other compounds.[15] | Good for separating a wide range of polyphenols. | Requires chromatographic setup and can be time-consuming. | N/A |
This protocol is adapted from a method used for medicinal plant injections and is effective for removing a high percentage of tannins.[12][13]
-
Preparation: Start with a concentrated aqueous extract of Tabernaemontana.
-
pH Adjustment: Add a 1M NaOH solution dropwise to the extract while stirring, adjusting the pH to a specific alkaline value (e.g., pH 8-10). The optimal pH should be determined empirically to maximize tannin removal while minimizing analyte loss.[12]
-
Ethanol Addition: Slowly add 3-4 volumes of 95% ethanol to the solution while stirring.
-
Refrigeration: Store the mixture at a low temperature (e.g., 4-5°C) for 12-24 hours to facilitate complete precipitation of tannins.[12][13]
-
Centrifugation/Filtration: Centrifuge the cold mixture at high speed (e.g., 4000 rpm for 15 minutes) or filter it through a fine filter paper to separate the precipitated tannins.
-
Collection: The supernatant contains the alkaloid-rich, tannin-depleted extract.
-
Neutralization & Concentration: Neutralize the supernatant with a dilute acid (e.g., 1M HCl) and concentrate it under reduced pressure to remove the ethanol before further analysis.
Issue 3: Selectively Isolating Alkaloids from the Crude Extract
Q4: How can I perform an initial fractionation to enrich the alkaloid content and remove many non-alkaloidal interferences at once?
The basic nature of most alkaloids allows for a classic and highly effective technique known as acid-base extraction (or liquid-liquid acid-base partitioning). This method separates basic alkaloids from neutral and acidic compounds.[17][18]
-
Initial Extraction: Extract the powdered plant material with a slightly acidified solvent (e.g., methanol or ethanol with 1% acetic acid) to ensure alkaloids are extracted in their salt form.[18] Concentrate the extract to remove the organic solvent, leaving an acidic aqueous residue.
-
Basification: Make the acidic aqueous solution alkaline by adding a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 9-10.[17] This converts the alkaloid salts into their free base form.
-
Organic Extraction: Extract this basic aqueous solution multiple times with an immiscible organic solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) in a separatory funnel. The alkaloid free bases will move into the organic layer, while polar impurities and salts remain in the aqueous layer.[19]
-
Combine & Wash: Combine the organic layers and wash them with distilled water to remove residual base.
-
Acidification & Back-Extraction: Extract the organic layer with a dilute aqueous acid (e.g., 5% H₂SO₄). The alkaloids will convert back to their salt form and move into the new aqueous layer, leaving neutral impurities (like fats and some terpenes) in the organic layer.
-
Final Isolation: The acidic aqueous layer now contains a purified mixture of alkaloid salts. This solution can be basified again and re-extracted with an organic solvent to yield the final, enriched total alkaloid fraction after solvent evaporation.[17]
References
- 1. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. botanyjournals.com [botanyjournals.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 10. researchgate.net [researchgate.net]
- 11. An efficient protocol for the extraction of pigment-free active polyphenol oxidase and soluble proteins from plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Removing Tannins from Medicinal Plant Extracts Using an Alkaline Ethanol Precipitation Process: A Case Study of Danshen Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Removing tannins from medicinal plant extracts using an alkaline ethanol precipitation process: a case study of Danshen injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. From Traditional to Modern: Evolution of Tannin Removal Methods in Plant Extracts [greenskybio.com]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. jocpr.com [jocpr.com]
- 19. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
How to address high background noise in Affinine fluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Affinine fluorescence assays, with a specific focus on mitigating high background noise.
Frequently Asked questions (FAQs)
Q1: What are the primary sources of high background noise in this compound fluorescence assays?
High background fluorescence can originate from multiple sources, broadly categorized as intrinsic sample properties, reagent-related issues, and experimental conditions.[1][2]
-
Autofluorescence: This is the natural fluorescence emitted by biological materials within the sample.[3][4] Common sources include cellular components like NADH, flavins, collagen, and elastin.[2][3] Media components such as phenol (B47542) red and fetal bovine serum (FBS) can also contribute significantly to autofluorescence.[3][5]
-
Non-specific Binding: The fluorescently labeled detection molecules (e.g., antibodies) may bind to unintended targets or surfaces within the assay well, leading to a generalized high background signal.[1][6] This can be caused by suboptimal antibody concentrations, insufficient blocking, or inadequate washing.[4][6]
-
Reagent and Consumable Issues: The reagents themselves, including buffers and substrates, may be contaminated with fluorescent impurities.[2][7] The type of microplate used is also a critical factor; for instance, plastic-bottom plates can exhibit high intrinsic fluorescence.[3][8]
-
Light Scattering: This occurs when the excitation light is scattered by components in the sample, such as precipitated compounds or cellular debris, and is incorrectly measured as fluorescence emission.[9][10]
Q2: How can I identify the specific cause of my high background signal?
A systematic approach with proper controls is crucial for pinpointing the source of high background.
-
Unstained Control: Prepare a sample that undergoes all experimental steps but without the addition of the fluorescent label. Any signal detected from this sample is likely due to autofluorescence.[2][4]
-
"No Enzyme" or "Substrate Only" Control: In enzymatic assays, a control well containing all components except the enzyme, or only the substrate and buffer, can help identify issues with substrate degradation or contamination.[7]
-
Secondary Antibody-Only Control: In immunoassays, a control with only the secondary antibody can reveal non-specific binding of the secondary antibody.[1]
-
Buffer and Reagent Blanks: Measuring the fluorescence of the assay buffer and other individual reagents can help identify contaminated components.[2]
-
Compound-Only Control: When screening compound libraries, a control with only the test compound can identify autofluorescent compounds.[7]
Troubleshooting Guides
Problem 1: High background fluorescence observed in the "unstained" control wells.
This indicates that the background is likely due to autofluorescence from the sample or assay components.
Troubleshooting Workflow for Autofluorescence
Caption: Troubleshooting workflow for high autofluorescence.
Summary of Solutions for Autofluorescence
| Source of Autofluorescence | Recommended Solution | Citation |
| Cellular Components (e.g., NADH, flavins) | Switch to fluorophores with longer excitation/emission wavelengths (red or far-red spectrum) to avoid the typical blue-green autofluorescence range. For fixed cells, consider using quenching agents like sodium borohydride or commercial quenchers like TrueBlack®. | [2][4] |
| Media Components (e.g., Phenol Red, FBS, Riboflavin) | Use phenol red-free media. Reduce the concentration of fetal bovine serum (FBS) or use serum-free media if possible. Image in optically clear buffered saline solutions for live-cell imaging. | [2][3][5][11][12] |
| Aldehyde Fixatives (e.g., formaldehyde, paraformaldehyde) | These can react with amines to create fluorescent products. Consider using an organic solvent like ice-cold methanol (B129727) for fixation instead. | [3] |
| Plasticware | Standard plastic microplates and culture flasks can be highly fluorescent. Switch to glass-bottom plates or plates made from non-fluorescent polymers. | [3][8][13] |
Problem 2: High background signal that is not present in the unstained control.
This suggests that the issue is related to the fluorescent label, most likely due to non-specific binding or problems with the assay reagents.
Troubleshooting Workflow for Non-Specific Binding
Caption: Troubleshooting workflow for non-specific binding.
Summary of Solutions for Non-Specific Binding and Reagent Issues
| Issue | Recommended Solution | Citation |
| Antibody Concentration Too High | Perform a titration of both the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. | [1][4][6] |
| Insufficient Blocking | Increase the incubation time for the blocking step. Consider trying different blocking agents (e.g., BSA, normal serum from the host species of the secondary antibody, or commercial blocking buffers). | [1][6] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific interactions. | [1][2][6][14] |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions using high-purity water and reagents. Filter-sterilize buffers if necessary. | [2][7] |
| Substrate Instability | For enzymatic assays, ensure the fluorogenic substrate is stored correctly (protected from light and at the recommended temperature) and prepare it fresh for each experiment. | [7] |
Experimental Protocols
Protocol 1: Antibody Titration to Reduce Non-Specific Binding
-
Prepare Serial Dilutions: Prepare a series of dilutions for both the primary and secondary antibodies. For the primary antibody, a starting range of 1:100 to 1:1000 is common. For the secondary antibody, a range of 1:500 to 1:5000 can be tested.
-
Set up a Matrix Experiment: On a 96-well plate, create a matrix where each row corresponds to a different primary antibody dilution and each column corresponds to a different secondary antibody dilution.
-
Include Controls: Include a row with no primary antibody to assess the non-specific binding of each secondary antibody dilution. Also, include wells with no antibodies to measure autofluorescence.
-
Perform Staining: Carry out the immunofluorescence staining protocol using the different antibody concentrations.
-
Image and Analyze: Acquire images and quantify the fluorescence intensity for both the specific signal and the background in each condition.
-
Determine Optimal Concentrations: Select the combination of primary and secondary antibody concentrations that provides the highest signal-to-noise ratio (strong specific signal with low background).[4][11]
Protocol 2: Application of a Quenching Agent for Autofluorescence in Fixed Cells
This protocol is a general guideline for using a Sudan Black B-based quenching solution to reduce autofluorescence in fixed tissue sections.
Materials:
-
0.3% (w/v) quenching dye solution in 70% ethanol (B145695)
-
70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Stained slides
-
Mounting medium
Procedure:
-
Prepare Quenching Solution: Dissolve the quenching dye powder in 70% ethanol to a final concentration of 0.3%. Stir overnight in the dark and filter before use.[15]
-
Perform Immunofluorescence Staining: Complete your standard immunofluorescence staining protocol.
-
Apply Quenching Dye: After the final wash of your staining protocol, incubate the slides in the 0.3% quenching dye solution for 10-15 minutes at room temperature. The optimal time may need to be determined empirically.[15]
-
Wash: Briefly rinse the slides in 70% ethanol and then wash thoroughly with PBS.
-
Mount: Mount the coverslips using an appropriate mounting medium.
Signaling Pathways and Logical Relationships
Logical Flow for Diagnosing High Background Noise
Caption: Diagnostic workflow for high background fluorescence.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Autofluorescence [jacksonimmuno.com]
- 4. biotium.com [biotium.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. sinobiological.com [sinobiological.com]
- 7. benchchem.com [benchchem.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Scattering of Exciting Light by Live Cells in Fluorescence Confocal Imaging: Phototoxic Effects and Relevance for FRAP Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jascoinc.com [jascoinc.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. ibidi.com [ibidi.com]
- 13. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LC-MS/MS for Affinine Detection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Affinine and related indole (B1671886) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS settings for this compound analysis?
A1: For indole alkaloids like this compound, a logical starting point is crucial for method development. Electrospray ionization (ESI) in positive ion mode is recommended as the nitrogen atoms in the indole core are readily protonated.[1][2] A reversed-phase C18 column is a common and effective choice for chromatographic separation.[2][3] The mobile phase typically consists of a gradient elution with water and a polar organic solvent like acetonitrile (B52724) or methanol, both containing an acid modifier such as 0.1% formic acid to improve peak shape and ionization efficiency.[2][3][4]
Q2: How do I determine the precursor and product ions for this compound?
A2: First, determine the theoretical exact mass of this compound (C₂₀H₂₄N₂O) and calculate the m/z of its protonated molecule, [M+H]⁺. Infuse a standard solution of this compound directly into the mass spectrometer to find the most abundant precursor ion in a full scan (MS1) experiment. Next, perform a product ion scan (MS2) on the selected precursor ion. This involves fragmenting the precursor ion in the collision cell and scanning for the resulting product ions. The most stable and abundant product ions should be selected for Multiple Reaction Monitoring (MRM) method development.[5]
Q3: What collision energy (CE) should I start with?
A3: Collision energy is a critical parameter that must be optimized for each specific precursor-to-product ion transition.[5] For monoterpene indole alkaloids, a collision energy of around 30 V can be a good starting point for generating a rich spectrum of product ions.[6] It is essential to perform a CE optimization experiment where the collision energy is ramped over a range (e.g., 10-50 V) to find the value that yields the maximum intensity for your chosen product ion.[5][6]
Q4: What is the role of the fragmentor voltage?
A4: The fragmentor voltage is applied to facilitate the transfer of ions from the atmospheric pressure source to the vacuum region of the mass spectrometer and can induce in-source fragmentation.[7][8] Optimizing this voltage can enhance the signal of the desired precursor ion while minimizing unwanted fragmentation in the source.[9] The optimal fragmentor voltage is compound-dependent; a typical starting value for small molecules might be around 115-140 V.[10] This parameter should be optimized by infusing the analyte and varying the voltage to maximize the precursor ion signal.
Recommended Starting Parameters
For initial method development, use the following parameters as a baseline. Note that these must be optimized for your specific instrument and application.
| Parameter | Recommended Starting Value | Purpose |
| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Chromatographic separation of the analyte from the matrix. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid aids protonation.[3] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component for elution; acid aids protonation.[3][11] |
| Flow Rate | 0.2 - 0.4 mL/min | Dependent on column dimensions. |
| Ionization Mode | ESI Positive | Indole alkaloids readily form [M+H]⁺ ions.[1][2] |
| Capillary Voltage | 3500 - 4500 V | Induces charge on droplets in the ESI source.[10] |
| Drying Gas Temp. | 300 - 350 °C | Aids in the desolvation of droplets.[8] |
| Fragmentor Voltage | ~115 - 140 V | Optimizes ion transmission and minimizes in-source fragmentation.[7][10] |
| Collision Energy | Ramp 10 - 50 V (start optimization around 30 V) | Fragments the precursor ion to generate specific product ions.[6] |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters via Direct Infusion
-
Prepare Analyte Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.
-
Infuse the Sample: Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Optimize MS1 (Precursor Ion):
-
Operate the MS in full scan mode to locate the m/z of the protonated this compound molecule, [M+H]⁺.
-
Optimize the fragmentor voltage and capillary voltage to achieve the maximum signal intensity for this precursor ion.
-
-
Optimize MS2 (Product Ions & Collision Energy):
-
Set the MS to product ion scan mode, selecting the [M+H]⁺ ion for fragmentation.
-
Vary the collision energy (CE) in steps (e.g., 5 V increments from 10 V to 50 V) to find the optimal energy that produces the most intense and stable product ions.[5]
-
Select at least two abundant product ions for the MRM method (one for quantification, one for confirmation).[5]
-
Method Development Workflow
The following diagram illustrates the logical workflow for developing a robust LC-MS/MS method.
Troubleshooting Guide
Q: I am observing a very low or no signal for this compound. What should I do?
A: A lack of signal can stem from several issues with the sample, the LC, or the MS.[12] First, confirm the integrity of your this compound standard by preparing a fresh solution.[1] Next, bypass the LC system by directly infusing the new standard into the MS to verify that the instrument is tuned correctly and can detect the analyte.[1][12] If a signal is present upon infusion, the issue likely lies within the LC system (e.g., pump malfunction, leaks, or column issues). If there is still no signal, the problem is with the MS source or detector settings.
The diagram below outlines a systematic approach to troubleshooting a poor signal.
Q: My chromatographic peak for this compound is tailing or fronting. How can I improve the peak shape?
A: Poor peak shape is often related to chromatography issues.[13]
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. Adding 0.1% formic acid usually helps by keeping the analyte protonated, which leads to better peak shapes on C18 columns.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[13]
-
Column Contamination/Age: The column may be contaminated or nearing the end of its life. Try flushing the column with a strong solvent or replace it if necessary.
-
Secondary Interactions: this compound may be interacting with active sites on the column packing material. Ensure you are using a high-quality, end-capped column.
Q: I'm seeing high background noise or ion suppression. What are the causes and solutions?
A: High background noise can obscure your analyte signal and is often caused by contamination or matrix effects.[2][13]
-
Contamination: Contaminants can come from solvents, glassware, the sample matrix, or the LC-MS system itself.[13] Always use high-purity, LC-MS grade solvents and additives.[14] Regularly clean the ion source to prevent residue buildup.[13]
-
Matrix Effects: Co-eluting compounds from your sample matrix can compete with this compound for ionization, leading to signal suppression.[2] To mitigate this, improve your sample preparation with a cleanup step like Solid-Phase Extraction (SPE).[1][2] Alternatively, you can try diluting the sample or improving chromatographic separation to resolve this compound from the interfering compounds.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agilent 1100MSD fragmentor - Chromatography Forum [chromforum.org]
- 8. grupobiomaster.com [grupobiomaster.com]
- 9. researchgate.net [researchgate.net]
- 10. commons.und.edu [commons.und.edu]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies for Reducing Affinine Cytotoxicity
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous cell lines when treated with our compound. What are the initial troubleshooting steps?
A1: High cytotoxicity in non-target cells is a common challenge in drug development. Here’s a logical workflow to begin troubleshooting this issue:
Caption: Initial troubleshooting workflow for high cytotoxicity.
Start by verifying the purity and chemical identity of your compound batch to rule out contaminants. Subsequently, perform a dose-response curve on both target and non-target cells to determine the therapeutic window. Comparing the IC50 values between cell types can help differentiate between on-target and off-target toxicity.[1]
Q2: How can we differentiate between on-target and off-target cytotoxicity?
A2: Distinguishing between intended (on-target) and unintended (off-target) cytotoxic effects is crucial. Several experimental strategies can be employed:
-
Use of Structurally Different Inhibitors: If another compound with a different chemical structure that inhibits the same target produces a similar cytotoxic phenotype, the effect is more likely to be on-target.[1]
-
Rescue Experiments: Transfecting cells with a mutated, drug-resistant version of the target protein can help confirm on-target effects. If the cytotoxic phenotype is reversed in cells expressing the resistant mutant, it strongly suggests an on-target mechanism.[1]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended target within the cell at the concentrations causing cytotoxicity.[1]
Troubleshooting Guides
Issue: High Variability in Cytotoxicity Data
High variability in cytotoxicity assays can obscure the true effect of your compound. Follow this guide to troubleshoot and improve the reproducibility of your results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Inconsistency | Ensure consistent cell passage number, confluency, and media composition. Regularly test for mycoplasma contamination. |
| Compound Instability | Assess the stability of your compound in the culture medium over the experiment's duration. Consider the impact of pH and temperature. |
| Assay Protocol Variability | Standardize incubation times, reagent concentrations, and plate reading parameters. Use a positive and negative control in every experiment. |
| Inconsistent Seeding Density | Optimize and strictly control the number of cells seeded per well to ensure uniform cell growth. |
Issue: Lack of a Clear Therapeutic Window
A narrow or non-existent therapeutic window, where the effective concentration for target cells is also toxic to non-target cells, is a significant hurdle.
Strategies to Improve the Therapeutic Window:
-
Targeted Drug Delivery: Encapsulating the cytotoxic agent in a delivery vehicle that specifically targets cancer cells can significantly reduce exposure to healthy tissues.[2][3][4][5][6][7] This can be achieved by functionalizing nanoparticles or liposomes with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the target cells.[3]
Caption: Targeted vs. non-targeted drug delivery.
-
Combination Therapy: Combining the primary cytotoxic agent with another compound can allow for lower, less toxic doses of each.[8][9] The second agent may work synergistically to enhance the therapeutic effect or protect non-target cells from toxicity.[9] However, it is important to consider that combinations can also lead to additive or overlapping toxicities.[10]
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of your compound. Include a vehicle control (e.g., DMSO).
-
Heating: Heat cell lysates across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods. A shift in the melting curve indicates target engagement.[1]
Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of your compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways
While the specific pathways affected by "Affinine" are unknown, many cytotoxic agents induce apoptosis in non-target cells through common pathways such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: General overview of apoptotic signaling pathways.
Understanding which pathway is predominantly activated by your compound in non-target cells can open up new avenues for targeted intervention to reduce cytotoxicity. For instance, if the extrinsic pathway is implicated, strategies to downregulate death receptor expression on non-target cells could be explored.
References
- 1. benchchem.com [benchchem.com]
- 2. Affinity-based drug delivery systems for the central nervous system: exploiting molecular interactions for local, precise targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Peptides: The New Generation of Targeted Drug Delivery Systems [mdpi.com]
- 4. Affinity-based drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-Target Toxicity Reduction → Area → Sustainability [esg.sustainability-directory.com]
- 6. An integrated targeting drug delivery system based on the hybridization of graphdiyne and MOFs for visualized cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Andain Announces Innovative Organ-Targeted Drug Delivery Nanoparticles [drug-dev.com]
- 8. Combination Anticancer Therapies Using Selected Phytochemicals [mdpi.com]
- 9. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtopics.com [drugtopics.com]
Technical Support Center: Managing Compound Instability in Cell Culture Media
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing the potential instability of small molecules, with a focus on "Affinine"-like compounds, in cell culture media. Inconsistent or irreproducible results in cell-based assays can often be attributed to the degradation of the test compound under typical cell culture conditions. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you ensure the stability and integrity of your compounds throughout your experiments.
Note: "this compound" is not a commonly recognized compound in scientific literature. This guide will use Afzelin, a flavonoid with a similar name, as a primary example to illustrate the principles of handling compound instability in cell culture. The troubleshooting and stability assessment protocols provided are broadly applicable to a wide range of small molecules.
Frequently Asked Questions (FAQs)
Q1: My experimental results with my compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent or non-reproducible experimental results are a common indicator of compound instability in cell culture media.[1] Many small molecules can degrade under standard incubation conditions (37°C, physiological pH), which leads to a decrease in the effective concentration of the compound over the course of the experiment. This can result in poor reproducibility and inaccurate dose-response curves.[1]
Q2: What are the main factors that can cause my compound to degrade in cell culture media?
A2: Several factors can contribute to the degradation of a small molecule in cell culture media:
-
pH: The physiological pH of most cell culture media (typically around 7.2-7.4) can promote the degradation of certain compounds through hydrolysis or other pH-dependent reactions.[1][2]
-
Temperature: Standard incubation at 37°C can accelerate the rate of chemical degradation.[1][2]
-
Media Components: Components in the culture media, such as certain amino acids (e.g., cysteine), vitamins, and metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺), can catalyze the oxidative degradation of compounds.[1][2][3]
-
Presence of Serum: While proteins in serum can sometimes have a stabilizing effect on compounds through binding, other components and enzymes (e.g., esterases, proteases) in serum may also contribute to degradation.[1][2] The overall effect of serum on a compound's stability can be complex and may need to be determined empirically.[1]
-
Light Exposure: Many compounds are sensitive to light, and prolonged exposure can lead to photodegradation.[1] It is recommended to store and handle such compounds in the dark.[3]
Q3: How should I prepare and store my compound's stock solutions to maximize stability?
A3: Proper preparation and storage of stock solutions are crucial. Here are some recommendations:
-
Solvent: Dissolve your compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1][4]
-
Storage Temperature: Store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage.[1][5]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Fresh Dilutions: It is best to prepare fresh dilutions in your cell culture medium for each experiment to avoid potential degradation in aqueous solutions.[6]
Q4: I am observing a precipitate after adding my compound to the cell culture media. What should I do?
A4: Precipitation can lead to inconsistent and inaccurate experimental results.[6] Here are some troubleshooting steps:
-
Pre-warm the media: Always pre-warm the cell culture media to 37°C before adding the compound stock solution to improve solubility.[2][6]
-
Proper mixing: Add the stock solution dropwise to the media while gently vortexing to ensure rapid and even dispersion.[6]
-
Check final concentration: The concentration of your compound may be exceeding its solubility limit in the aqueous media. Consider testing a lower final concentration.[2]
-
Serum-free initial dissolution: For some compounds, it may be beneficial to dissolve them in a serum-free medium first before adding serum.[6]
Troubleshooting Guides
This section offers solutions to common issues researchers may face when working with potentially unstable compounds in a cell culture setting.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
| Possible Causes | Recommended Solutions |
| Compound Degradation in Media | Perform a stability study to determine the half-life of your compound in your specific cell culture medium and conditions (see Experimental Protocol section). Consider shortening the incubation time of your experiment if significant degradation is observed.[1] |
| Stock Solution Degradation | Prepare fresh stock solutions. Ensure proper storage of stock solutions in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[1][5] |
| Cell-based Variability | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density for all experiments.[5] |
| Non-specific Binding to Plasticware | Use low-protein-binding plates and pipette tips to minimize adsorption of the compound.[2][6] |
Issue 2: Precipitate Formation in Cell Culture Media
| Possible Causes | Recommended Solutions |
| Low Aqueous Solubility | Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low (typically <0.5% v/v).[5][6] |
| Interaction with Media Components | Test the compound's stability in a simpler, serum-free medium to identify potential interactions.[2] |
| Incorrect Dilution Method | Pre-warm the cell culture media to 37°C before adding the stock solution. Add the stock solution dropwise while gently vortexing.[2][6] |
Quantitative Data on Compound Stability
The stability of a compound in cell culture media can be quantified by determining its half-life (t₁/₂) under specific conditions. The following table provides a representative example of stability data for a hypothetical flavonoid in cell culture medium at 37°C.
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 24 | 4.2 | 42 |
| 48 | 1.8 | 18 |
| This data is for illustrative purposes only. The actual stability of a compound will vary depending on its chemical structure and the experimental conditions. |
Experimental Protocols
Protocol: Assessing Compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of a compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7]
1. Materials:
-
Test compound
-
High-quality DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-binding microcentrifuge tubes or a multi-well plate
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[1]
-
Spike the Media: Pre-warm the cell culture media (with and without 10% FBS) to 37°C. Dilute the stock solution into the media to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.1%).[1]
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the compound-containing media. This will serve as your T=0 time point.
-
Incubation: Aliquot the remaining spiked media into sterile, low-binding tubes or a multi-well plate. Place the samples in a humidified incubator at 37°C with 5% CO₂.[1]
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot of the medium.
-
Sample Processing: To precipitate proteins, add three volumes of cold acetonitrile (B52724) to the collected media samples. Vortex briefly and centrifuge at high speed to pellet the proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Reproducibility of Experimental Results
Disclaimer: Initial searches for the compound "Affinine" did not yield sufficient public data for creating a detailed technical support guide. To fulfill the structural and content requirements of this request, this guide has been developed using Curcumin (B1669340) as a well-documented substitute. Curcumin is a natural compound known for presenting reproducibility challenges, making it an excellent model for demonstrating troubleshooting and experimental best practices.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common issues encountered during in vitro experiments with Curcumin, thereby enhancing the reproducibility of results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a Curcumin stock solution? It doesn't dissolve in my aqueous cell culture medium.
A1: Curcumin is hydrophobic and has very low solubility in water.[1] The standard recommended solvent is Dimethyl Sulfoxide (DMSO).[1] To ensure reproducibility, prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile, cell culture-grade DMSO.[1][2] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2]
Q2: I observed a yellow precipitate in my culture medium after adding the Curcumin stock solution. What is causing this?
A2: This is a common issue caused by the precipitation of Curcumin when the DMSO stock is diluted into the aqueous medium.[1] To minimize this, warm the cell culture medium to 37°C and add the stock solution drop-wise while gently swirling the medium.[1] It is also critical to ensure the final DMSO concentration remains non-toxic to the cells, typically below 0.5%, and to include a vehicle control with the same DMSO concentration in your experimental setup.[2]
Q3: My results with Curcumin are inconsistent between experiments. What are the common causes of this variability?
A3: Inconsistent results with Curcumin can stem from several factors:
-
Chemical Instability: Curcumin is unstable in aqueous solutions at physiological pH and temperature, with a reported half-life that can be less than two hours under typical cell culture conditions.[1] It is recommended to use freshly prepared media for each experiment.[1]
-
Batch-to-Batch Variability: The purity and composition of Curcumin powder can vary between suppliers and even between different lots from the same supplier.
-
Compound Degradation: Curcumin is sensitive to light and heat.[3] Proper storage of both the powder and stock solutions is crucial.
-
Assay Interference: Curcumin's chemical structure can interfere with certain assay readouts. For instance, its color can affect absorbance-based assays (like MTT), and it is known to be autofluorescent.[4]
Q4: What is the effective concentration range for Curcumin in cell culture experiments?
A4: The effective concentration of Curcumin is highly dependent on the cell line and the specific biological endpoint being measured. IC50 (half-maximal inhibitory concentration) values can range from approximately 5 µM to over 75 µM.[5] It is essential to perform a dose-response study for your specific cell line to determine the optimal concentration range.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments.
| Problem | Possible Cause | Recommended Solution |
| High background in absorbance assays (e.g., MTT, ELISA) | The yellow color of Curcumin interferes with the absorbance reading at specific wavelengths.[4] | 1. Run a "background control" well containing only medium and Curcumin at the highest concentration used. 2. Subtract the absorbance of this control from your experimental wells.[4] |
| Inconsistent cell viability results | 1. Precipitation: The compound may have precipitated out of the solution, leading to a lower effective concentration. 2. Degradation: Curcumin may have degraded in the medium during long incubation periods.[1] | 1. Visually inspect the media for any precipitate after adding the Curcumin stock. Prepare fresh dilutions if needed. 2. For experiments longer than 24 hours, consider replenishing the media with freshly prepared Curcumin to maintain a consistent concentration.[6] |
| Unexpected results in fluorescence-based assays | Curcumin is autofluorescent and can also quench the signal of other fluorescent probes.[4] | 1. Check for Autofluorescence: Before adding your fluorescent probe, read the plate containing cells and Curcumin to measure its intrinsic fluorescence. 2. Run a Quenching Control: Prepare a control with your fluorescent probe and add Curcumin to see if the signal decreases.[4] |
| Low or no biological activity observed | 1. Compound Degradation: The stock solution or powder may have degraded due to improper storage. 2. Inactive Compound: The purity of the Curcumin may be low. | 1. Use a fresh aliquot of the stock solution or prepare a new stock from the powder. Ensure storage is at -20°C and protected from light. 2. Consider purchasing Curcumin from a different, reputable supplier and obtaining a certificate of analysis. |
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a standard method to assess the effect of Curcumin on cell viability.
Materials:
-
Curcumin powder
-
Cell culture grade DMSO
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.[6]
-
Preparation of Curcumin Solutions:
-
Prepare a 10 mM stock solution of Curcumin in DMSO.[1]
-
On the day of the experiment, prepare fresh serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80 µM).[1]
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest Curcumin dose.[2]
-
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the appropriate Curcumin working solution or control medium.[1]
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[2][6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2][6]
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[2]
Quantitative Data Summary
Table 1: IC50 Values of Curcumin in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of Curcumin across different human cancer cell lines, as reported in various studies. This highlights the cell-type-specific response to Curcumin.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| MCF-7 | Breast Cancer | 24.50 - 75 | [5][7] |
| MDA-MB-231 | Breast Cancer | 23.30 - 54.68 | [7][8] |
| HCT-116 | Colorectal Cancer | 10.0 - 13.31 | [5][9] |
| SW480 | Colorectal Cancer | 10.26 | [9] |
| HT-29 | Colorectal Cancer | 11.53 | [9] |
| A549 | Lung Cancer | 11.2 | [5] |
| H1299 | Lung Cancer | 6.03 | [5] |
| U251 | Glioblastoma | 75.28 | [5] |
Visualizations
Signaling Pathway Diagram
Curcumin is known to inhibit the NF-κB signaling pathway, which is a key mediator of inflammation.[10][[“]] It can suppress the activation of IKK, which in turn prevents the phosphorylation and degradation of IκBα.[10] This keeps the NF-κB (p50/p65) dimer inactive in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory gene transcription.[10][12]
Experimental Workflow Diagram
This diagram outlines a logical workflow for troubleshooting inconsistent experimental results, a common challenge when working with natural products like Curcumin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. wcrj.net [wcrj.net]
- 9. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. consensus.app [consensus.app]
- 12. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Affinity Chromatography Troubleshooting
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve unexpected peaks in your affinity chromatograms.
Troubleshooting Guides
Issue: I am seeing extra, unexpected peaks in my chromatogram.
This is a common issue that can arise from several sources. Follow this guide to diagnose and resolve the problem.
1. Is the unexpected peak a "ghost peak"?
A ghost peak is a peak that appears in a blank run (an injection of mobile phase without any sample).[1] To determine if you have a ghost peak, perform a blank injection. If the peak is still present, it is a ghost peak.[1]
-
What causes ghost peaks?
-
Contaminated Mobile Phase: Impurities in your buffers or solvents are a primary cause.[2] This can include impurities from the reagents themselves, microbial growth, or leachables from containers.[2]
-
System Contamination: Residues from previous samples can accumulate in the injector, tubing, or column.[2][3]
-
Column Bleed: Degradation of the chromatography matrix itself can release substances that produce peaks.[1]
-
-
How do I get rid of ghost peaks?
-
Use High-Purity Reagents: Always use HPLC-grade solvents and freshly prepared buffers.[4]
-
Filter and Degas Buffers: Filter all buffers through a 0.22 µm or 0.45 µm filter and degas them to prevent air bubbles and remove particulates.[4]
-
System Cleaning: Regularly flush the entire chromatography system with a strong solvent (e.g., a high concentration of organic solvent or a cleaning-in-place solution) to remove contaminants.[4]
-
Column Cleaning: If the ghost peak persists, a dedicated column cleaning procedure may be necessary. See the detailed protocol below.
-
2. Could the unexpected peaks be due to non-specific binding?
Non-specific binding occurs when proteins or other molecules in your sample, other than your target protein, bind to the affinity resin.[5] This results in their co-elution with your target, appearing as extra peaks.
-
How can I reduce non-specific binding?
-
Optimize Buffer Conditions: Modifying your binding and wash buffers is the most effective way to reduce non-specific binding. Key parameters to adjust include:
-
Imidazole (B134444) Concentration (for His-tagged proteins): Including a low concentration of imidazole in your binding and wash buffers can help prevent weakly binding contaminants from attaching to the resin.[5][6]
-
Salt Concentration: Increasing the ionic strength of your buffers can disrupt non-specific ionic interactions.[7]
-
pH: Adjusting the pH can influence the charge of both your target protein and contaminating proteins, thereby affecting their binding to the resin.[5]
-
Detergents: Adding a non-ionic detergent can help to disrupt non-specific hydrophobic interactions.[7]
-
-
Increase Wash Steps: A more extensive wash after sample application can remove weakly bound contaminants.[6]
-
Quantitative Recommendations for Reducing Non-Specific Binding (His-Tagged Proteins)
| Parameter | Recommended Concentration/Range | Purpose |
| Imidazole in Binding/Wash Buffer | 10-40 mM | Competes with non-specific binders for the resin.[5][6] |
| NaCl in Binding/Wash Buffer | 300-500 mM | Reduces ionic interactions.[7] |
| Non-ionic Detergent (e.g., Tween-20) | 0.1% - 0.5% | Reduces hydrophobic interactions.[7] |
3. Is it possible my sample is the source of the unexpected peaks?
The composition and preparation of your sample can significantly impact the purity of your chromatogram.
-
Sample Preparation:
-
Clarification: Ensure your sample is free of particulates by centrifugation and/or filtration before loading it onto the column. This prevents clogging and reduces the introduction of contaminants.
-
Prevent Aggregation: Protein aggregates can behave differently during chromatography and appear as unexpected peaks. To prevent aggregation, consider the following:
-
Maintain an optimal pH and ionic strength.[8]
-
Add stabilizing agents such as glycerol (B35011) or arginine to your sample buffer.[8]
-
Work at a low protein concentration.[8]
-
-
-
Proteolysis: Degradation of your target protein by proteases in the sample will result in multiple peaks. Always add protease inhibitors to your lysis buffer.[5]
Experimental Protocols
Protocol 1: General Affinity Column Cleaning-in-Place (CIP)
This protocol is a general guideline. Always consult the manufacturer's instructions for your specific affinity resin.
Objective: To remove strongly bound contaminants and restore column performance.
Materials:
-
Binding Buffer
-
Elution Buffer
-
Cleaning Solution 1: 0.1-0.5 M NaOH
-
Cleaning Solution 2 (Optional, for hydrophobic contaminants): 0.1% non-ionic detergent (e.g., Tween 20 or Triton X-100) or 30-70% ethanol.
-
Storage Solution: 20% Ethanol
Procedure:
-
Wash with Binding Buffer: Wash the column with 3-5 column volumes (CV) of binding buffer to remove any remaining sample and elution buffer.
-
Initial Cleaning: Flow 3-5 CV of Cleaning Solution 1 (NaOH) through the column.[9]
-
Contact Time: Stop the flow and allow the cleaning solution to remain in the column for a contact time of 15-30 minutes. For heavily fouled columns, this can be extended to 1-2 hours.
-
(Optional) Hydrophobic Contaminant Removal: If you suspect hydrophobic contaminants, wash the column with 3-5 CV of Cleaning Solution 2.
-
Rinse with Buffer: Wash the column with 5-10 CV of sterile, filtered binding buffer until the pH and conductivity of the effluent match the fresh binding buffer.
-
Re-equilibration: Equilibrate the column with binding buffer until a stable baseline is achieved.
-
Storage: For long-term storage, wash the column with 3-5 CV of Storage Solution (20% Ethanol).
Protocol 2: Sample Preparation for Affinity Chromatography
Objective: To prepare a clear, stable sample to minimize unexpected peaks.
Materials:
-
Lysis Buffer (containing protease inhibitors)
-
Binding Buffer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer containing a protease inhibitor cocktail. Perform lysis using your standard protocol (e.g., sonication, French press).
-
Clarification by Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 - 15,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully collect the supernatant and pass it through a 0.45 µm or 0.22 µm syringe filter to remove any remaining particulates.
-
Buffer Exchange (if necessary): If the sample buffer is not compatible with the binding buffer, perform a buffer exchange using dialysis or a desalting column.
-
Final Check: Ensure the final sample is clear and free of any visible precipitate before loading it onto the affinity column.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a peak in the flow-through?
A peak in the flow-through indicates that your target protein is not binding to the column. This could be due to:
-
Incorrect Buffer Conditions: The pH or ionic strength of your binding buffer may not be optimal for the interaction between your target protein and the ligand.[10]
-
Blocked or Inaccessible Tag: The affinity tag on your protein may be folded into the protein's structure and therefore unable to bind to the resin.[7]
-
Column Overload: You may be loading too much protein onto the column, exceeding its binding capacity.[5]
-
Inactive Resin: The affinity resin may have lost its binding capacity due to improper storage or harsh cleaning procedures.
Q2: My target protein is eluting as a broad peak. What does this mean?
A broad peak can indicate several issues:
-
Slow Dissociation: The interaction between your target protein and the ligand may be very strong, leading to slow dissociation during elution.[11]
-
Non-specific Interactions: The protein may be interacting non-specifically with the column matrix, causing it to elute slowly and over a wider volume.[11]
-
Protein Aggregation: Aggregates of your target protein may be forming on the column.[11]
-
Poor Column Packing: A poorly packed column can lead to uneven flow and band broadening.[10]
Q3: Can I reuse my affinity column? How many times?
Yes, most affinity columns can be reused multiple times. The exact number of reuse cycles depends on:
-
The stability of the ligand and the matrix.
-
The nature of the sample being purified.
-
The effectiveness of the cleaning and regeneration procedures.
With proper care and cleaning, many affinity columns can be reused 10-20 times or more. Always follow the manufacturer's recommendations for your specific column.
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting unexpected peaks.
Caption: Steps to reduce non-specific binding.
References
- 1. wyatt.com [wyatt.com]
- 2. News - Ghost Peaks in Chromatography: Causes and Solutions with Ghost-Sniper Columns [mxchromasir.com]
- 3. hplc.eu [hplc.eu]
- 4. uhplcs.com [uhplcs.com]
- 5. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. CA2923133C - Methods of cleaning a protein a based affinity chromatography column - Google Patents [patents.google.com]
- 10. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
Best practices for handling and storing Affinine powder
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Affinine powder. The information is presented in a question-and-answer format to address common issues and ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound powder and what are its general properties?
This compound is a monoterpenoid indole (B1671886) alkaloid.[1] Like other indole alkaloids, it is a complex organic molecule that may be sensitive to environmental conditions.[2][3] Key properties are summarized below.
Q2: What are the recommended storage conditions for this compound powder?
To ensure the stability and integrity of this compound powder, it is crucial to store it under controlled conditions. As a general guideline for indole compounds, storage in a cool, dark, and dry place is recommended.[2] For long-term storage, the following conditions are advised:
-
Temperature: Store at low temperatures, such as -20°C or -80°C.[2]
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[2]
-
Atmosphere: For highly sensitive compounds, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]
-
Container: Use airtight containers to prevent moisture absorption and contamination.[4]
Q3: How should I handle this compound powder in the laboratory?
Safe handling of powdered chemicals is paramount to protect laboratory personnel and prevent contamination.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.[5] For weighing and aliquoting powder, a NIOSH-approved respirator (N95 or higher) is essential to prevent inhalation.[5]
-
Ventilation: Conduct all manipulations of this compound powder, especially weighing and transferring, within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6][8]
-
Work Area: Designate a specific area for handling toxic powders and ensure it is kept clean and uncluttered.[6][9] Use disposable bench liners to contain any spills.[9]
-
Static Electricity: Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static charge.[6][9]
-
Cleaning: After handling, decontaminate the work surface with an appropriate solvent.[6] Dispose of all contaminated disposables as hazardous waste according to your institution's guidelines.[5]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
-
Symptom: High variability in assay results between different experiments.
-
Possible Cause: Degradation of this compound powder due to improper storage or handling. Inconsistent sample preparation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the this compound powder has been stored according to the recommended guidelines (see FAQs).
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.[2] If stock solutions are used, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]
-
Check for Contamination: Rule out contamination of reagents or labware.
-
Standardize Procedures: Ensure all experimental steps, including incubation times and concentrations, are consistent across all experiments.[11]
-
Issue 2: Poor Solubility of this compound Powder
-
Symptom: Difficulty in dissolving this compound powder in the desired solvent.
-
Possible Cause: Use of an inappropriate solvent. Saturation of the solvent.
-
Troubleshooting Steps:
-
Solvent Selection: For many indole alkaloids, polar aprotic solvents like DMSO or DMF are suitable for creating stock solutions.[2]
-
Sonication: If the powder is not readily dissolving, gentle sonication in a securely capped container may aid dissolution.[5]
-
Warming: Gentle warming may increase solubility, but be cautious as heat can also degrade the compound. Monitor for any color changes that might indicate degradation.
-
pH Adjustment: For aqueous solutions, the pH should be kept near neutral if possible, as extreme pH levels can catalyze hydrolysis.[2]
-
Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: Observation of extra peaks, split peaks, or peak fronting during chromatographic analysis.
-
Possible Cause: On-column degradation, solvent mismatch, or oxidation of the compound.[2]
-
Troubleshooting Steps:
-
Solvent Compatibility: Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.[2]
-
pH Control: If using a buffered mobile phase, ensure the pH is within a stable range for this compound.
-
Fresh Samples: Analyze freshly prepared samples to minimize the chance of degradation in the sample vial.
-
Inert Vials: Use amber or light-blocking vials for the autosampler to prevent photolytic degradation during the analytical run.[2]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and preserves long-term stability.[2] |
| Light | Protection from light (e.g., amber vials) | Prevents photolytic degradation.[2] |
| Humidity | Low humidity, airtight containers | Prevents moisture absorption and hydrolysis.[4] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | For highly sensitive samples to prevent oxidation.[2] |
Table 2: Personal Protective Equipment (PPE) for Handling this compound Powder
| Task | Required PPE |
| Weighing and Aliquoting (Powder) | - NIOSH-approved respirator (N95 or higher)- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Lab coat |
| Dissolving and Solution Preparation | - Safety glasses with side shields- Nitrile gloves- Lab coat |
| General Laboratory Handling | - Safety glasses- Nitrile gloves- Lab coat |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Pre-weighing Preparation: Don all necessary PPE (respirator, goggles, double gloves, lab coat). Designate a clean and decontaminated workspace within a chemical fume hood.
-
Weighing: Tare a clean, dry amber vial on an analytical balance. Carefully transfer the desired amount of this compound powder to the vial using a clean spatula. Record the exact weight.
-
Dissolution: In the fume hood, add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Solubilization: Cap the vial tightly and vortex briefly. If necessary, sonicate the vial in a water bath until the powder is completely dissolved.
-
Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Visualizations
Caption: A typical experimental workflow for using this compound powder.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Proper Storage of Powdered Materials: A Guide to Maintaining Quality and Safety [bisnisrakyat.id]
- 5. benchchem.com [benchchem.com]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
How to avoid precipitation of Affinine in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Affinine in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a monoterpenoid indole (B1671886) alkaloid.[1] Like many alkaloids, its solubility is pH-dependent. As a free base, it is generally expected to be more soluble in organic solvents and less soluble in neutral aqueous solutions.[2][3] The salt form of an alkaloid is typically more soluble in water.[2][3]
Q2: I am observing precipitation in my this compound stock solution. What are the common causes?
Precipitation of this compound in stock solutions can be attributed to several factors:
-
Inappropriate Solvent: Using a solvent in which this compound has low solubility is a primary cause of precipitation.
-
High Concentration: The concentration of the stock solution may exceed the solubility limit of this compound in the chosen solvent.
-
Temperature Fluctuations: Changes in temperature, especially during freeze-thaw cycles, can decrease the solubility of the compound and lead to precipitation.[4]
-
pH Shift: As an alkaloid, the solubility of this compound is likely influenced by the pH of the solution. A shift in pH can cause the compound to precipitate.[4]
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of this compound and causing it to precipitate.
Q3: Which solvents are recommended for preparing this compound stock solutions?
While specific solubility data for this compound is limited, based on its classification as a monoterpenoid indole alkaloid and general knowledge of alkaloid solubility, the following organic solvents are recommended for preparing stock solutions:
-
Dimethyl Sulfoxide (DMSO): A common and effective solvent for dissolving a wide range of organic compounds for in vitro assays.
-
Ethanol: A polar organic solvent that can be a suitable alternative to DMSO.[2]
-
Methanol (B129727): Another polar organic solvent that is often used for dissolving alkaloids.[1]
It is highly recommended to perform a small-scale solubility test with your specific batch of this compound to determine the optimal solvent and concentration.
Q4: How should I properly store my this compound stock solutions to prevent precipitation?
Proper storage is crucial for maintaining the stability and solubility of your this compound stock solution.
-
Storage Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation, aliquot the stock solution into smaller, single-use volumes.[4]
-
Light Protection: Protect the stock solution from light by using amber-colored vials or by wrapping the vials in foil.[4]
-
Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation.
Q5: What should I do if I observe a precipitate in my this compound stock solution after thawing?
If you observe a precipitate after thawing your stock solution, you can attempt to redissolve it using the following methods:
-
Gentle Warming: Warm the solution in a water bath at a temperature not exceeding 37°C.[4]
-
Vortexing: Vigorously vortex the solution to aid in redissolution.
-
Sonication: Brief sonication in an ultrasonic bath can help break up aggregates and facilitate dissolution.[4]
If the precipitate does not redissolve after these steps, it is advisable to discard the aliquot and use a fresh one to ensure accurate and reproducible experimental results.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
Problem: this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient mixing | Vortex the solution vigorously for an extended period. |
| Low solubility in the chosen solvent | Try a different recommended solvent (DMSO, Ethanol, Methanol). |
| Concentration is too high | Reduce the concentration of the stock solution. |
| Inadequate temperature | Gently warm the solution in a 37°C water bath. |
| Particulate matter | Use brief sonication to break up any aggregates. |
Problem: this compound precipitates out of the stock solution during storage.
| Possible Cause | Suggested Solution |
| Improper storage temperature | Store aliquots at -20°C or -80°C. |
| Repeated freeze-thaw cycles | Prepare single-use aliquots. |
| Solvent evaporation | Ensure vials are tightly sealed. |
| Light degradation | Store in amber vials or protect from light. |
Problem: this compound precipitates when diluting the stock solution into an aqueous medium.
| Possible Cause | Suggested Solution |
| Antisolvent precipitation | Add the this compound stock solution drop-wise to the pre-warmed aqueous medium while gently vortexing. This promotes rapid dispersion.[4] |
| Final concentration is too high | Lower the final working concentration in the aqueous medium. |
| pH of the aqueous medium | For non-cellular assays, consider using a slightly acidic buffer to improve solubility. This is generally not advisable for cell-based experiments.[4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a small volume of high-purity, anhydrous DMSO, ethanol, or methanol to the this compound powder.
-
Dissolution: Vortex the mixture vigorously until the this compound is completely dissolved. The solution should be clear.
-
Assisted Solubilization (if necessary): If the compound does not readily dissolve, sonicate the vial for short intervals in an ultrasonic water bath or gently warm it to 37°C.
-
Final Volume: Once fully dissolved, add the chosen solvent to reach the desired final stock concentration.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
-
Pre-warm Medium: Gently warm the aqueous medium (e.g., cell culture medium, buffer) to the desired experimental temperature (typically 37°C).
-
Prepare for Dilution: Retrieve a single-use aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Vortex Stock: Briefly vortex the thawed stock solution to ensure it is homogeneous.
-
Drop-wise Addition: While gently vortexing the pre-warmed aqueous medium, add the this compound stock solution drop-wise. This helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Final Mixing: Gently mix the final solution to ensure homogeneity before use in your experiment.
Visual Guides
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Optimizing incubation times for Affinine enzyme assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Affinine enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for my this compound enzyme assay?
The ideal incubation time for an this compound enzyme assay is a balance between achieving a measurable signal and maintaining initial reaction velocity.[1] A general guideline is to incubate long enough to generate a moderate amount of product without significant substrate depletion or enzyme denaturation.[1] For many chromogenic or fluorogenic substrates, typical incubation times range from 10 to 60 minutes.[2][3] However, the optimal time is dependent on factors like enzyme and substrate concentration, temperature, and pH.[4][5][6][7] It is crucial to determine this empirically for your specific experimental conditions by performing a time-course experiment.
Q2: How do I perform a time-course experiment to determine the optimal incubation time?
To determine the optimal incubation time, you should measure the product formation at several time points.
Experimental Protocol: Time-Course Experiment
-
Prepare a reaction mixture containing your this compound enzyme, substrate, and assay buffer at the desired temperature and pH.
-
Initiate the reaction.
-
Stop the reaction at various time points (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes) by adding a stop solution or by heat inactivation.
-
Measure the signal (absorbance or fluorescence) of the product at each time point.
-
Plot the signal versus time. The optimal incubation time will be within the linear phase of this curve, where the reaction rate is constant.[1][8]
Q3: My signal is too low. What are the possible causes and solutions?
Low or no signal can be caused by several factors:[9][10]
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling (e.g., freeze-thaw cycles).[9][11] Solution: Use a fresh aliquot of the enzyme and always store it at the recommended temperature.
-
Suboptimal Concentrations: The concentration of the this compound enzyme or substrate may be too low.[9][10] Solution: Perform an enzyme and substrate titration to find the optimal concentrations.
-
Incorrect Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for this compound.[9][11] Solution: Review the manufacturer's datasheet for recommended conditions and optimize if necessary.
-
Presence of Inhibitors: Your sample may contain inhibitors of the this compound enzyme.[2][4] Solution: Run a control with a known activator or a purified sample to check for inhibition.
Q4: My background signal is too high. How can I reduce it?
High background can obscure your results. Here are some common causes and solutions:
-
Substrate Instability: The substrate may be degrading spontaneously. Solution: Prepare the substrate solution fresh before each experiment.[9]
-
Contaminated Reagents: Buffers or other reagents may be contaminated. Solution: Use fresh, high-quality reagents.
-
Autofluorescence/Absorbance of Compounds: Components in your sample may be interfering with the signal detection. Solution: Run a "no enzyme" control to measure the background signal and subtract it from your experimental values.[9] For fluorescence assays, use black microplates to reduce background.[9][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound enzyme assays.
| Problem | Possible Cause | Recommended Action |
| No Signal or Weak Signal | Inactive enzyme | Verify enzyme activity with a positive control. Ensure proper storage and handling.[9][11] |
| Incorrect reagent preparation or omission of a key reagent. | Double-check all reagent concentrations and ensure all components were added in the correct order.[2] | |
| Inadequate incubation time. | Increase the incubation time or perform a time-course experiment to determine the optimal duration.[2] | |
| Incorrect plate reader settings. | Verify the wavelength and filter settings on your plate reader are appropriate for your substrate.[2][11] | |
| High Background | Substrate instability. | Prepare substrate solution fresh for each experiment.[9] |
| Contaminated buffers or reagents. | Use fresh, high-purity water and reagents. | |
| Non-specific binding. | Add a blocking agent like BSA to your assay buffer.[2] | |
| Autofluorescence of sample components. | Run a "no enzyme" control for each sample to determine and subtract the background fluorescence.[9] | |
| Inconsistent Results (High Variability) | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize well-to-well variability.[11] |
| Temperature fluctuations. | Ensure the plate is incubated at a constant and uniform temperature. Avoid "edge effects" by not using the outer wells of the plate or by incubating in a humidified chamber.[12] | |
| Reagents not mixed properly. | Gently mix all reagents and the final reaction mixture thoroughly before incubation.[8] | |
| Non-linear Reaction Rate | Substrate depletion. | Decrease the enzyme concentration or shorten the incubation time.[1][9] |
| Product inhibition. | Dilute the sample or measure the initial reaction rate at earlier time points. | |
| Enzyme denaturation over time. | Shorten the incubation time or add a stabilizing agent if compatible with the assay.[1] |
Experimental Protocols & Data
Enzyme and Substrate Titration
To ensure your assay is running under optimal conditions, it is essential to determine the ideal concentrations of both the this compound enzyme and its substrate.
Experimental Protocol: Enzyme Titration
-
Prepare serial dilutions of the this compound enzyme in the assay buffer.
-
Add a fixed, saturating concentration of the substrate to each well of a microplate.
-
Add the different enzyme concentrations to the wells to initiate the reaction.
-
Incubate for a fixed time that is within the linear range of the reaction.
-
Measure the signal.
-
Plot the signal versus enzyme concentration. Choose a concentration from the linear part of the curve for your future experiments.
Experimental Protocol: Substrate Titration (Michaelis-Menten Kinetics)
-
Prepare serial dilutions of the substrate.
-
Add a fixed, optimal concentration of the this compound enzyme (determined from the enzyme titration) to each well.
-
Add the different substrate concentrations to the wells.
-
Incubate for a fixed time.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration. This will generate a Michaelis-Menten curve, from which you can determine the Kₘ and Vₘₐₓ.[13][14]
Sample Data Tables
Table 1: Effect of Incubation Time on Product Formation
| Incubation Time (minutes) | Absorbance at 450 nm (mAU) |
| 0 | 5 |
| 5 | 55 |
| 10 | 103 |
| 15 | 151 |
| 20 | 198 |
| 30 | 245 |
| 45 | 280 |
| 60 | 295 |
Note: In this example, the reaction rate starts to slow after 30 minutes, suggesting an optimal incubation time between 15 and 30 minutes.
Table 2: Example Enzyme Titration Data
| This compound Conc. (ng/mL) | Reaction Rate (mAU/min) |
| 0 | 0.5 |
| 5 | 10.2 |
| 10 | 20.5 |
| 20 | 41.0 |
| 40 | 55.3 |
| 80 | 56.1 |
Note: A concentration of 20 ng/mL falls within the linear range and would be suitable for further experiments.
Visualizations
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting flowchart for low signal in assays.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 5. monash.edu [monash.edu]
- 6. conductscience.com [conductscience.com]
- 7. Factors Affecting Enzyme Activity - GeeksforGeeks [geeksforgeeks.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 13. Enzyme Kinetics [www2.chem.wisc.edu]
- 14. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Efficacy Analysis of Affinine and Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the naturally occurring alkaloid Affinine and the synthetic drug Donepezil, a widely prescribed medication for Alzheimer's disease. This analysis is based on available experimental data and aims to inform researchers and professionals in the field of drug development.
Executive Summary
Donepezil is a well-characterized acetylcholinesterase (AChE) inhibitor with a proven, albeit modest, efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease. Its mechanism of action extends beyond cholinesterase inhibition to include modulation of inflammatory pathways. This compound, a monoterpenoid indole (B1671886) alkaloid, has demonstrated potential as a cholinesterase inhibitor in preclinical studies. However, the available data on its efficacy and mechanism of action are limited, with most studies focusing on extracts or fractions of plants from the Tabernaemontana genus rather than the purified compound. A direct comparative clinical trial between this compound and Donepezil has not been conducted.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of Donepezil and this compound against their primary targets, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound | Target Enzyme | IC50 | Source |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM | [1] |
| Butyrylcholinesterase (BChE) | 7,400 nM | [1] | |
| This compound (as 16-epi-affinine containing fraction) | Acetylcholinesterase (AChE) | 7.7 - 8.3 µg/mL | [1] |
Note: The IC50 value for this compound is reported for a fraction containing 16-epi-affinine, a stereoisomer of this compound, and is therefore not a direct measure of the purified compound's potency. The significantly higher concentration (µg/mL vs. nM) suggests a much lower potency compared to Donepezil.
Clinical Efficacy of Donepezil
Numerous clinical trials have evaluated the efficacy of Donepezil in patients with Alzheimer's disease. The primary outcome measures in these trials often include the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change-Plus (CIBIC-plus).
| Trial Duration | Donepezil Dose | Change in ADAS-cog Score (Drug-Placebo Difference) | CIBIC-plus Improvement |
| 15 Weeks | 5 mg/day | -2.5 points | 32% of patients showed improvement vs. 18% for placebo |
| 10 mg/day | -3.1 points | 38% of patients showed improvement vs. 18% for placebo | |
| 24 Weeks | 5 mg/day | -2.9 points (mean improvement from baseline) | Clinically meaningful improvement observed |
| 10 mg/day | Significant improvement over placebo | Clinically meaningful improvement observed |
Note: A negative change in the ADAS-cog score indicates cognitive improvement. The CIBIC-plus scale is a global assessment of change, where lower scores indicate improvement. Data for this compound from human clinical trials are not available.
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This method is commonly used to determine the in vitro inhibitory activity of compounds against AChE and BChE.
-
Enzyme and Substrate Preparation: Acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) are used. Acetylthiocholine iodide (ATCI) and butyrylthiocholine (B1199683) iodide (BTCI) serve as the respective substrates.
-
Reaction Mixture: The reaction is typically carried out in a phosphate (B84403) buffer (pH 8.0). The mixture includes the enzyme, the test compound (Donepezil or this compound) at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen.
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate (ATCI or BTCI). The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.
Clinical Assessment of Cognitive Function in Alzheimer's Disease
The following protocols are standard in clinical trials for Alzheimer's disease therapeutics like Donepezil.
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog): This is a validated, multi-item instrument used to assess the severity of cognitive symptoms of dementia. It evaluates several cognitive domains, including memory, language, praxis, and orientation. The test is administered by a trained psychometrician. Scores range from 0 to 70, with higher scores indicating greater cognitive impairment.
-
Clinician's Interview-Based Impression of Change-Plus (CIBIC-plus): This is a semi-structured interview conducted with both the patient and their caregiver by an experienced clinician who is blinded to the treatment allocation. It provides a global assessment of the patient's change from baseline in cognitive, functional, and behavioral domains. The rating is typically on a 7-point scale, ranging from 1 (very much improved) to 7 (very much worse), with 4 indicating no change.
Signaling Pathways
Donepezil Signaling Pathway
Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE) in the synaptic cleft, leading to increased levels of acetylcholine (B1216132) and enhanced cholinergic neurotransmission. However, research suggests that Donepezil also exerts anti-inflammatory effects by modulating microglial activation. This secondary pathway involves the inhibition of the NF-κB and MAPK signaling cascades, which are key regulators of inflammatory responses.
This compound Signaling Pathway
The primary proposed mechanism of action for this compound is the inhibition of cholinesterase enzymes. As it is an alkaloid derived from plants in the Tabernaemontana genus, which are known to possess anti-inflammatory properties, it is plausible that this compound may also have anti-inflammatory effects. However, specific studies on the signaling pathways modulated by purified this compound are currently lacking.
Experimental Workflow: In Vitro Cholinesterase Inhibition Assay
The following diagram illustrates the typical workflow for assessing the cholinesterase inhibitory potential of a test compound.
Conclusion
Donepezil is a well-established acetylcholinesterase inhibitor with demonstrated clinical efficacy in improving cognitive function in Alzheimer's disease. Its secondary anti-inflammatory actions provide an additional therapeutic dimension. This compound shows promise as a cholinesterase inhibitor based on preliminary in vitro studies of plant extracts. However, a significant gap in knowledge exists regarding the efficacy and mechanism of action of the purified compound. Further research, including the determination of its IC50 values for AChE and BChE, and investigation into its potential effects on other signaling pathways, is necessary to fully assess its therapeutic potential and draw a more direct comparison with Donepezil. Currently, the lack of robust data on this compound precludes a definitive comparative assessment of its efficacy against Donepezil.
References
A Comparative Guide to a-Affinine and Physostigmine as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activity of the natural alkaloids a-affinine and physostigmine (B191203). The information presented is intended to support research and development efforts in the field of neurodegenerative diseases and cholinergic signaling.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), terminating the signal at cholinergic synapses. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. Physostigmine, a well-characterized carbamate (B1207046) alkaloid, is a reversible AChE inhibitor that has been used clinically.[1] a-Affinine, a monoterpenoid indole (B1671886) alkaloid found in plants of the Tabernaemontana genus, has also demonstrated AChE inhibitory properties. This guide provides a comparative analysis of their efficacy based on available experimental data.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a-affinine and physostigmine against acetylcholinesterase is summarized in the table below. The data for a-affinine is derived from studies on plant extracts containing 16-epi-affinine, while the data for physostigmine is from various in vitro assays using the purified compound.
| Compound | Source | IC50 | Molecular Weight ( g/mol ) | IC50 (µM) |
| a-Affinine (as 16-epi-affinine in extract) | Tabernaemontana catharinensis fractions | 7.7 - 8.3 µg/mL | 324.4 | ~23.7 - 25.6 |
| Physostigmine | Human AChE | 0.117 ± 0.007 µM | 275.35 | 0.117 |
| Physostigmine | Eel AChE | 0.15 µM | 275.35 | 0.15 |
| Physostigmine | Not Specified | 0.04 µM | 275.35 | 0.04 |
Note: The IC50 value for a-affinine is an approximation based on the activity of plant fractions and has been converted from µg/mL to µM for comparative purposes.
Mechanism of Action
Physostigmine is a reversible inhibitor of acetylcholinesterase.[2] It functions by transferring a carbamate group to the serine residue in the active site of AChE, forming a carbamylated enzyme.[1] This covalent modification temporarily inactivates the enzyme. The carbamylated enzyme is then hydrolyzed, but at a much slower rate than the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.
The precise mechanism of AChE inhibition by a-affinine has not been as extensively studied as that of physostigmine. However, as an alkaloid with demonstrated anticholinesterase activity, it is presumed to interact with the active site of the enzyme, thereby preventing the breakdown of acetylcholine. Further kinetic studies are required to fully elucidate its mode of inhibition (e.g., competitive, non-competitive, or mixed).
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity for both a-affinine and physostigmine is typically performed using the Ellman's method. This colorimetric assay is a widely accepted standard for measuring AChE activity.
Ellman's Method for AChE Inhibition Assay
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (a-affinine or physostigmine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and the test inhibitors in the appropriate buffer or solvent.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations (or solvent for the control)
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution (ATCI) and DTNB solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by fitting the data to a dose-response curve.
-
Visualizing the Cholinergic Pathway and Experimental Workflow
To better understand the context of AChE inhibition and the experimental process, the following diagrams are provided.
Caption: Cholinergic synapse signaling and the mechanism of AChE inhibition.
Caption: Experimental workflow for determining AChE inhibitory activity.
Conclusion
Both a-affinine and physostigmine demonstrate inhibitory activity against acetylcholinesterase, positioning them as compounds of interest for the development of therapeutics targeting the cholinergic system. Based on the available data, physostigmine exhibits significantly higher potency as an AChE inhibitor compared to the a-affinine-containing extracts. However, it is important to note that the data for a-affinine is from a plant fraction and not the purified compound. Further studies with isolated a-affinine are necessary to determine its precise IC50 and to conduct detailed kinetic analyses to understand its mechanism of inhibition. Such research will provide a more definitive comparison with well-characterized inhibitors like physostigmine and will be crucial for evaluating its potential as a lead compound in drug discovery programs.
References
Comparative Analysis of Affinine Cross-reactivity with Cholinesterases
This guide provides a comparative analysis of the inhibitory activity of the hypothetical compound Affinine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two major cholinesterases in the human body. The data presented is based on established experimental protocols and serves as a template for evaluating the selectivity of novel cholinesterase inhibitors. For the purpose of this guide, the well-characterized cholinesterase inhibitor Donepezil is used as a representative compound to illustrate the data and methodologies.
Data Presentation: Inhibitory Potency of this compound (as represented by Donepezil)
The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher inhibitory potency. The selectivity of an inhibitor for AChE over BChE is determined by the ratio of their respective IC50 values (Selectivity Index = IC50(BChE) / IC50(AChE)).
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (BChE/AChE) |
| This compound (Donepezil) | Acetylcholinesterase (AChE) | 6.7[1] | ~836[1] |
| Butyrylcholinesterase (BChE) | 5600[1] |
Note: IC50 values can vary between studies depending on the specific experimental conditions, such as the source of the enzymes and the assay methodology employed.[1]
Experimental Protocols
The determination of IC50 values for cholinesterase inhibitors is typically performed using the spectrophotometric method developed by Ellman and colleagues, commonly known as the Ellman's assay.[1]
Principle of the Ellman's Assay
The Ellman's assay is a colorimetric method used to measure cholinesterase activity. The assay relies on the hydrolysis of the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) by the respective enzyme. This enzymatic reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is directly proportional to the cholinesterase activity and can be measured spectrophotometrically at 412 nm.
Materials and Reagents
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
96-well microplate
-
Microplate reader
Assay Procedure (96-well plate format)
-
Reagent Preparation:
-
Prepare working solutions of AChE and BChE in phosphate buffer to a final concentration that yields a linear reaction rate for at least 10 minutes (e.g., 0.1 U/mL).
-
Prepare a series of dilutions of the test compound (this compound) in phosphate buffer.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
Prepare a 15 mM solution of ATCI and BTCI in deionized water. These solutions should be prepared fresh daily.
-
-
Plate Setup:
-
Blank wells: Contain 180 µL of phosphate buffer and 20 µL of DTNB.
-
Control wells (100% enzyme activity): Contain 140 µL of phosphate buffer, 20 µL of the respective enzyme solution (AChE or BChE), and 20 µL of the solvent used for the test compound.
-
Test wells: Contain 140 µL of phosphate buffer, 20 µL of the respective enzyme solution, and 20 µL of the test compound solution at various concentrations.
-
-
Pre-incubation:
-
Add the buffer, enzyme, and test compound/solvent to the respective wells.
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
To each well (except the blank), add 20 µL of the corresponding substrate (ATCI for AChE or BTCI for BChE) and 20 µL of the DTNB solution.
-
Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Correct for background absorbance by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for determining cholinesterase inhibition using the Ellman's assay.
References
Validating the Activity of Afatinib: A Comparative Guide to Secondary Assays
A Note on Terminology: Initial searches for "Affinine" yielded limited results for a compound with this name, which is a monoterpenoid indole (B1671886) alkaloid with preliminary research into its activity as an acetylcholinesterase and butyrylcholinesterase inhibitor.[1] However, the query's detailed requirements for in-depth experimental data, signaling pathways, and comparisons align more closely with the well-researched, similarly named drug, Afatinib (B358) . Afatinib is an FDA-approved tyrosine kinase inhibitor used in cancer therapy.[2] This guide will therefore focus on Afatinib to provide a comprehensive and data-rich comparison for researchers, scientists, and drug development professionals.
Afatinib is a second-generation, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, targeting the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4 (ErbB4).[1][2] It is utilized in the treatment of non-small cell lung carcinoma (NSCLC) with specific EGFR mutations.[2][3] Validation of its activity, particularly in the context of drug resistance and comparison to other inhibitors, is crucial for preclinical and clinical research.
Comparative Efficacy of EGFR Tyrosine Kinase Inhibitors (TKIs)
The following table summarizes the comparative efficacy of Afatinib against first-generation EGFR-TKIs, Gefitinib (B1684475) and Erlotinib (B232), in patients with EGFR-mutated NSCLC.
| Parameter | Afatinib | Gefitinib | Erlotinib | Source |
| Median Progression-Free Survival (PFS) in months | 11.1 - 13.6 | ~10.4 | ~13.0 | [4][5] |
| Overall Survival (OS) in months | ~59.2 | ~44.6 | ~48.6 | [5] |
| Objective Response Rate (ORR) | Similar efficacy to Gefitinib and Erlotinib | Similar efficacy to Afatinib and Erlotinib | Similar efficacy to Afatinib and Gefitinib | [6] |
| Common Grade 3/4 Adverse Events | Diarrhea, Rash | Elevated liver enzymes | Rash, Diarrhea | [7][8] |
Experimental Protocols for Secondary Assays
Secondary assays are critical for characterizing the mechanism of action, identifying potential resistance mechanisms, and differentiating the activity of a compound from its alternatives.
Cell-Based EGFR Phosphorylation Assay
This assay determines the ability of an inhibitor to block the autophosphorylation of EGFR in a cellular context.
Protocol:
-
Cell Culture: Culture EGFR-mutant cancer cell lines (e.g., PC-9, HCC827) in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of Afatinib or other EGFR inhibitors for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 15-30 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., pY1068).
-
Subsequently, probe with a primary antibody for total EGFR as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Densitometry is used to quantify the levels of phosphorylated and total EGFR, allowing for the calculation of IC50 values.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the impact of the inhibitor on the growth and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed EGFR-mutant cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of Afatinib or other inhibitors for 72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizing the ErbB Signaling Pathway
Afatinib exerts its therapeutic effect by inhibiting the signaling cascade initiated by the ErbB family of receptors. The following diagram illustrates this pathway.
Caption: ErbB signaling pathway and the inhibitory action of Afatinib.
References
- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Afatinib - Wikipedia [en.wikipedia.org]
- 4. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Affinine and Galantamine for Cholinesterase Inhibition and Nicotinic Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of Affinine and Galantamine, two alkaloids with recognized or potential activity as cholinesterase inhibitors. The information presented herein is intended to support research and drug development efforts in the field of neurodegenerative diseases.
Introduction
Galantamine is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease. Its clinical efficacy is attributed to a dual mechanism of action: the inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound, a monoterpenoid indole (B1671886) alkaloid from the vobasine (B1212131) family, has been identified as a potential cholinesterase inhibitor, though its pharmacological profile is less extensively characterized. This guide will objectively compare these two compounds based on available experimental data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and Galantamine is presented in Table 1.
| Property | This compound | Galantamine |
| Chemical Formula | C20H24N2O2 | C17H21NO3 |
| Molar Mass | 324.42 g/mol | 287.35 g/mol |
| Type of Compound | Monoterpenoid Indole Alkaloid (Vobasine family) | Amaryllidaceae Alkaloid |
| Source | Tabernaemontana species | Galanthus species (e.g., snowdrop) and other Amaryllidaceae |
| Chemical Structure | (Structure of a representative this compound isomer, 16-epi-affinine, would be depicted here if image generation were possible) | (Chemical structure of Galantamine would be depicted here if image generation were possible) |
Comparative Pharmacological Data
The primary pharmacological activities of this compound and Galantamine are summarized in Table 2. It is important to note that the data for this compound is based on studies of specific isomers, and further research is needed to fully characterize the pharmacological profile of the broader "this compound" family of alkaloids.
| Parameter | This compound (16-epi-affinine) | Galantamine |
| Acetylcholinesterase (AChE) Inhibition (IC50) | 7.7 - 8.3 µg/mL (for a fraction containing 16-epi-affinine) | 0.31 µg/mL |
| Butyrylcholinesterase (BuChE) Inhibition (IC50) | Data not available | 9.9 µg/mL[1] |
| Nicotinic Acetylcholine Receptor (nAChR) Modulation | No reported activity | Positive Allosteric Modulator |
Mechanism of Action
Galantamine: A Dual-Action Ligand
Galantamine's therapeutic efficacy stems from its ability to enhance cholinergic neurotransmission through two distinct mechanisms[2][3]:
-
Competitive and Reversible Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, Galantamine slows the degradation of acetylcholine (ACh) in the synaptic cleft, thereby increasing its concentration and duration of action at cholinergic synapses.
-
Positive Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine binds to an allosteric site on nAChRs, distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, further enhancing cholinergic signaling[4][5].
The signaling pathway for Galantamine's dual action is illustrated in the following diagram:
This compound: A Cholinesterase Inhibitor
Based on the available, albeit limited, data, this compound appears to function primarily as an inhibitor of acetylcholinesterase. The specific isomer, 16-epi-affinine, has demonstrated anticholinesterasic activity[6]. There is currently no evidence to suggest that this compound or other vobasine alkaloids act as allosteric modulators of nicotinic acetylcholine receptors. The proposed mechanism is therefore focused on the inhibition of AChE.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound and Galantamine against acetylcholinesterase can be determined using a modified Ellman's method[6][7].
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).
-
Acetylthiocholine iodide (ATCI), the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent.
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test compounds (this compound and Galantamine) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate and a microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test compound or vehicle (for control).
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular time intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nicotinic Acetylcholine Receptor Binding Assay
To assess the allosteric modulation of nAChRs by a test compound, a radioligand binding assay can be employed.
Principle: This assay measures the ability of a test compound to modulate the binding of a known radiolabeled agonist or antagonist to nAChRs. An increase or decrease in the binding of the radioligand in the presence of the test compound can indicate positive or negative allosteric modulation, respectively.
Materials:
-
Cell membranes expressing the desired nAChR subtype.
-
Radiolabeled ligand (e.g., [³H]epibatidine).
-
Unlabeled competitor for non-specific binding determination (e.g., nicotine).
-
Assay buffer.
-
Test compound (Galantamine).
-
Scintillation counter.
Procedure:
-
Prepare cell membranes expressing the nAChR subtype of interest.
-
In a reaction tube, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled competitor).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data to determine if the test compound enhances or inhibits the specific binding of the radioligand, indicating allosteric modulation.
Discussion and Future Directions
The available data clearly establish Galantamine as a dual-action compound with well-characterized inhibitory effects on acetylcholinesterase and allosteric potentiating effects on nicotinic acetylcholine receptors. This dual mechanism is believed to contribute to its clinical efficacy in Alzheimer's disease.
The pharmacological profile of this compound is less defined. While preliminary studies indicate its potential as an acetylcholinesterase inhibitor, further research is required to:
-
Isolate and characterize pure this compound isomers: The current data is primarily from fractions containing these compounds. Studies on purified compounds are needed to determine precise IC50 values.
-
Evaluate butyrylcholinesterase inhibition: Understanding the selectivity of this compound for AChE over BuChE is crucial for predicting its potential side-effect profile.
-
Investigate potential nicotinic receptor modulation: Given the structural diversity of alkaloids, it is important to investigate whether this compound or other vobasine alkaloids interact with nAChRs.
References
- 1. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Galantamine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 5. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Vobasine Alkaloids: A Head-to-Head Comparison of Cytotoxic Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various vobasine (B1212131) alkaloids against several cancer cell lines. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.
Quantitative Cytotoxicity Data
The cytotoxic effects of several vobasine and related bisindole alkaloids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.
| Alkaloid/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tabernaemontana elegans Alkaloid 1 | HCT116 (Colon) | ~8.4 | [1] |
| Tabernaemontana elegans Alkaloid 2 | HCT116 (Colon) | >10 | [1] |
| Tabernaemontana elegans Alkaloid 3 | HCT116 (Colon) | ~9.0 | [1] |
| Tabernaemontana elegans Alkaloid 5 | HCT116 (Colon) | ~8.5 | [1] |
| Malayan Tabernaemontana Alkaloid 1 | KB (Nasopharyngeal) | ~5 µg/mL | [2][3] |
| Malayan Tabernaemontana Alkaloid 3 | KB (Nasopharyngeal) | ~5 µg/mL | [2][3] |
| 16-epivobasine | KB (Nasopharyngeal) | ~5 µg/mL | [2][3] |
| 16-epivobasenal | KB (Nasopharyngeal) | ~5 µg/mL | [2][3] |
| Conophylline | HL-60 (Leukemia) | 0.17 | [4] |
| Conophylline | SMMC-7721 (Hepatoma) | 0.35 | [4] |
| Conophylline | A-549 (Lung) | 0.21 | [4] |
| Conophylline | MCF-7 (Breast) | 1.02 | [4] |
| Conophylline | SW480 (Colon) | 1.49 | [4] |
| Tabercorine A | Various | Comparable to cisplatin | [5] |
| 17-acetyl-tabernaecorymbosine A | Various | Comparable to cisplatin | [5] |
| Vobatensines A-F, 15, 16 | Various | 2.5-9.8 | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies to determine the cytotoxicity of vobasine alkaloids.
Cell Culture and Treatment
Human cancer cell lines such as HCT116 (colon), HepG2 (liver), KB (nasopharyngeal), HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung), MCF-7 (breast), and SW480 (colon) were used.[1][2][3][4] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in plates and, after attachment, treated with various concentrations of the vobasine alkaloids for specified durations.
Cytotoxicity Assays
MTS Metabolism Assay: This colorimetric assay is used to assess cell viability. After treatment with the alkaloids, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent is added to the cells. Viable cells with active metabolism convert MTS into a formazan (B1609692) product that is soluble in the culture medium. The quantity of this formazan product is measured by absorbance at a specific wavelength (e.g., 490 nm), and is directly proportional to the number of living cells in the culture.[1]
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay is a common method to assess cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.[1]
Apoptosis Assays
Hoechst Staining and Nuclear Morphology Assessment: Hoechst stains are fluorescent dyes that bind to DNA in the cell nucleus. Live cells have uniform, round nuclei, while apoptotic cells exhibit characteristic nuclear changes such as chromatin condensation and fragmentation. After treatment with the alkaloids, cells are stained with Hoechst dye and observed under a fluorescence microscope to assess these morphological changes indicative of apoptosis.[1]
Caspase-3/7 Activity Assay: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and caspase-7 are key executioner caspases. Their activity can be measured using a luminogenic or fluorogenic substrate that contains a caspase recognition sequence. When cleaved by the active caspase, the substrate releases a luminescent or fluorescent signal that can be quantified to determine the level of caspase activity, which is a hallmark of apoptosis.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the apoptotic signaling pathway induced by some vobasine alkaloids and a general workflow for cytotoxicity testing.
Caption: Intrinsic apoptosis pathway induced by vobasine alkaloids.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Vobasinyl-Iboga Alkaloids from Tabernaemontana elegans: Cell Cycle Arrest and Apoptosis-Inducing Activity in HCT116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic vobasine, tacaman, and corynanthe-tryptamine bisindole alkaloids from Tabernaemontana and structure revision of tronoharine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic indole alkaloids from Tabernaemontana divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New vobasinyl-ibogan type bisindole alkaloids from Tabernaemontana corymbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Afzelin in a Cell Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Afzelin with other well-established neuroprotective agents, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.
Comparative Efficacy of Neuroprotective Compounds
The following table summarizes the quantitative data on the neuroprotective effects of Afzelin and comparator compounds, Resveratrol and Curcumin, in various in vitro models of neurodegeneration.
| Compound | Cell Model | Neurotoxic Insult | Concentration | Key Efficacy Metrics | Reference |
| Afzelin | Rat Brain Homogenate | Reserpine-induced Catalepsy | 10 and 20 mg/kg | Oxidative Stress: Reduced TBARS levels from 212 nmol/g (at 5 mg/kg) to 194 and 148 nmol/g tissue, respectively. | [1] |
| Rat Striatum | Reserpine-induced Catalepsy | 5, 10, 20 mg/kg | Anti-apoptotic protein expression: Increased Bcl-2 expression. | [1][2] | |
| Resveratrol | SH-SY5Y Neuroblastoma | Dopamine (B1211576) (300-500 µM) | 5 µM | Apoptosis: Attenuated dopamine-induced cytotoxicity and loss of mitochondrial membrane potential. Increased Bcl-2 protein expression. | [3][4] |
| SH-SY5Y Neuroblastoma | 6-Hydroxydopamine (6-OHDA) | 1, 5, 10 µM | Oxidative Stress: Dose-dependently scavenged reactive oxygen species (ROS) and prevented glutathione (B108866) depletion. | [5] | |
| Curcumin | PC12 Cells | Amyloid Beta (Aβ) (10 µM) | 5, 10, 20 µM | Cell Viability: Increased cell viability from 62.4% (Aβ alone) to 68.5%, 76.3%, and 93.1%, respectively. | [6] |
| PC12 Cells | Amyloid Beta (Aβ) (10 µM) | 20 µM | Apoptosis: Inhibited apoptotic cells from 36.2% (Aβ alone) to 7.5%. | [6] |
Experimental Protocols
Detailed methodologies for key assays used to validate neuroprotective effects are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with the neurotoxic agent and/or the neuroprotective compound (e.g., Afzelin) for the desired duration.
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[9]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]
Apoptosis Detection: Hoechst 33342 Staining
Hoechst 33342 is a fluorescent stain used to identify condensed chromatin in apoptotic cells.[10][11]
Protocol:
-
Seed cells in a suitable plate or on coverslips and treat with the desired compounds.
-
For live-cell imaging:
-
For fixed-cell imaging:
-
Wash the cells with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
Add the Hoechst 33342 staining solution (0.5-5 µg/mL in PBS) and incubate for 5-15 minutes at room temperature, protected from light.[10]
-
Wash the cells 2-3 times with PBS.
-
Mount the coverslips with a mounting medium.
-
-
Image the cells using a fluorescence microscope with a blue filter. Apoptotic nuclei will appear condensed and brightly fluorescent.[10]
Oxidative Stress Measurement: DCFDA Assay
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular reactive oxygen species (ROS) levels.[13]
Protocol:
-
Culture cells in a 96-well plate to the desired confluence.
-
Remove the culture medium and wash the cells once with 1X Buffer (e.g., PBS).
-
Stain the cells by adding 100 µL/well of diluted DCFDA solution (typically 20 µM) and incubate for 45 minutes at 37°C in the dark.[13]
-
Remove the DCFDA solution and add 100 µL/well of 1X Buffer.
-
Treat the cells with the test compounds (including a positive control like H₂O₂) for the desired time (e.g., 1-6 hours).[13][14]
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[15][16]
Visualizing Mechanisms of Action
The following diagrams illustrate the experimental workflow and the signaling pathways involved in the neuroprotective effects of Afzelin.
Caption: Workflow for in vitro validation of neuroprotective compounds.
Caption: Proposed signaling pathway for Afzelin's neuroprotective effects.[2]
Caption: Comparative overview of the neuroprotective mechanisms.
References
- 1. Neuroprotective potential of Afzelin: A novel approach for alleviating catalepsy and modulating Bcl-2 expression in Parkinson's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. Reversal of Beta-Amyloid-Induced Neurotoxicity in PC12 Cells by Curcumin, the Important Role of ROS-Mediated Signaling and ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. StarrLab - Hoecsht Apoptosis Assay [sites.google.com]
- 13. DCFDA / H2DCFDA - Cellular ROS检测试剂盒 (ab113851)| Abcam中文官网 [abcam.cn]
- 14. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Afatinib's Inhibitory Concentration in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory concentration of Afatinib against other prominent tyrosine kinase inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in oncological research and development.
Afatinib is a potent, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] Its mechanism of action involves the covalent binding to the kinase domains of these receptors, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[1][3] This guide compares the in vitro efficacy of Afatinib with first-generation EGFR inhibitors, Gefitinib and Erlotinib, presenting their half-maximal inhibitory concentrations (IC50) across various cancer cell lines.
Comparative Inhibitory Concentrations (IC50)
The following table summarizes the IC50 values of Afatinib, Gefitinib, and Erlotinib in different cancer cell lines, highlighting their differential potencies. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
| Drug | Cell Line | EGFR Mutation Status | IC50 (nM) |
| Afatinib | BxPC3 | Wild-type | 11[4] |
| AsPc-1 | Wild-type | 367[4] | |
| PC-9 | delE746_A750 | 0.28[5] | |
| PC-9-GR | T790M | 350.0[5] | |
| H1975 | L858R, T790M | 38.4[5] | |
| H460 | Wild-type | 2300[5] | |
| Ba/F3 | Wild-type | 30[6] | |
| H1975 | L858R, T790M | 80[6] | |
| Gefitinib | HCC827 | delE746_A750 | 13.06[7] |
| PC9 | delE746_A750 | 77.26[7] | |
| NR6wtEGFR | Tyr1173, Tyr992 | 37[8] | |
| NR6W | Tyr1173, Tyr992 | 26, 57[8] | |
| H3255 | L858R | 38.43[9] | |
| Erlotinib | BxPC-3 | Wild-type | 1260[4] |
| AsPc-1 | Wild-type | 5800[4] | |
| HCC827 | delE746_A750 | 2.142[9] | |
| PC-9 | delE746_A750 | 31.36[9] | |
| H3255 | L858R | 88.98[9] | |
| H1975 | L858R, T790M | 9183[9] | |
| A431 | Wild-type | 0.42 (µM)[10] |
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of a compound's potency. Below are detailed methodologies for two common assays used to derive this data.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Afatinib, Gefitinib, or Erlotinib (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds (Afatinib, Gefitinib, Erlotinib) in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[14]
-
MTT Addition: After incubation, add 10-28 µL of the MTT solution to each well and incubate for 1.5-4 hours at 37°C.[12][14]
-
Formazan (B1609692) Solubilization: After the incubation with MTT, remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from all readings. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human EGFR, HER2, or HER4 enzyme
-
Kinase assay buffer
-
Substrate (e.g., a synthetic peptide)
-
ATP (adenosine triphosphate)
-
Test compounds (Afatinib, Gefitinib, Erlotinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a microplate, add the kinase enzyme, the substrate, and the test compound dilutions.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by these inhibitors and the general experimental workflow for IC50 determination.
Caption: ErbB signaling pathway and points of inhibition.
Caption: General workflow for IC50 determination.
References
- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
A Comparative Analysis of the Binding Affinity of Affinine and Other Notable Acetylcholinesterase Inhibitors
For researchers and professionals in the field of drug development, particularly those focused on neurodegenerative diseases like Alzheimer's, understanding the binding affinities of various acetylcholinesterase (AChE) inhibitors is paramount. Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a key therapeutic strategy to enhance cholinergic neurotransmission. This guide provides a comparative overview of the binding affinity of Affinine, a monoterpenoid indole (B1671886) alkaloid, alongside well-established AChE inhibitors: Donepezil, Galantamine, Rivastigmine, and Tacrine.
Comparative Binding Affinities of AChE Inhibitors
The potency of an AChE inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Lower values for these metrics indicate a higher binding affinity and greater potency. While extensive research has been conducted on synthetic drugs, natural compounds like this compound are also gaining attention for their therapeutic potential.
| Inhibitor | Chemical Class | Binding Affinity (IC50/Ki) | Source Species (for Natural Products) |
| This compound | Monoterpenoid Indole Alkaloid | Comparable to Galantamine and Physostigmine (detection limit of 0.01mM in TLC assay)[1] | Tabernaemontana species[1][2] |
| Donepezil | Piperidine derivative | IC50: 10.25 nM - 37 nM[1] | Synthetic |
| Galantamine | Phenanthrene alkaloid | IC50: 0.35 µM - 3.52 µM[3] | Galanthus species (snowdrop) |
| Rivastigmine | Carbamate derivative | IC50: 71.1 µM - 501 µM[4][5] | Synthetic |
| Tacrine | Acridine derivative | IC50: 14 nM - 160 nM[6] | Synthetic |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the source of the enzyme and the assay method used.
Experimental Protocols
The determination of AChE inhibitory activity is crucial for comparing the potency of different compounds. The most widely used method is the spectrophotometric Ellman's method.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[7]
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Test compound (e.g., this compound) and reference inhibitors
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, reference inhibitors, DTNB, and ATCI in appropriate solvents and buffers.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, followed by the test compound at various concentrations. A control well without any inhibitor is also prepared.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB to all wells, followed by the substrate ATCI to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to monitor the progress of the reaction.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Visualizing Methodologies and Mechanisms
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Conclusion
While Donepezil and Tacrine exhibit the highest binding affinities in the nanomolar range among the compounds compared, the indole alkaloid this compound shows promise as a natural AChE inhibitor with potency comparable to Galantamine. The lack of precise quantitative data for this compound highlights the need for further research to fully characterize its inhibitory profile. The standardized Ellman's method provides a robust framework for such future investigations. The continued exploration of natural compounds like this compound could lead to the development of novel therapeutic agents for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Small-Molecule Constituents in Voacanga africana Seeds and Mapping of Their Spatial Distributions Using Laser Ablation Direct Analysis in Real-Time Imaging–Mass Spectrometry (LADI-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. INDOLE ALKALOIDS FROM TABERNAEMONTANA CATHARINENSIS A. DC. | International Society for Horticultural Science [ishs.org]
- 7. benchchem.com [benchchem.com]
Unlocking the Potential of Affinine and its Analogs as Cholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective treatments for neurodegenerative diseases like Alzheimer's has cast a spotlight on natural compounds with cholinesterase inhibitory activity. Among these, affinine, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Tabernaemontana genus, and its analogs have emerged as promising candidates. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and related vobasine (B1212131) alkaloids, summarizing key experimental data and methodologies to inform future drug discovery efforts.
Structure-Activity Relationship: Insights from Vobasine Alkaloids
This compound belongs to the vobasine class of indole alkaloids. While comprehensive SAR studies on a wide range of synthetic this compound analogs are limited in the publicly available literature, analysis of naturally occurring vobasine and related alkaloids provides crucial insights into the structural features governing their cholinesterase inhibitory activity.
A study on alkaloids from Tabernaemontana catharinensis revealed that fractions rich in affinisine and 16-epi-affinine demonstrated significant acetylcholinesterase (AChE) inhibitory activity.[1] This highlights the importance of the core vobasine scaffold for bioactivity. Further research on indole alkaloids from Tabernaemontana australis also identified affinisine as an active cholinesterase inhibitor.[2]
The inhibitory potential of these alkaloids is attributed to their ability to bind to the active site of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby preventing the breakdown of the neurotransmitter acetylcholine (B1216132). This mechanism is central to current therapeutic strategies for Alzheimer's disease.
Comparative Biological Activity of Vobasine Alkaloids
To facilitate a clear comparison, the following table summarizes the reported cholinesterase inhibitory activities of key vobasine alkaloids. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Alkaloid | Source Organism | Target Enzyme | Activity | Reference |
| Affinisine | Tabernaemontana australis | Acetylcholinesterase | Active (Qualitative) | [2] |
| Affinisine | Tabernaemontana catharinensis | Acetylcholinesterase | Significant Inhibition in Fractions | [1] |
| 16-epi-Affinine | Tabernaemontana catharinensis | Acetylcholinesterase | Significant Inhibition in Fractions | [1] |
| Vobasine | Tabernaemontana catharinensis | Acetylcholinesterase | Present in Active Fractions | [1] |
| Coronaridine | Tabernaemontana australis | Acetylcholinesterase | Active (Qualitative) | [2] |
| Voacangine | Tabernaemontana australis | Acetylcholinesterase | Active (Qualitative) | [2] |
Experimental Protocols
The evaluation of cholinesterase inhibitory activity is a critical step in the drug discovery process. The most commonly employed method is the spectrophotometric Ellman's method.
Ellman's Method for Acetylcholinesterase Inhibition Assay
This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or other sources
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound analogs)
-
Positive control (e.g., Galantamine, Donepezil)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds, positive control, ATCI, and DTNB in appropriate solvents.
-
Assay Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation period.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Substrate Addition: Add the ATCI solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a defined period using a microplate reader.
-
Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The primary signaling pathway influenced by this compound and its analogs is the cholinergic pathway. By inhibiting cholinesterases, these compounds increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Below are diagrams illustrating the mechanism of action and a typical experimental workflow for screening cholinesterase inhibitors.
Caption: Mechanism of Cholinesterase Inhibition by this compound Analogs.
Caption: Workflow for Screening and Development of this compound-Based Inhibitors.
Future Directions
The promising anticholinesterase activity of this compound and related vobasine alkaloids warrants further investigation. Future research should focus on:
-
Synthesis of a focused library of this compound analogs: Systematic modification of the vobasine scaffold will enable a more detailed elucidation of the SAR.
-
Quantitative analysis: Determining the IC50 values for both AChE and BuChE for each analog is crucial for a robust SAR assessment.
-
In vivo studies: Promising candidates should be evaluated in animal models of neurodegenerative diseases to assess their efficacy and pharmacokinetic properties.
-
Computational modeling: Molecular docking and other in silico methods can provide valuable insights into the binding interactions between the analogs and the cholinesterase enzymes, guiding the design of more potent inhibitors.
By leveraging the information presented in this guide, researchers can accelerate the development of novel and effective therapies based on the this compound scaffold for the treatment of Alzheimer's disease and other cholinergic-related disorders.
References
A Comparative Guide to the Genetic Validation of Giroctocogene Fitelparvovec in the AFFINE Trial
This guide provides a detailed comparison of giroctocogene fitelparvovec, an investigational gene therapy for Hemophilia A, with a focus on the genetic validation of its mechanism of action as demonstrated in the Phase 3 AFFINE trial. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative treatments and supporting experimental data.
Giroctocogene fitelparvovec is a novel gene therapy designed to treat moderately severe to severe Hemophilia A.[1] It utilizes a bio-engineered adeno-associated virus capsid (AAV6) to deliver a modified B-domain deleted human coagulation Factor VIII (FVIII) gene.[1][2] The primary goal of this single-infusion therapy is to enable individuals with Hemophilia A to produce their own FVIII, thereby providing long-term protection from bleeding and reducing the dependency on routine FVIII replacement therapies.[1][2]
Mechanism of Action
The fundamental mechanism of action for giroctocogene fitelparvovec is the introduction of a functional FVIII gene into the patient's cells, leading to endogenous production of the FVIII protein. This process directly addresses the genetic root cause of Hemophilia A, which is a deficiency in functional FVIII.
Diagram: Mechanism of Action of Giroctocogene Fitelparvovec
Caption: Workflow of giroctocogene fitelparvovec's mechanism of action.
Genetic Validation and Efficacy Data
The AFFINE trial serves as the primary platform for the genetic validation of giroctocogene fitelparvovec's efficacy. By introducing a functional FVIII gene, the therapy's success is directly measured by the patient's ability to produce FVIII and the resulting clinical outcomes, such as a reduction in bleeding rates.
Table 1: Comparison of Annualized Bleeding Rate (ABR) in the AFFINE Trial
| Metric | Pre-Infusion (Prophylaxis) | Post-Infusion (Giroctocogene Fitelparvovec) |
| Mean Total ABR | 4.73 | 1.24[3] |
The data from the AFFINE trial demonstrates a statistically significant reduction in the mean total annualized bleeding rate (ABR) following a single infusion of giroctocogene fitelparvovec compared to the pre-infusion period when patients were on routine FVIII replacement prophylaxis.[1][3] This serves as a direct clinical validation of the introduced gene's functional expression.
Comparison with Alternative Treatments
The current standard of care for severe Hemophilia A is prophylactic infusions of FVIII concentrates. While effective, this approach requires frequent intravenous infusions. Gene therapy, as exemplified by giroctocogene fitelparvovec, offers a potential paradigm shift by providing continuous FVIII expression after a single treatment.
Table 2: Comparative Overview of Hemophilia A Treatments
| Feature | Standard Prophylaxis (FVIII Infusions) | Giroctocogene Fitelparvovec (Gene Therapy) |
| Mechanism | Exogenous FVIII protein replacement | Endogenous FVIII production via gene addition |
| Administration | Frequent intravenous infusions | Single intravenous infusion[1][2] |
| FVIII Levels | Fluctuating levels with peaks and troughs | Sustained, stable FVIII activity |
| Treatment Burden | High | Low (post-infusion) |
Diagram: Experimental Workflow of the AFFINE Trial
Caption: High-level workflow of the AFFINE clinical trial.
Experimental Protocols
AFFINE Trial Design (NCT04370054):
The Phase 3 AFFINE study is an open-label, multicenter, single-arm trial designed to assess the efficacy and safety of a single infusion of giroctocogene fitelparvovec in adult males with moderately severe to severe Hemophilia A.[2]
-
Patient Population: Adult males (n=75 dosed) with moderately severe to severe Hemophilia A.[2]
-
Screening: Participants were screened using a validated assay to identify individuals negative for neutralizing antibodies to the AAV6 vector.[2]
-
Lead-in Study (NCT03587116): Eligible participants were first enrolled in a lead-in study where they continued on their routine FVIII replacement prophylaxis. This phase provided baseline data for comparison.[2]
-
Intervention: Following the lead-in study, participants received a single intravenous infusion of giroctocogene fitelparvovec at a dose of 3e13 vector genomes/kg.[2]
-
Primary Endpoint: The primary objective was to establish non-inferiority and superiority of the total annualized bleeding rate (ABR) from week 12 through at least 15 months post-infusion compared to the ABR during the lead-in prophylaxis period.[1]
-
Follow-up: Participants are monitored for five years within the AFFINE study, with a potential for up to 15 years of long-term follow-up to continue assessing safety and the durability of FVIII expression.[2]
Safety and Tolerability
In the AFFINE study, giroctocogene fitelparvovec was generally well-tolerated.[2] A notable observation was transiently elevated FVIII levels (≥150%) in 49.3% of dosed participants, as measured by a chromogenic assay, which did not have an impact on the overall efficacy and safety results.[2] Serious adverse events were reported in 15 patients (20%), with 13 of those events in 10 patients (13.3%) considered to be related to the treatment. These treatment-related adverse events generally resolved with clinical management.[2] It is important to note that the trial was previously placed on a voluntary pause and an FDA hold due to some patients developing unusually high levels of clotting proteins, which has since been lifted after protocol adjustments.[4]
References
Comparative Efficacy of Afatinib Across Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Afatinib's performance against other tyrosine kinase inhibitors (TKIs) in various cell lines, supported by experimental data. Afatinib (B358) is an irreversible inhibitor of the ErbB family of receptors, setting it apart from first-generation reversible inhibitors.
Afatinib distinguishes itself as a potent second-generation TKI by irreversibly binding to and blocking signaling from the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and ErbB4.[1][2] This covalent binding to cysteine residues in the catalytic domain of these receptors leads to a sustained inhibition of tyrosine kinase activity, thereby blocking downstream signaling pathways crucial for cell growth and proliferation, such as the Ras/ERK and PI3K/Akt pathways.[1][2] This mechanism of action suggests a broader and more durable anti-cancer effect compared to first-generation TKIs like gefitinib (B1684475) and erlotinib, particularly in overcoming certain forms of acquired resistance.[1]
Data Presentation: In Vitro Sensitivity of Cancer Cell Lines to Afatinib and Comparators
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Afatinib in comparison to other EGFR TKIs across a panel of non-small cell lung cancer (NSCLC) and breast cancer cell lines, highlighting its efficacy in models with various EGFR and HER2 mutation statuses.
Table 1: Comparative IC50 Values of Afatinib and Other EGFR TKIs in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Afatinib IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 0.8[3] | >1000 | 7[3] | - |
| H3255 | L858R | 0.3[3] | - | 12[3] | - |
| H1975 | L858R, T790M | 38.4[4] | >10000 | >10000 | 5[3] |
| PC-9-GR | Exon 19 del, T790M | 350.0[4] | - | - | 13[3] |
| H460 | KRAS mutation (WT EGFR) | 2300[4] | - | - | - |
| NCI-H1650 | Exon 19 deletion | 7000[5] | - | - | - |
| A549 | KRAS mutation (WT EGFR) | >2000[6] | >10 | - | - |
Table 2: IC50 Values of Afatinib in HER2-Amplified Breast Cancer Cell Lines
| Cell Line | HER2 Status | Afatinib IC50 (nM) |
| SK-BR-3 | Amplified | 2[6] |
| BT-474 | Amplified | 2[6] |
Mandatory Visualization
Here are diagrams illustrating key signaling pathways and experimental workflows relevant to the study of Afatinib.
Caption: ErbB signaling pathway and the point of irreversible inhibition by Afatinib.
Caption: General experimental workflow for evaluating the effects of Afatinib on cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or growth-inhibiting effects of Afatinib on cultured cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Afatinib (and other TKIs for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7][8]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[8]
-
Drug Treatment: Prepare serial dilutions of Afatinib and other comparator drugs in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. For adherent cells, this is straightforward. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.[7] Add 100 µL of solubilization solution to each well to dissolve the crystals.[8] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the viability percentages against the drug concentrations (log scale) to generate a dose-response curve and determine the IC50 value.
Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to determine the effect of Afatinib on the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK.
Materials:
-
Cancer cell lines
-
6-well plates or larger culture dishes
-
Afatinib
-
Epidermal Growth Factor (EGF) for stimulation (optional)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 8% Tris-Glycine)[9]
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)[10]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Digital imager
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Afatinib for a specified time (e.g., 2-24 hours).[10] In some experiments, cells may be serum-starved and then stimulated with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation, with or without prior Afatinib treatment.[9]
-
Protein Extraction: After treatment, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[9]
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes with intermittent vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9] Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation for SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager.[9]
-
Stripping and Re-probing: To normalize the phosphorylated protein signal, the membrane can be stripped of the antibodies and re-probed for the corresponding total protein and a loading control to ensure equal protein loading in each lane.[10]
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative changes in protein phosphorylation levels.[9]
References
- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Independent Verification of Cholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of various cholinesterase inhibitors, offering a framework for evaluating potential therapeutic agents. While the initial focus of this report was the monoterpenoid indole (B1671886) alkaloid Affinine, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on its bioactivity. Limited pharmacological testing suggests this compound may be an effective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. However, the absence of detailed, independently verified data, such as IC50 values, prevents a direct quantitative comparison with other cholinesterase inhibitors.
Therefore, this guide presents a comparative analysis of well-characterized cholinesterase inhibitors with established bioactivity data. This information is intended to serve as a valuable resource for researchers in the field of neurodegenerative diseases and drug discovery.
Comparative Bioactivity of Selected Cholinesterase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known cholinesterase inhibitors against acetylcholinesterase and butyrylcholinesterase. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 0.025 | [2] |
| Rivastigmine | Acetylcholinesterase (AChE) | 0.0711 | [3] |
| Rivastigmine | Butyrylcholinesterase (BChE) | 0.501 | [4][5] |
| Galantamine | Acetylcholinesterase (AChE) | 1.3 | [2] |
| Tacrine | Acetylcholinesterase (AChE) | 0.025 | [2] |
| Tacrine | Butyrylcholinesterase (BChE) | 0.039 | [2] |
| Boldine | Acetylcholinesterase (AChE) | 372 | [6] |
| Boldine | Butyrylcholinesterase (BChE) | 321 | [6] |
| Uracil (B121893) Derivative 4 | Acetylcholinesterase (AChE) | 0.088 | [7] |
| Uracil Derivative 4 | Butyrylcholinesterase (BChE) | 0.137 | [7] |
Experimental Protocols
The determination of cholinesterase inhibitory activity is crucial for the characterization of novel compounds. A widely accepted and utilized method is the Ellman's assay, a colorimetric method that measures the activity of acetylcholinesterase and butyrylcholinesterase.
Principle of the Ellman's Assay
This assay relies on the hydrolysis of the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) by the respective enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color development is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of the reaction.
General Protocol for Cholinesterase Inhibition Assay
Materials and Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (inhibitor)
-
Microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compound in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Test compound at various concentrations
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of action of acetylcholinesterase and its inhibition. In a normal cholinergic synapse, acetylcholine (B1216132) is released into the synaptic cleft, binds to its receptors on the postsynaptic membrane, and is then rapidly hydrolyzed by acetylcholinesterase. Cholinesterase inhibitors block the action of this enzyme, leading to an accumulation of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.
Caption: Mechanism of acetylcholinesterase action and inhibition.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps involved in determining the IC50 value of a cholinesterase inhibitor using an in vitro enzymatic assay.
Caption: Workflow for determining the IC50 of a cholinesterase inhibitor.
References
- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Acetylcholinesterase Selectivity
Comparative Inhibitory Potency of Known Cholinesterase Inhibitors
The selectivity of an inhibitor is typically expressed as a ratio of its half-maximal inhibitory concentration (IC50) against BuChE to its IC50 against AChE. A higher ratio indicates greater selectivity for AChE. The following table summarizes the inhibitory potency and selectivity of several well-characterized cholinesterase inhibitors.
| Compound | AChE IC50 | BuChE IC50 | Selectivity Ratio (BuChE IC50 / AChE IC50) |
| Donepezil | Varies (nM to µM range) | Generally higher than AChE IC50 | Highly selective for AChE[1][5] |
| Rivastigmine | Varies (µM range) | Varies (µM range) | Dual inhibitor of AChE and BuChE[2][5][6] |
| Galantamine | Varies (µM range) | Generally higher than AChE IC50 | Selective for AChE[2][5] |
| Tacrine | Varies (nM to µM range) | Can be more potent for BuChE | Non-selective, sometimes more potent for BuChE[1][6] |
Note: IC50 values can vary between studies depending on the experimental conditions, such as the source of the enzyme and the assay methodology.
Experimental Protocol: Assessing Acetylcholinesterase Inhibition
A widely used method for determining the inhibitory potency of a compound against AChE is the Ellman's method, a colorimetric assay.[7][8]
Objective: To determine the IC50 value of a test compound for AChE.
Materials and Reagents:
-
Acetylcholinesterase (AChE), for example, from electric eel[7]
-
Butyrylcholinesterase (BuChE) for selectivity assessment
-
Test compound (e.g., "Affinine")
-
Positive control inhibitor (e.g., Donepezil)[7]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[7]
-
Acetylthiocholine iodide (ATCI)[7]
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)[7]
-
96-well microplate[7]
-
Microplate reader capable of measuring absorbance at 412 nm[7]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound[7]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create serial dilutions to obtain a range of concentrations.
-
Prepare working solutions of AChE, DTNB, and ATCI in the phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Contain phosphate buffer only.
-
Control wells (100% enzyme activity): Contain AChE solution and buffer (with the same percentage of DMSO as the inhibitor wells).
-
Test wells: Contain AChE solution and the various dilutions of the test compound.
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the different dilutions of the test compound to the test wells. For control wells, add 25 µL of the buffer with DMSO.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to all wells.[9]
-
To start the reaction, add 25 µL of the ATCI substrate solution to all wells.[9]
-
Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value.[9]
-
-
Selectivity Assessment:
-
Repeat the entire procedure using BuChE instead of AChE to determine the IC50 for BuChE.
-
Calculate the selectivity ratio (IC50 BuChE / IC50 AChE).
-
Visualizing Key Processes
Cholinergic Signaling Pathway
The cholinergic signaling system is fundamental for numerous functions in the central and peripheral nervous systems.[10][11] Acetylcholine (ACh) is the primary neurotransmitter in this pathway, and its levels are tightly regulated by AChE.[12]
Caption: Cholinergic synapse signal transmission and termination.
Experimental Workflow for IC50 Determination
The following diagram illustrates the logical flow of the experimental procedure for determining the IC50 value of a potential AChE inhibitor.
Caption: Workflow for determining the IC50 of an AChE inhibitor.
References
- 1. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cholinergic Signaling → News → Sustainability [news.sustainability-directory.com]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide to Cellular Responses to Epinephrine
Disclaimer: Initial searches for "Affinine" did not yield publicly available transcriptomic data. This guide therefore uses Epinephrine (B1671497), a well-researched catecholamine, as a substitute to demonstrate the principles of a comparative transcriptomics guide. The data and pathways presented herein pertain to Epinephrine and should not be extrapolated to "this compound".
This guide provides a comparative overview of the transcriptomic effects of epinephrine on cardiomyocytes, contrasting its performance with a vehicle control. It is intended for researchers, scientists, and drug development professionals interested in the cellular impact of adrenergic stimulation.
Data Presentation: Differentially Expressed Genes
Treatment of cultured rat cardiomyocytes (H9C2 cell line) with 1 µM epinephrine for 24 hours results in significant changes in the expression of genes related to inflammation, angiogenesis, and myocardial ischemia. The following tables summarize the key up- and down-regulated genes identified through microarray analysis.[1][2][3]
Table 1: Up-regulated Genes in Rat Cardiomyocytes Treated with Epinephrine [1][2][3]
| Gene Symbol | Gene Name | Fold Change | Primary Function |
| CLU | Clusterin | +3.84 | Stress response, apoptosis |
| GAA | Lysosomal alpha-glucosidase | +3.36 | Glycogen metabolism |
| PDE4B | Phosphodiesterase 4B | +2.88 | cAMP signaling regulation |
| MAT1A | Methionine adenosyltransferase 1α | +2.66 | Methionine metabolism |
| ANGPT2 | Angiopoietin-2 | +2.10 | Angiogenesis |
| MMP2 | Matrix metallopeptidase 2 | +2.09 | Extracellular matrix remodeling |
| TNNT2 | Troponin T2, cardiac type | +2.62 | Cardiac muscle contraction |
Table 2: Down-regulated Genes in Rat Cardiomyocytes Treated with Epinephrine [1][2]
| Gene Symbol | Gene Name | Fold Change | Primary Function |
| LECT2 | Leukocyte cell derived chemotaxin 2 | -2.67 | Inflammation |
| SERPINE1 | Serpin family E member 1 (PAI-1) | -2.42 | Fibrinolysis, angiogenesis |
| NRG1 | Neuregulin 1 | -3.70 | Cardiac development, angiogenesis |
| SMOC2 | SPARC related modular calcium binding 2 | -4.50 | Cell growth, angiogenesis |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the transcriptomic analysis of cardiomyocytes treated with epinephrine.[1]
1. Cell Culture and Treatment:
-
Cell Line: H9C2, a rat cardiomyocyte cell line.
-
Culture Conditions: Cells are maintained in a suitable growth medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: A stock solution of epinephrine is prepared in a suitable solvent (e.g., water or a mild acid to prevent oxidation) and filter-sterilized.
-
Treatment: The growth medium is replaced with fresh medium containing epinephrine at a final concentration of 1 µM. Control cells receive the same medium with the vehicle used to dissolve the epinephrine. The cells are incubated for a specified duration, such as 24 hours.[1]
2. RNA Extraction and Quality Control:
-
Extraction: Total RNA is isolated from both epinephrine-treated and control cells using a commercial RNA extraction kit following the manufacturer's instructions.
-
Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer and a spectrophotometer to ensure high-quality RNA for downstream applications.
3. Gene Expression Analysis (Microarray):
-
cDNA Synthesis: Fluorescently labeled complementary RNA (cRNA) is synthesized from the total RNA samples.
-
Hybridization: The labeled cRNA is hybridized to a whole-genome microarray slide (e.g., Whole Rat Genome Oligo Microarray).
-
Scanning and Data Acquisition: The microarray slides are washed to remove unbound cRNA and then scanned to detect the fluorescence intensity at each probe, which corresponds to the level of gene expression.
4. Bioinformatic Analysis:
-
Data Normalization: The raw microarray data is normalized to account for variations in hybridization and scanning.
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly up- or down-regulated in the epinephrine-treated group compared to the control group. A fold-change cutoff and a p-value threshold are typically used to determine significance.
-
Pathway and Functional Analysis: Bioinformatics tools are used to identify biological pathways and gene ontology terms that are enriched among the differentially expressed genes to understand the biological impact of the treatment.
Mandatory Visualizations
Caption: Experimental workflow for comparative transcriptomic analysis.
Caption: Canonical β-adrenergic signaling pathway of Epinephrine.
References
Safety Operating Guide
Proper Disposal of Affinine: A Comprehensive Safety Protocol
Disclaimer: This document provides procedural guidance for the disposal of affinine based on general best practices for handling hazardous research chemicals, specifically alkaloids. No specific Safety Data Sheet (SDS) for this compound with explicit disposal instructions was publicly available at the time of this writing. Researchers must consult and adhere to their institution's Environmental Health and Safety (EHS) guidelines and local regulations.[1][2][3] This information is intended for researchers, scientists, and drug development professionals.
This compound is an indole (B1671886) alkaloid, and in the absence of comprehensive toxicological data, it should be handled as a potentially hazardous substance.[4] Therefore, proper disposal is critical to ensure personnel safety and environmental protection. Do not dispose of this compound or its contaminated materials down the drain or in regular trash.[5]
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of exposure.
Waste Segregation and Containerization
Proper segregation of chemical waste is essential to prevent accidental chemical reactions and to ensure compliant disposal.[1][3] All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name.[1][5]
| Waste Type | Recommended PPE | Waste Container & Labeling |
| Solid Waste | Nitrile Gloves, Lab Coat, Safety Goggles | Lined, puncture-resistant container labeled: "SOLID HAZARDOUS WASTE: this compound" . |
| Liquid Waste | Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield (if splash risk) | Leak-proof, chemically compatible container (e.g., High-Density Polyethylene - HDPE) with a secure screw-on cap. Labeled: "LIQUID HAZARDOUS WASTE: this compound" . |
| Sharps Waste | Nitrile Gloves, Lab Coat, Safety Goggles | Puncture-proof sharps container labeled: "SHARPS HAZARDOUS WASTE: this compound" . |
| Empty Original Container | Nitrile Gloves, Lab Coat, Safety Goggles | The original container must be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste.[2][3] |
Experimental Protocol: Decontamination and Waste Collection
This protocol outlines the steps for the safe collection of this compound-contaminated waste following an in-vitro experiment.
Objective: To safely collect and segregate this compound-contaminated solid and liquid waste from a typical cell culture experiment.
Materials:
-
This compound stock solution
-
Cell culture plates
-
Pipettes and disposable tips
-
Appropriate PPE (lab coat, gloves, safety goggles)
-
Labeled hazardous waste containers (Liquid, Solid, Sharps)
-
70% ethanol (B145695) or other appropriate disinfectant
Procedure:
-
Preparation: Before starting work, ensure all necessary labeled hazardous waste containers are present in the chemical fume hood or designated work area. Don the appropriate PPE.
-
Dosing: When treating cells, use a fresh pipette tip for each manipulation of the this compound stock solution. Immediately dispose of the used pipette tip into the designated Sharps Hazardous Waste container.
-
Post-Treatment Waste Collection:
-
Liquid Waste: Aspirate the this compound-containing media from the cell culture plates and dispense it directly into the Liquid Hazardous Waste container.
-
Solid Waste: Dispose of the treated cell culture plates and any other contaminated lab supplies (e.g., serological pipettes) into the Solid Hazardous Waste container.
-
-
Decontamination: After completing the experimental work, wipe down the work surface with an appropriate decontamination solution (e.g., 70% ethanol). Dispose of the contaminated wipes in the Solid Hazardous Waste container.
-
Glove Disposal: After handling this compound, remove and dispose of gloves in the Solid Hazardous Waste container. Always wash hands thoroughly with soap and water after removing gloves.[6]
Final Disposal Logistics
-
Container Management: Do not overfill waste containers; it is recommended to fill them to no more than 90% of their capacity.[7] Ensure all caps (B75204) and lids are securely fastened.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of all components.[1]
-
Storage: Store all hazardous waste in a designated and secure Satellite Accumulation Area (SAA) that is inspected regularly.[1][8]
-
Institutional Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[2] All waste must be disposed of through a licensed hazardous waste disposal company.[5][9]
Visual Guides
This compound Waste Disposal Workflow
Caption: Workflow for the safe segregation and disposal of this compound waste.
Decision Pathway for this compound-Contaminated Items
Caption: Decision-making for the proper segregation of this compound-contaminated items.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C20H24N2O2 | CID 5281345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. isotope.com [isotope.com]
Essential Safety and Handling Precautions for Affinine
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving Affinine.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Concentration Solution Handling (<1 mg/mL) | Safety glasses with side shields | Standard nitrile gloves (single pair) | Laboratory coat | Not generally required if handled in a well-ventilated area. |
| High-Concentration Solution Handling (>1 mg/mL) or Weighing of Powder | Chemical splash goggles | Double-gloving with nitrile gloves | Laboratory coat | N95 respirator or higher, especially when handling powders outside of a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles or a full-face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or gown over a laboratory coat | N95 respirator or higher; a powered air-purifying respirator (PAPR) may be necessary for large spills. |
| Waste Disposal | Safety glasses with side shields | Standard nitrile gloves | Laboratory coat | Not generally required for handling sealed waste containers. |
Experimental Workflow for Safe Preparation of an this compound Solution
Proper experimental workflow is crucial to minimize the risk of exposure. The following diagram outlines a standard procedure for safely preparing a solution of this compound.
Spill Response and Disposal Plan
In the event of a spill, a clear and practiced response plan is essential to ensure the safety of all laboratory personnel. The following flowchart outlines the decision-making process for handling an this compound spill.
All waste generated from the handling of this compound, including contaminated PPE and spill cleanup materials, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Waste containers must be clearly labeled with the contents.
Disclaimer: The information provided here is for guidance purposes only and is based on the general properties of related chemical compounds. A comprehensive, substance-specific risk assessment must be performed by qualified personnel before handling this compound. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
